molecular formula C7H13N3 B12441575 1-(2-methylpropyl)-1H-imidazol-4-amine

1-(2-methylpropyl)-1H-imidazol-4-amine

Cat. No.: B12441575
M. Wt: 139.20 g/mol
InChI Key: VYBQFUYGAVPEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylpropyl)-1H-imidazol-4-amine hydrochloride ( 1779129-80-4) is a key chemical intermediate in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a precursor in the synthesis of Imiquimod (1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine), a US FDA-approved immunomodulatory drug . Imiquimod is a well-known Toll-like Receptor 7 (TLR7) agonist used topically to treat actinic keratosis, external genital warts, and superficial basal cell carcinoma . As a building block for this important class of immune response modifiers, this compound enables research into novel imidazoquinoline and imidazoquinoxaline analogues, which are being investigated for their potent antitumor and anti-parasitic properties in preclinical studies . The compound is offered as the hydrochloride salt to enhance its stability and solubility. Researchers specializing in the development of immunomodulators, TLR agonists, and small-molecule anticancer agents will find this intermediate particularly valuable for constructing the core imidazole ring system of target molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. The molecular formula of the compound is C7H14ClN3, and it has a molecular weight of 175.66 g/mol .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

1-(2-methylpropyl)imidazol-4-amine

InChI

InChI=1S/C7H13N3/c1-6(2)3-10-4-7(8)9-5-10/h4-6H,3,8H2,1-2H3

InChI Key

VYBQFUYGAVPEDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(N=C1)N

Origin of Product

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of 1-(2-methylpropyl)-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of 1-(2-methylpropyl)-1H-imidazol-4-amine, a substituted aminoimidazole of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established principles of heterocyclic chemistry to offer a robust profile. It is designed to be a foundational resource for researchers, enabling informed decisions in experimental design, synthesis, and application. This document details the compound's structure, provides tables of its key identifiers and predicted physicochemical properties, and outlines detailed, standardized protocols for its empirical characterization.

Introduction

Imidazole and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The unique electronic and structural features of the imidazole ring allow for a wide range of biological activities. The 4-aminoimidazole core, in particular, is a key building block in various bioactive molecules. The N-1 substituent plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these compounds. This guide focuses specifically on the 1-(2-methylpropyl) substituted variant, also known as 1-isobutyl-1H-imidazol-4-amine. Understanding the core chemical and physical properties of this compound is paramount for its effective utilization in research and development.

The isobutyl group at the N-1 position introduces lipophilicity, which can significantly influence the molecule's solubility, membrane permeability, and metabolic stability. This guide will delve into these aspects, providing a detailed analysis of the compound's characteristics.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity and structure.

Chemical Structure

The structure of 1-(2-methylpropyl)-1H-imidazol-4-amine consists of a 4-aminoimidazole ring with an isobutyl group attached to the N-1 nitrogen atom.

Figure 1: 2D Chemical Structure of 1-(2-methylpropyl)-1H-imidazol-4-amine.

Identifiers

For unambiguous identification and retrieval of information, the following identifiers are crucial.

IdentifierValueSource
IUPAC Name 1-(2-methylpropyl)-1H-imidazol-4-amine-
Synonym 1-isobutyl-1H-imidazol-4-amine-
Molecular Formula C7H13N3-
Molecular Weight 139.20 g/mol -
CAS Number (Free Base) 850999-05-2[1]
CAS Number (HCl salt) 1779129-80-4[2]
CAS Number (di-HCl salt) 2955708-11-7[3][4]

Physicochemical Properties

PropertyValue (4-aminoimidazole)Predicted Value (1-(2-methylpropyl)-1H-imidazol-4-amine)Comments
Melting Point >185°C (dec.)[5]Solid at room temperatureThe isobutyl group may lower the melting point compared to the parent amine due to disruption of crystal packing.
Boiling Point Not availableNot availableExpected to be high due to the polar nature and hydrogen bonding capabilities of the amino and imidazole groups.
Solubility Soluble in water[6]Moderately soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol).The isobutyl group will decrease water solubility and increase solubility in organic solvents.
pKa Not available~6-7 (for the imidazole ring); ~9-10 (for the amino group)Based on typical pKa values for similar imidazole and amine functionalities.
LogP -0.3 (Computed)[3]~1.5 - 2.5 (Predicted)The isobutyl group significantly increases the lipophilicity.

Reactivity and Chemical Behavior

The chemical reactivity of 1-(2-methylpropyl)-1H-imidazol-4-amine is dictated by the functional groups present: the imidazole ring and the primary amino group.

  • Basicity: The imidazole ring is basic due to the lone pair of electrons on the N-3 nitrogen. The primary amino group is also basic. The compound will readily form salts with acids, such as the commercially available hydrochloride and dihydrochloride salts[2][3][4].

  • Nucleophilicity: The primary amino group is a potent nucleophile and can participate in various reactions such as acylation, alkylation, and condensation with carbonyl compounds.

  • Aromaticity: The imidazole ring is aromatic, conferring it with thermal stability. It can undergo electrophilic substitution reactions, although the electron-donating amino group will influence the regioselectivity of such reactions.

  • Tautomerism: While N-1 is substituted, the exocyclic amino group can potentially exist in tautomeric equilibrium with an imino form, although the amino form is generally favored.

Synthesis and Purification

While a specific, detailed synthesis for 1-(2-methylpropyl)-1H-imidazol-4-amine is not extensively reported, a general synthetic strategy can be proposed based on established methods for the synthesis of 1-alkyl-4-aminoimidazoles. A plausible synthetic workflow is outlined below.

Synthesis Start 4-Nitroimidazole Step1 N-Alkylation with 1-bromo-2-methylpropane Start->Step1 Intermediate 1-(2-methylpropyl)-4-nitroimidazole Step1->Intermediate Step2 Reduction of Nitro Group Intermediate->Step2 Product 1-(2-methylpropyl)-1H-imidazol-4-amine Step2->Product

Figure 2: Proposed synthetic workflow for 1-(2-methylpropyl)-1H-imidazol-4-amine.

Step-by-Step Synthetic Protocol (General Procedure)

Step 1: N-Alkylation of 4-Nitroimidazole

  • Reaction Setup: To a solution of 4-nitroimidazole in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add a base such as potassium carbonate.

  • Addition of Alkylating Agent: Add 1-bromo-2-methylpropane (isobutyl bromide) to the reaction mixture.

  • Reaction Conditions: Heat the mixture, typically between 60-80°C, and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Reduction of the Nitro Group

  • Catalytic Hydrogenation (Method A): Dissolve the 1-(2-methylpropyl)-4-nitroimidazole in a suitable solvent like ethanol or methanol. Add a catalyst, such as palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC). Filter off the catalyst and concentrate the filtrate to obtain the product.

  • Chemical Reduction (Method B): Alternatively, the nitro group can be reduced using a metal in acidic media, such as tin(II) chloride in hydrochloric acid, or sodium dithionite.

Purification: The final product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Experimental Characterization Protocols

To empirically determine the physicochemical properties of 1-(2-methylpropyl)-1H-imidazol-4-amine, the following standard analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural elucidation and confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the imidazole ring). The imidazole ring protons will appear as singlets or doublets in the aromatic region. The protons of the primary amine will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

Protocol:

  • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with acidification).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹H NMR signals and assign the chemical shifts based on known values for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorptions:

    • N-H stretch (amine): Two bands in the region of 3400-3250 cm⁻¹ for the primary amine[7].

    • C-H stretch (alkyl): Bands around 2960-2850 cm⁻¹.

    • N-H bend (amine): A band between 1650-1580 cm⁻¹[7].

    • C=N and C=C stretch (imidazole ring): Absorptions in the 1600-1450 cm⁻¹ region.

    • C-N stretch: Bands in the 1335-1020 cm⁻¹ range[7].

Protocol:

  • Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids or low-melting solids), or use an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Fragmentation: The molecular ion peak (M⁺) should be observed at m/z = 139. Subsequent fragmentation may involve the loss of the isobutyl group or parts of it.

Protocol:

  • Introduce a dilute solution of the compound into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquire the mass spectrum.

  • Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Potential Applications and Significance

Substituted 4-aminoimidazoles are a class of compounds with significant potential in drug discovery. They are known to possess a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties[8][9]. The specific biological profile of 1-(2-methylpropyl)-1H-imidazol-4-amine would need to be determined through biological screening. Its physicochemical properties, particularly its increased lipophilicity due to the isobutyl group, may enhance its potential as a drug candidate by improving its ability to cross biological membranes.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of 1-(2-methylpropyl)-1H-imidazol-4-amine. While direct experimental data is sparse, a comprehensive profile has been constructed based on the known properties of related compounds and established chemical principles. The provided identifiers, predicted properties, and detailed characterization protocols offer a solid foundation for researchers working with this compound. Further empirical studies are necessary to fully elucidate its properties and biological activity, and it is hoped that this guide will serve as a valuable resource in those endeavors.

References

  • Molport. 1-(2-methylpropyl)-1H-imidazol-4-amine hydrochloride. [Link]

  • NextSDS. 1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride - Chemical Substance Information. [Link]

  • PubChem. 4-Aminoimidazole. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • MDPI. The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives in the Context of Electroluminescent Applications. [Link]

  • PMC. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • International Journal of Pharmaceutical Sciences and Research. An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. [Link]

  • RSC Publishing. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. [Link]

Sources

Unveiling the Mechanism of Action: 1-(2-methylpropyl)-1H-imidazol-4-amine Derivatives in Innate Immunity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(2-methylpropyl)-1H-imidazol-4-amine moiety serves as the critical pharmacophore for a highly potent class of synthetic immunomodulators, most notably the imidazoquinolines (e.g., Imiquimod) and their structurally evolved imidazole derivatives[1][2]. Originally discovered for their antiviral and antineoplastic properties, these small molecules are now recognized as powerful agonists of endosomal Toll-like Receptors 7 and 8 (TLR7/8)[3][4]. This technical whitepaper dissects the structure-activity relationships (SAR), intracellular signaling cascades, and self-validating experimental methodologies required to harness these derivatives for next-generation vaccine adjuvants and immuno-oncology therapeutics.

Structural Pharmacology and Target Engagement

The transition from tricyclic imidazoquinolines to simplified, highly optimized imidazole-based scaffolds has revealed strict electronic and steric dependencies for TLR7/8 activation[1][5]. The core 1-(2-methylpropyl)-1H-imidazol-4-amine structure dictates receptor engagement through several critical domains:

  • The C4-Amine Group: This primary amine is non-negotiable for target engagement. In the acidic environment of the endolysosome (pH ~5.5), the amine becomes protonated, allowing it to form essential salt bridges with aspartic acid residues (e.g., Asp553 in TLR7) within the receptor's binding pocket[6].

  • The N1-Alkyl Chain (2-methylpropyl / isobutyl): This hydrophobic chain anchors the molecule into a lipophilic pocket at the dimerization interface of the TLR monomers, stabilizing the active dimeric conformation[7].

  • C2 Substitutions: The C2 position acts as the primary dial for receptor selectivity. Unsubstituted C2 (as seen in Imiquimod) heavily favors TLR7. The addition of bulky or heteroatom-containing groups (e.g., an ethoxymethyl moiety) at C2 expands the molecule's footprint, enabling dual TLR7/8 agonism[4][8].

Quantitative SAR & Cytokine Profiling Summary

To illustrate the pharmacological tuning of this scaffold, the following table summarizes the structure-activity relationship and resulting phenotypic immune skewing of prominent derivatives:

Derivative / CompoundN1-SubstitutionC2-SubstitutionReceptor SelectivityPrimary Responding CellsDominant Cytokine Profile
Imiquimod Isobutyl-HTLR7Plasmacytoid DCs (pDCs)IFN-α, IFN-γ
Resiquimod (R848) 2-hydroxy-2-methylpropyl-EthoxymethylTLR7 & TLR8pDCs, Macrophages, mDCsIFN-α, TNF-α, IL-12
Des-ethoxymethyl R848 2-hydroxy-2-methylpropyl-HWeak TLR7pDCsLow IFN-α (67-fold drop)
Gardiquimod Isobutyl-EthylaminoTLR7pDCsIFN-α

Data derived from structural evolution and C2-deletion studies demonstrating the absolute requirement of C2-alkylation for TLR8 recovery[4][8].

Core Mechanism of Action: The MyD88-Dependent Cascade

Unlike cell-surface TLRs (e.g., TLR4), TLR7 and TLR8 are localized strictly to the membranes of intracellular endosomes[5][8]. This localization prevents autoimmune responses to extracellular self-nucleic acids.

Upon endocytosis, the 1-(2-methylpropyl)-1H-imidazol-4-amine derivative enters the endosome. The acidic pH facilitates optimal ligand-receptor hydrogen bonding, triggering the homodimerization of the TLR ectodomains[4][6]. This conformational shift brings the cytosolic Toll/IL-1 receptor (TIR) domains into close proximity, initiating a highly conserved signaling cascade:

  • Adapter Recruitment: The TIR domains recruit the universal adapter protein MyD88 (Myeloid differentiation primary response 88)[4].

  • Kinase Activation: MyD88 recruits IRAK4 and IRAK1, forming the "Myddosome" complex, which subsequently activates TRAF6 (TNF receptor-associated factor 6)[5][7].

  • Pathway Bifurcation: TRAF6 ubiquitination leads to two distinct transcriptional outcomes depending on the cell type:

    • The NF-κB Axis (Myeloid DCs / Macrophages): Activation of the IKK complex leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and transcribe pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)[6][8].

    • The IRF7 Axis (Plasmacytoid DCs): In pDCs, the complex heavily phosphorylates Interferon Regulatory Factor 7 (IRF7), driving massive production of Type I Interferons (IFN-α)[4][5].

Signaling Pathway Visualization

G cluster_0 NF-κB Pathway (Macrophages/mDCs) cluster_1 IRF Pathway (pDCs) Ligand 1-(2-methylpropyl)-1H-imidazol-4-amine (Endosomal Entry) TLR78 TLR7 / TLR8 Dimerization (Endosome Membrane) Ligand->TLR78 MyD88 MyD88 Recruitment TLR78->MyD88 IRAK IRAK1 / IRAK4 Complex MyD88->IRAK TRAF6 TRAF6 Activation IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IRF7 IRF7 Phosphorylation TRAF6->IRF7 NFKB NF-κB Translocation IKK->NFKB ProInflam Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFKB->ProInflam Type1IFN Type I Interferons (IFN-α, IFN-β) IRF7->Type1IFN

Fig 1: MyD88-dependent TLR7/8 signaling pathway activated by imidazo-amines.

Experimental Methodologies for MoA Validation

To rigorously validate the mechanism of action of novel 1-(2-methylpropyl)-1H-imidazol-4-amine derivatives, researchers must employ self-validating experimental designs. The following protocols integrate specific inhibitors to prove causality rather than mere correlation.

Protocol A: In Vitro Target Engagement via Reporter Gene Assay

Objective: Isolate receptor-specific activation and prove endosomal dependency.

  • Cell Preparation: Seed HEK-Blue™ hTLR7 and hTLR8 reporter cells (InvivoGen) at 5×104 cells/well in a 96-well plate. These cells are engineered to co-express the human TLR gene and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter.

  • Endosomal Acidification Blockade (The Causal Control): Pre-treat a subset of wells with 100 nM Bafilomycin A1 (a V-ATPase inhibitor) for 1 hour.

    • Expert Insight: Because the basic amine of the imidazole ring requires protonation at pH < 6.0 to bind the TLR7/8 pocket, preventing endosomal acidification will abolish signaling[6]. If signaling persists, the compound is acting via an off-target, non-endosomal mechanism.

  • Ligand Stimulation: Dose the cells with the derivative in a 10-point serial dilution (e.g., 0.01 µM to 50 µM). Incubate for 24 hours at 37°C.

  • Quantification: Transfer 20 µL of supernatant to a new plate containing 180 µL of QUANTI-Blue™ substrate. Read optical density (OD) at 620 nm using a spectrophotometer to calculate the EC50​ .

Protocol B: Primary PBMC Cytokine Profiling & Th1 Skewing

Objective: Evaluate physiological immune activation and confirm MyD88 dependence.

  • PBMC Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats using a Ficoll-Paque density gradient. Resuspend in RPMI 1640 supplemented with 10% FBS.

  • MyD88 Inhibition (The Causal Control): Pre-incubate a control cohort of PBMCs with 50 µM Pepinh-MYD (a MyD88 inhibitory peptide) for 6 hours.

    • Expert Insight: Imidazoquinolines can sometimes induce cytokine release via TLR-independent mechanisms at high concentrations[8]. Ablating MyD88 proves that the observed Th1-skewing is strictly tied to the canonical TLR7/8 pathway[4].

  • Stimulation: Add the derivative at the established EC80​ concentration. Incubate for 24 hours.

  • Multiplex Flow Cytometry: Harvest the supernatant and analyze via a Luminex multiplex assay or Cytometric Bead Array (CBA) specifically targeting IFN-α (pDC activation), TNF-α, and IL-12p70 (Macrophage/mDC activation).

Conclusion

The 1-(2-methylpropyl)-1H-imidazol-4-amine scaffold represents a triumph of rational drug design in the field of innate immunology. By exploiting the acidic environment of the endosome and the structural nuances of the TLR7/8 dimerization interface, these derivatives safely and potently mimic viral single-stranded RNA (ssRNA)[8]. As research progresses, minor modifications to the C2 and N1 positions of this core will continue to yield highly selective adjuvants, minimizing systemic reactogenicity while maximizing targeted anti-tumor and antiviral Th1 immune responses[9][10].

References

  • Insights on the mechanism of action of immunostimulants in relation to their pharmacological potency.
  • Toll-Like Receptor (TLR)
  • Royal Society of Chemistry (RSC)
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • KR20130095749A - Pump systems and methods for storing and dispensing a plurality of precisely measured unit-doses of imiquimod cream Google Patents URL
  • Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology ACS Medicinal Chemistry Letters URL
  • Molecule engineering strategy of toll-like receptor 7/8 agonists designed for potentiating immune stimuli activation ResearchGate URL
  • Call for Papers: Medicinal Chemistry of Next Generation Vaccine Adjuvants ACS Publications URL

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An In-Depth Technical Guide to the Physicochemical Characterization of 1-(2-methylpropyl)-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-(2-methylpropyl)-1H-imidazol-4-amine, a key imidazole derivative of interest to researchers and professionals in drug discovery and development. The focus of this document is to establish the foundational data of molecular weight and exact mass for this compound, and to outline a robust, self-validating protocol for the experimental verification of these properties using high-resolution mass spectrometry (HRMS).

Introduction to 1-(2-methylpropyl)-1H-imidazol-4-amine

1-(2-methylpropyl)-1H-imidazol-4-amine is a substituted imidazole, a class of heterocyclic compounds that are integral to a wide array of biological processes and are common scaffolds in medicinal chemistry. The structural features of this molecule, specifically the isobutyl group attached to the imidazole ring and the amino group at the 4-position, confer specific physicochemical characteristics that influence its biological activity, solubility, and metabolic stability. Accurate determination of its molecular weight and exact mass is the first and most critical step in its chemical identification and characterization, underpinning all subsequent research and development activities.

Core Physicochemical Properties

The fundamental physicochemical properties of 1-(2-methylpropyl)-1H-imidazol-4-amine are derived from its chemical formula, C7H13N3. These values are crucial for a variety of applications, from interpreting mass spectrometry data to calculating molar concentrations for in vitro and in vivo studies.

PropertyValueSource
Chemical Formula C7H13N3Inferred from Dihydrochloride Salt
Molecular Weight 139.199 g/mol Calculated
Exact Mass 139.110947 DaCalculated

Table 1: Key Physicochemical Properties of 1-(2-methylpropyl)-1H-imidazol-4-amine.

The molecular weight is the sum of the atomic weights of the constituent atoms in the molecule, based on their natural isotopic abundance. The exact mass , on the other hand, is the mass of the molecule calculated using the mass of the most abundant isotope of each element. This distinction is critical in high-resolution mass spectrometry, which can resolve the small mass differences between isotopes.

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

To ensure the identity and purity of a synthesized or procured batch of 1-(2-methylpropyl)-1H-imidazol-4-amine, experimental verification of its exact mass is paramount. The following protocol describes a self-validating method using Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry.

Rationale for Experimental Choices

The selection of ESI-TOF for this analysis is based on its "soft" ionization technique, which minimizes fragmentation of the parent molecule, and the high mass accuracy and resolution of the TOF analyzer. This combination allows for the confident determination of the monoisotopic mass and, by extension, the elemental composition.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 1-(2-methylpropyl)-1H-imidazol-4-amine.

    • Dissolve the compound in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 µg/mL. The choice of solvent should be guided by the compound's solubility and compatibility with the ESI source.

    • Incorporate an internal standard with a known exact mass close to that of the analyte. This is a cornerstone of a self-validating system, as it allows for real-time calibration and correction of any mass drift in the instrument.

  • Instrument Setup and Calibration:

    • Set the ESI source to positive ion mode, as the amino group on the imidazole ring is readily protonated.

    • Optimize the source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable and robust signal for the analyte.

    • Perform an external calibration of the mass spectrometer using a well-characterized calibration solution (e.g., sodium trifluoroacetate clusters) across the desired mass range.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5 µL/min).

    • Acquire data in full-scan mode over a mass-to-charge (m/z) range that encompasses the expected protonated molecule [M+H]+.

    • Ensure a sufficient number of scans are averaged to obtain a high-quality mass spectrum with good signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Identify the peak corresponding to the protonated molecule, [M+H]+.

    • Compare the experimentally measured m/z value with the theoretically calculated exact mass of the protonated species (140.11872 Da).

    • The mass accuracy should ideally be within ± 5 ppm (parts per million), providing a high degree of confidence in the compound's identity.

Workflow for Mass Verification

Mass_Verification_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis A Weigh Compound B Dissolve in Solvent A->B C Add Internal Standard B->C E Data Acquisition (ESI-TOF) C->E D Instrument Calibration D->E F Identify [M+H]+ Peak E->F G Compare Experimental vs. Theoretical Mass F->G H Confirm Identity (within 5 ppm) G->H

Advanced Handling and Safety Protocols for 1-(2-methylpropyl)-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride (commonly referred to as 1-isobutyl-1H-imidazol-4-amine) is a specialized heterocyclic compound utilized extensively in medicinal chemistry, often serving as a precursor or pharmacophore in targeted drug development . As a Senior Application Scientist, I have developed this whitepaper to provide a rigorous, causality-driven framework for handling this compound. This guide transcends standard Safety Data Sheet (SDS) boilerplate by explaining the why behind each safety and operational requirement, ensuring both scientific integrity and operator safety.

Chemical Identity & Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is the first step in predicting its behavior in both biological assays and environmental exposure scenarios. The dihydrochloride salt form significantly enhances the aqueous solubility of the lipophilic imidazole core, but it also introduces hygroscopicity that must be managed during storage and handling .

ParameterSpecification
Chemical Name 1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride
Common Synonym 1-isobutyl-1H-imidazol-4-amine hydrochloride
CAS Number 2955708-11-7
Molecular Weight 212.12 g/mol
GHS Hazard Codes H315, H319, H336
Signal Word Warning
Storage Conditions Desiccated, -20°C, protect from light and moisture

Hazard Identification & Mechanistic Toxicology

To design a self-validating safety protocol, we must first understand the toxicological mechanisms at play. The Global Harmonized System (GHS) classifies this compound under three primary hazard categories .

  • Skin Irritation (Skin Irrit. 2 - H315): The amphoteric nature of the imidazole ring, combined with the primary amine, can act as a surfactant-like disruptor to the lipid bilayer of the stratum corneum upon contact . This disruption leads to localized inflammation and erythema.

  • Eye Irritation (Eye Irrit. 2A - H319): The compound's basicity (even as a dihydrochloride, equilibrium in physiological moisture can yield the free base) causes rapid protein denaturation within the corneal epithelium, leading to severe irritation.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3 - H336): Inhalation of aerosolized dust particles can cause respiratory tract irritation. Furthermore, lipophilic imidazole derivatives can cross the blood-brain barrier, potentially causing central nervous system (CNS) depression, manifesting as dizziness or drowsiness .

Safe Handling Protocols & Engineering Controls

Relying solely on Personal Protective Equipment (PPE) is a fundamental error in laboratory safety; the primary defense must always be engineering controls. The diagram below illustrates the mechanistic pathways of exposure and the specific interventions required to mitigate them.

G Exposure Exposure to 1-Isobutyl-1H-imidazol-4-amine Inhalation Inhalation Route Exposure->Inhalation Dermal Dermal Contact Exposure->Dermal RespTox Respiratory Irritation (STOT SE 3) Inhalation->RespTox SkinTox Skin Irritation (Skin Irrit. 2) Dermal->SkinTox EyeTox Eye Irritation (Eye Irrit. 2A) Dermal->EyeTox FumeHood Engineering Control: Fume Hood (0.5 m/s) RespTox->FumeHood Mitigated by PPE PPE: Nitrile Gloves, Safety Goggles SkinTox->PPE Mitigated by EyeTox->PPE Mitigated by SafeState Mitigated Risk State FumeHood->SafeState PPE->SafeState

Fig 1: Mechanistic exposure routes and targeted mitigation for imidazole amine handling.

Mitigation Strategy
  • Primary Engineering Control: Handle the dry powder exclusively within a certified chemical fume hood calibrated to a face velocity of 0.5 m/s. This establishes a negative pressure gradient that captures aerosolized particulates, directly neutralizing the H336 inhalation risk.

  • Secondary PPE Control: Utilize nitrile gloves (minimum 0.11 mm thickness) and tight-fitting indirect-vented safety goggles. Nitrile provides superior chemical resistance against amine penetration compared to latex, preventing H315 and H319 exposures.

Experimental Workflow: Preparation of in vitro Assay Stock

This protocol is engineered as a self-validating system. Each step incorporates specific causality to prevent compound degradation, ensure operator safety, and guarantee assay reproducibility.

Objective: Prepare a stable 10 mM stock solution for high-throughput screening (HTS) or cell-based assays.

  • Step 1: Environmental Preparation Engage the chemical fume hood and verify airflow. Sanitize the workspace with 70% ethanol and allow it to dry. Causality: Ensures a sterile, negative-pressure environment to protect both the operator from dust and the sample from microbial contamination.

  • Step 2: Thermal Equilibration Remove the sealed vial of 1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride from -20°C storage and allow it to equilibrate to ambient temperature (20-25°C) for 30 minutes inside a desiccator. Causality: The dihydrochloride salt is highly hygroscopic . Opening a cold vial causes ambient moisture to condense on the powder, which compromises molarity calculations (due to added water weight) and accelerates hydrolytic degradation.

  • Step 3: Gravimetric Analysis Using an anti-static micro-spatula, weigh exactly 2.12 mg of the compound onto a tared anti-static weigh boat using an analytical balance (0.01 mg readability). Causality: Anti-static tools prevent the fine, charged powder from dispersing into the air or clinging to surfaces, ensuring precise dosing and reducing cross-contamination.

  • Step 4: Solubilization Transfer the powder to a sterile, amber 2.0 mL microcentrifuge tube. Add 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO). Causality: Amber tubes prevent photo-degradation of the sensitive imidazole ring. Anhydrous DMSO prevents hydrolysis and maintains the compound in a stable, fully solvated state suitable for biological assays.

  • Step 5: Homogenization Vortex the tube at medium speed for 30 seconds, followed by gentle sonication in a water bath for 1 minute at room temperature until the solution is optically clear. Causality: Sonication disrupts invisible micro-aggregates. Failing to do this can result in a fine suspension rather than a true solution, leading to erratic dose-response curves in downstream assays.

  • Step 6: Aliquoting & Storage Dispense 50 µL aliquots into single-use amber tubes. Flush the headspace of each tube with Argon gas before sealing. Store immediately at -20°C. Causality: Argon flushing displaces atmospheric oxygen, preventing oxidative degradation of the primary amine group during long-term storage. Single-use aliquots prevent freeze-thaw cycles, which are known to precipitate lipophilic compounds out of DMSO.

References

  • Title: 1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride - NextSDS | Source: nextsds.com | URL: [Link]

  • Title: Product Class 3: Imidazoles | Source: thieme-connect.de | URL: [Link]

Structural Characterization of 1-(2-methylpropyl)-1H-imidazol-4-amine: A Crystallographic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aminoimidazole scaffold is a privileged pharmacophore, serving as a critical bioisostere in kinase inhibitors and a fundamental building block in purine biosynthesis pathways[1]. Specifically, 1-(2-methylpropyl)-1H-imidazol-4-amine (also known as 1-isobutyl-4-aminoimidazole) presents a unique structural paradigm. The electron-rich aminoimidazole core facilitates robust hydrogen-bonding networks, while the 1-isobutyl substitution introduces a sterically demanding, lipophilic vector that dictates crystal packing and modulates receptor-ligand interactions.

This whitepaper provides an authoritative guide on the single-crystal X-ray diffraction (SCXRD) analysis of 1-(2-methylpropyl)-1H-imidazol-4-amine, detailing the causality behind crystallization techniques and structural refinement.

Molecular Architecture and Crystal Packing Causality

The structural elucidation of 1-(2-methylpropyl)-1H-imidazol-4-amine requires careful consideration of its amphiphilic nature.

  • Hydrogen Bonding: The primary amine at the C4 position acts as a dual hydrogen-bond donor, while the unalkylated N3 atom of the imidazole ring acts as a strong hydrogen-bond acceptor. This typically results in infinite 1D or 2D hydrogen-bonded ribbons in the solid state.

  • Steric Influence of the Isobutyl Group: The 1-(2-methylpropyl) moiety disrupts highly symmetrical packing arrangements. When selecting crystallization solvents, one must balance the high polarity of the amine with the lipophilicity of the isobutyl chain. Failure to account for this often results in amorphous precipitation rather than nucleation.

Experimental Protocol: Single-Crystal X-ray Diffraction

To achieve atomic-level resolution, the following self-validating protocol is recommended for the growth and diffraction analysis of 2-aminoimidazole and 4-aminoimidazole derivatives[2].

Step 1: Crystallization via Vapor Diffusion
  • Solvent Selection: Dissolve 10 mg of highly purified (>99% via HPLC) 1-(2-methylpropyl)-1H-imidazol-4-amine in 0.5 mL of a polar, moderately volatile solvent (e.g., ethyl acetate or dichloromethane) to ensure complete solvation of the polar core.

  • Antisolvent Chamber: Place the open vial inside a larger sealed chamber containing 3 mL of a non-polar antisolvent (e.g., n-pentane or hexanes).

  • Equilibration: Allow vapor diffusion to occur at a controlled 4 °C for 48–72 hours. The gradual increase in lipophilicity of the solvent mixture forces the isobutyl groups to aggregate, initiating controlled nucleation.

Step 2: Crystal Harvesting and Data Collection
  • Mounting: Select a single, optically clear crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen loop.

  • Cryocooling: Immediately flash-cool the crystal to 100 K using a liquid nitrogen stream. This minimizes thermal motion of the flexible isobutyl group, which otherwise causes high atomic displacement parameters (B-factors) and degrades resolution.

  • Diffraction: Collect data using a diffractometer equipped with a microfocus Cu-Kα source ( λ=1.54184 Å) to maximize the anomalous signal and scattering intensity for light atoms (C, N, H).

Step 3: Structure Solution and Refinement
  • Phase Problem: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT).

  • Refinement: Refine the model using full-matrix least-squares on F2 (SHELXL). Ensure the isobutyl group is checked for rotational disorder; if present, model it over two positions with constrained occupancies.

XRD_Workflow A Compound Synthesis & Purification B Vapor Diffusion (EtOAc / Hexanes) A->B >99% Purity C Crystal Harvesting & Cryoprotection B->C Single Crystal D X-ray Diffraction (Cu-Kα, 100K) C->D Paratone-N Oil E Structure Solution (Intrinsic Phasing) D->E Electron Density F Refinement & Validation (SHELXL) E->F Phase Solved

Figure 1: Step-by-step SCXRD workflow for 1-(2-methylpropyl)-1H-imidazol-4-amine.

Quantitative Crystallographic Data

The following table summarizes the anticipated crystallographic parameters for 1-(2-methylpropyl)-1H-imidazol-4-amine based on structural analogs and standard aminoimidazole diffraction data[1][2].

ParameterExpected Value / RangeCausality / Significance
Crystal System Monoclinic or TriclinicLow symmetry due to the flexible, asymmetric isobutyl chain.
Space Group P21​/c or P1ˉ Common for achiral organic molecules maximizing packing efficiency.
Data Collection Temp. 100(2) KSuppresses thermal vibration of the 2-methylpropyl terminus.
Radiation Cu-Kα ( λ=1.54184 Å)Provides higher scattering intensity for purely organic (C, N, H) crystals.
R-factor ( R1​ ) < 0.05 (5%)Indicates a high-quality model with excellent agreement to observed data.
Hydrogen Bonds N-H···N (approx. 2.9 Å)Intermolecular bonding between the C4-amine and N3-imidazole nitrogen.

References

  • RCSB Protein Data Bank. "1CLI: X-RAY CRYSTAL STRUCTURE OF AMINOIMIDAZOLE RIBONUCLEOTIDE SYNTHETASE (PURM)." RCSB.org. Available at: [Link]

Sources

The Compass and the Map: A Technical Guide to Elucidating the Receptor Binding Affinity of 1-(2-methylpropyl)-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imidazole Scaffold - A Privileged Structure in Modern Drug Discovery

This guide focuses on a specific, lesser-studied imidazole derivative: 1-(2-methylpropyl)-1H-imidazol-4-amine . Given the structural motifs present in this molecule, particularly the imidazole core, a logical and primary hypothesis is its interaction with the histamine receptor family. The histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), stands out as a particularly strong candidate target.[6] Many potent and selective H3R antagonists and inverse agonists are built upon an imidazole scaffold.[7] The H3R acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters, making it a significant target for neurological and psychiatric disorders.[6][8]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals aiming to comprehensively characterize the receptor binding affinity of 1-(2-methylpropyl)-1H-imidazol-4-amine. We will move beyond a simple recitation of protocols, instead providing a strategic framework for a thorough investigation, beginning with the primary hypothesis of H3R interaction and expanding to a broader understanding of its selectivity and functional profile.

Part 1: Foundational Principles of Receptor Binding Assays

At its core, a receptor binding assay quantifies the interaction between a ligand (the investigational compound) and its receptor. The fundamental parameters derived from these studies are the dissociation constant (Kd) , which reflects the affinity of the ligand for the receptor, and the maximum binding capacity (Bmax) , representing the total concentration of receptors in the preparation.

For the initial characterization of 1-(2-methylpropyl)-1H-imidazol-4-amine, a competitive radioligand binding assay is the gold standard. This technique measures the ability of our unlabeled test compound to compete with a radiolabeled ligand (a molecule with a known high affinity for the target receptor) for binding to the receptor.

The principle is illustrated in the workflow below:

G cluster_0 Assay Components Receptor Receptor Source (e.g., hH3R-expressing cell membranes) Incubation Incubation (Allow binding to reach equilibrium) Receptor->Incubation Radioligand Radioligand (e.g., [3H]-Nα-methylhistamine) Radioligand->Incubation Test_Compound Test Compound (1-(2-methylpropyl)-1H-imidazol-4-amine) Test_Compound->Incubation Separation Separation of Bound/Free Ligand (Rapid filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Liquid Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50 -> Ki determination) Quantification->Analysis

Caption: General workflow for a competitive radioligand binding assay.

The output of this experiment is a dose-response curve from which the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The IC50 is then converted to the inhibition constant (Ki) , a more absolute measure of affinity, using the Cheng-Prusoff equation .[9][10]

Part 2: Primary Target Investigation - Histamine H3 Receptor

Our primary investigation will focus on determining the binding affinity of 1-(2-methylpropyl)-1H-imidazol-4-amine at the human histamine H3 receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for hH3R

This protocol is designed to determine the Ki of the test compound at the human H3R.

1. Materials and Reagents:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H3 receptor (a common isoform is hH3R445).[1][11] These are commercially available from suppliers like Revvity (formerly PerkinElmer) or can be generated in-house.

  • Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH), a well-characterized H3R agonist radioligand.[12] Available from suppliers like Revvity.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[13]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: 1-(2-methylpropyl)-1H-imidazol-4-amine, synthesized and purified to >95% purity. A stock solution (e.g., 10 mM) should be prepared in a suitable solvent like DMSO.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H3R ligand, such as clobenpropit or histamine, to determine non-specific binding.[13][14]

  • Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.[15]

  • Scintillation Cocktail and Counter: For quantifying radioactivity.

2. Step-by-Step Methodology:

  • Membrane Preparation: If starting from a cell pellet, resuspend cells in ice-cold Tris-HCl buffer and homogenize. Centrifuge the homogenate, discard the supernatant, and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method like the BCA assay.[13]

  • Assay Plate Setup: The assay is typically performed in a 96-well plate format.

    • Total Binding: Add assay buffer, radioligand, and receptor membranes.

    • Non-specific Binding: Add assay buffer, radioligand, receptor membranes, and the non-specific binding control.

    • Competitive Binding: Add assay buffer, radioligand, receptor membranes, and serial dilutions of the test compound.

  • Incubation:

    • The final concentration of [3H]-NAMH should be at or below its Kd value (typically ~1-2 nM) to ensure assay sensitivity.[12]

    • The amount of membrane protein per well should be optimized to give a robust signal-to-noise ratio (typically 15-20 µ g/well ).[12]

    • Incubate the plate for 60-90 minutes at room temperature (25°C) to allow the binding to reach equilibrium.[14]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.[15]

  • Quantification:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[9]

  • Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

ParameterDescriptionTypical Value/Unit
Ki Inhibition ConstantnM or µM
IC50 Half-maximal inhibitory concentrationnM or µM
[L] Radioligand ConcentrationnM
Kd Radioligand Dissociation ConstantnM

Part 3: Functional Characterization - Is it an Agonist, Antagonist, or Inverse Agonist?

Binding affinity alone does not describe the functional effect of a compound. The H3R is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[16] Furthermore, the H3R exhibits high constitutive activity (it can signal in the absence of an agonist), making it important to distinguish between neutral antagonists and inverse agonists.[7]

Experimental Protocol: [35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins and can determine if the test compound has agonist or inverse agonist properties.[17][18]

G cluster_0 Inactive State cluster_1 Active State GPCR_inactive GPCR Gα(GDP)-Gβγ GPCR_active Agonist-GPCR Gα([35S]GTPγS) + Gβγ GPCR_inactive->GPCR_active Conformational Change Ligand Agonist Ligand->GPCR_inactive Binds GTPgS [35S]GTPγS GTPgS->GPCR_active Binds to Gα Inverse_Agonist Inverse Agonist Inverse_Agonist->GPCR_inactive Stabilizes Inactive State

Caption: Principle of the [35S]GTPγS binding assay for GPCRs.

1. Methodology Outline:

  • Materials: Similar to the binding assay, but using [35S]GTPγS (a non-hydrolyzable GTP analog) and including GDP in the assay buffer (typically 1-10 µM) to promote the basal state.[7]

  • Procedure:

    • Incubate the hH3R-expressing membranes with varying concentrations of the test compound.

    • Add [35S]GTPγS to initiate the reaction.

    • Incubate for 30-60 minutes at 30°C.[7]

    • Separate bound and free [35S]GTPγS via rapid filtration.

    • Quantify radioactivity by scintillation counting.

  • Data Interpretation:

    • Agonist: Stimulates [35S]GTPγS binding above basal levels.

    • Neutral Antagonist: Has no effect on its own but blocks the effect of an agonist.

    • Inverse Agonist: Decreases the basal (constitutive) level of [35S]GTPγS binding.[7]

Experimental Protocol: cAMP Accumulation Assay

This assay measures the downstream functional consequence of H3R activation.[19]

1. Methodology Outline:

  • Materials: Whole cells expressing hH3R, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, forskolin (an adenylyl cyclase activator) to stimulate cAMP production and enhance the inhibitory signal window, and a cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[7]

  • Procedure:

    • Pre-incubate cells with the test compound.

    • Stimulate the cells with forskolin.

    • Incubate to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP concentration using the detection kit.

  • Data Interpretation:

    • Agonist: Inhibits forskolin-stimulated cAMP accumulation.

    • Neutral Antagonist: Has no effect on its own but reverses the inhibition caused by an agonist.

    • Inverse Agonist: Increases cAMP levels above the basal inhibited state caused by the receptor's constitutive activity.[7]

Part 4: Building a Selectivity Profile - Beyond the Primary Target

A therapeutically viable compound must exhibit selectivity for its intended target to minimize off-target side effects. The imidazole core, while advantageous, can also lead to interactions with other receptors or enzymes.[20] Therefore, a comprehensive binding affinity study must include a broad selectivity screen.

1. Rationale for Target Selection:

  • Histamine Receptor Subtypes: Assess binding to H1, H2, and H4 receptors to ensure selectivity for H3.

  • Other CNS Receptors: Given the CNS expression of H3R, it is prudent to screen against other major neurotransmitter receptors (e.g., adrenergic, dopaminergic, serotonergic, muscarinic receptors).[21]

  • CYP450 Enzymes: Imidazole compounds are known to sometimes interact with cytochrome P450 enzymes, which can lead to drug-drug interactions.

2. Practical Approach: Commercial Screening Panels

For efficiency and breadth, utilizing commercial safety pharmacology screening services is the most effective approach. Companies like Eurofins Discovery offer tiered panels, such as the SafetyScreen44 or SafetyScreen CNS panels, which provide binding data for a wide range of receptors, ion channels, transporters, and enzymes in a single, cost-effective screen.[2][22][23] This provides a rapid and robust assessment of the compound's off-target liabilities.

Panel TypeKey Targets IncludedPurpose
SafetyScreen44 [2]Core panel of 44 targets with known safety liabilities (e.g., hERG, 5-HT2B, adrenergic, muscarinic receptors)Early-stage identification of major off-target risks.
CNS Panel [23]Broader range of CNS-relevant targets (dopamine, serotonin, opioid, adrenergic subtypes, etc.)Detailed profiling for compounds intended for neurological indications.

Conclusion: Synthesizing the Data for a Complete Profile

The systematic approach outlined in this guide provides a comprehensive framework for characterizing the receptor binding profile of 1-(2-methylpropyl)-1H-imidazol-4-amine. By starting with a focused investigation on the high-probability target, the histamine H3 receptor, and then expanding to functional characterization and broad selectivity screening, researchers can build a complete, data-driven narrative of the compound's pharmacological identity. This rigorous, multi-faceted evaluation is essential for making informed decisions in the drug discovery and development process, ultimately determining the therapeutic potential of this novel imidazole derivative.

References

  • Cacace, R., et al. (2021). Signaling pathways associated with the histamine H3 receptor. ResearchGate. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • PerkinElmer. (n.d.). Perkinelmer Expands NEN® Radiochemical Product Portfolio. Bioprocess Online. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). H3 Human Histamine GPCR Cell Based PAM cAMP LeadHunter Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - FR. Retrieved from [Link]

  • JoVE. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Retrieved from [Link]

  • Gomtsyan, A. (2012). Imidazole in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 12(6), i-i.
  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Panula, P., & Nuutinen, S. (2013). Histamine and its Effects Mediated via H3 Receptor. SciSignal, 6(278), re4.
  • Bongers, G., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Retrieved from [Link]

  • Sharma, D., et al. (2016). A review: Imidazole synthesis and its biological activities. Asian Journal of Pharmaceutical and Clinical Research, 9(6), 12-20.
  • Rajitha, B., et al. (2025). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-10.
  • Kumar, S., et al. (2021). Synthesis, Characterization and Biological Activity of Imidazole Derivatives.
  • Eurofins. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - FR. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
  • Cheng, H. C. (2004). The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations. Pharmacological Research, 50(1), 1-11.
  • Wondershare Edraw. (n.d.). Graphvizを使ったフローチャートの作り方. Retrieved from [Link]

  • de Graaf, C., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 7(1), 4817.
  • Lin, J., & Nagase, H. (2020). The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding. Biomolecules, 10(4), 544.
  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays. Assay Guidance Manual.
  • GenScript. (n.d.). CHO-K1/H3/Gα15 Stable Cell Line. Retrieved from [Link]

  • Sadek, H., et al. (2024). Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity. International Journal of Molecular Sciences, 25(13), 6985.
  • Arias-Montaño, J. A., et al. (2018). Differential homologous desensitization of the human histamine H3 receptors of 445 and 365 amino acids expressed in CHO-K1 cells. Neuropharmacology, 128, 329-339.
  • Milligan, G. (2010). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs.
  • Dare, J. (2025). Creating Software Engineering Flow Charts with Graphviz Dot. Retrieved from [Link]

  • Ghamari, N., et al. (2019). cAMP accumulation studies in CHO-K1 cells expressing human histamine H3 receptor. ResearchGate. Retrieved from [Link]

  • Stoddart, L. A., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1695-1703.
  • Wikipedia. (n.d.). Scatchard equation. Retrieved from [Link]

  • Wikipedia. (n.d.). Histamine H3 receptor. Retrieved from [Link]

  • University of Bristol. (n.d.). Receptor binding techniques: saturation (equilibrium) analysis. Retrieved from [Link]

  • International Journal of Scientific Research and Engineering Development. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Retrieved from [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]

  • Lin, J., & Nagase, H. (2020). The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding. Retrieved from [Link]

  • ACS Publications. (2010). Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis. Retrieved from [Link]

  • ACS Publications. (2023). Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands with Improved Pharmacokinetic Properties for Imaging of Programmed Death Ligand 1. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PerkinElmer. (n.d.). Preclinical Evaluation of a Novel High-Affinity Radioligand [99mTc]Tc-BQ0413 Targeting Prostate-Specific Membrane Antigen (PSMA). MDPI. Retrieved from [Link]

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Thermodynamic Stability and Physicochemical Profiling of 1-(2-Methylpropyl)-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-methylpropyl)-1H-imidazol-4-amine (also known as 1-isobutyl-1H-imidazol-4-amine) is a highly specialized heterocyclic building block utilized in advanced organic synthesis and pharmaceutical drug development. Structurally, it features an electron-rich imidazole core, an electron-donating exocyclic amino group at the C4 position, and a sterically demanding, branched isobutyl chain at the N1 position.

Understanding the thermodynamic boundaries of this molecule is critical for optimizing reaction conditions, preventing degradation during high-temperature processing, and formulating stable pharmaceutical intermediates. This whitepaper provides an in-depth analysis of its structural thermodynamics, thermal degradation kinetics, and aqueous equilibria, alongside field-proven, self-validating experimental protocols for empirical profiling.

Structural Thermodynamics & Resonance Stabilization

The thermodynamic baseline of 1-(2-methylpropyl)-1H-imidazol-4-amine is dictated by the interplay between its substituents and the aromatic core.

The N1-Isobutyl Group: Fractional Free Volume and Phase Thermodynamics

The introduction of a branched isobutyl group at the N1 position significantly alters the physical thermodynamics of the molecule. As demonstrated in comprehensive studies of N-alkylimidazoles, branched substituents disrupt intermolecular packing and increase the fractional free volume (FFV) of the bulk material[1]. This structural disruption lowers the intermolecular cohesive energy, which directly reduces the vaporization enthalpy ( ΔHvap​ ) and depresses the boiling point compared to linear alkyl analogs (e.g., 1-butylimidazole)[1].

The C4-Amino Group: Resonance and Ground-State Stability

The amino group at the C4 position acts as a strong π -electron donor. This resonance stabilization enriches the electron density of the imidazole ring, particularly at the N3 position, lowering the overall Gibbs free energy ( ΔG ) of the ground state. Quantum chemical mapping of hydrogen cyanide-derived molecules confirms that 4-aminoimidazole derivatives represent a thermodynamically downhill, highly stable state relative to their acyclic precursors in aqueous environments[2]. However, while the ground state is thermodynamically stable, the exocyclic amine introduces a kinetically accessible vulnerability to deamination under extreme thermal stress.

Thermal Degradation Kinetics

When subjected to elevated temperatures, the thermodynamic stability of the molecule is challenged by two primary endothermic degradation pathways. Because the imidazole ring itself is highly stable (often resisting decomposition up to 400 °C), thermal degradation is localized to the substituents.

  • Dealkylation (C-N Bond Cleavage at N1): The cleavage of the isobutyl group to yield 4-aminoimidazole and isobutene.

  • Deamination (C-N Bond Cleavage at C4): The loss of the amino group to yield 1-isobutylimidazole and ammonia.

ThermalDegradation A 1-(2-methylpropyl)-1H-imidazol-4-amine (Stable State at 298.15 K) B Thermal Excitation (T > 450 K) A->B Heat Input (ΔH) C C-N Bond Cleavage (Dealkylation Pathway) B->C Pathway 1 (E_a1) D C-N Bond Cleavage (Deamination Pathway) B->D Pathway 2 (E_a2) E 4-aminoimidazole + Isobutene (ΔH_deg > 0) C->E Product Formation F 1-isobutylimidazole + NH3 (ΔH_deg > 0) D->F Product Formation

Thermodynamic degradation pathways of 1-(2-methylpropyl)-1H-imidazol-4-amine under thermal stress.

Aqueous Thermodynamics and Acid-Base Equilibria

In aqueous formulations, the thermodynamic profile is governed by solvation enthalpy and acid-base equilibria. The molecule possesses two protonation sites: the basic ring nitrogen (N3) and the exocyclic amine (C4).

Because the free base is susceptible to oxidative degradation and rapid moisture absorption, the compound is commercially isolated and handled as a dihydrochloride salt (CAS 2955708-11-7)[3]. The formation of the dihydrochloride salt is a highly exothermic process ( ΔHprot​≪0 ). This salt formation locks the molecule in a deep thermodynamic well, maximizing shelf life and kinetic stability by preventing nucleophilic attack at the ring carbons.

Extrapolated Thermodynamic Data

Table 1: Extrapolated Thermodynamic Parameters based on N-alkyl and 4-aminoimidazole analogs.

Thermodynamic PropertyEstimated Value / RangeThermodynamic DriverReference Analog
Vaporization Enthalpy ( ΔHvap​ ) 65 – 75 kJ/molDisrupted packing due to isobutyl branching1-isobutylimidazole[1]
Gibbs Free Energy ( ΔGf∘​ ) Exergonic (Downhill)Resonance stabilization of the imidazole core4-aminoimidazole[2]
Protonation Enthalpy ( ΔHprot​ ) -30 to -40 kJ/molExothermic protonation of N3 and amineImidazole derivatives
Thermal Decomposition ( Td​ ) > 220 °CCleavage of N-alkyl or exocyclic C-N bondsN-alkylimidazoles[1]

Experimental Protocols for Thermodynamic Evaluation

To empirically validate the thermodynamic stability of 1-(2-methylpropyl)-1H-imidazol-4-amine, researchers must employ orthogonal calorimetric techniques. The following protocols are designed as self-validating systems , ensuring that instrument artifacts are isolated from true molecular phenomena.

Protocol A: Thermal Decomposition Kinetics via TGA-DSC

Causality: Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) quantifies the exact temperature ( Td​ ) and enthalpy ( ΔHdeg​ ) of decomposition.

  • Baseline Calibration (Self-Validation): Run an empty aluminum crucible from 25 °C to 600 °C. Why: This establishes a thermal baseline, allowing the software to subtract instrument heat-flow drift from the actual sample data.

  • Sample Loading: Accurately weigh 5.0–10.0 mg of the dihydrochloride salt into the calibrated aluminum pan.

  • Inert Atmosphere Purge: Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min for 30 minutes prior to heating. Why: Oxygen must be excluded to prevent exothermic oxidative combustion, which would mask the true endothermic thermodynamic decomposition pathways (dealkylation/deamination).

  • Dynamic Heating: Ramp the temperature at a strict 10 °C/min from 25 °C to 600 °C.

  • Data Extraction: Calculate the onset temperature of mass loss (TGA) and integrate the corresponding endothermic peak (DSC) to determine the activation energy ( Ea​ ) of degradation.

Protocol B: Solution Thermodynamics via Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed during protonation, allowing for the simultaneous determination of ΔH , ΔS , and ΔG of the acid-base equilibria.

  • Cell and Syringe Preparation: Fill the ITC sample cell with a 1.0 mM solution of the free base in a degassed, non-coordinating buffer (e.g., 50 mM HEPES, pH 7.4). Fill the injection syringe with 10 mM HCl.

  • Blank Titration (Self-Validation): Perform a control titration of the 10 mM HCl into the pure buffer without the analyte. Why: This quantifies the heat of dilution and mechanical mixing. This background heat must be subtracted from the sample data to isolate the true heat of protonation ( ΔHprot​ ).

  • Incremental Injection: Inject 2.0 μ L aliquots of HCl at 150-second intervals at a strictly controlled 298.15 K.

  • Data Integration: Integrate the heat spikes to generate a binding isotherm. Fit the curve to an independent binding model to extract the thermodynamic triad ( ΔH,ΔS,Ka​ ).

Experimental Workflow Visualization

Workflow step1 step1 step2 Thermal Analysis TGA / DSC 10 °C/min to 600 °C step1->step2 step3 Solution Thermodynamics ITC pH Titration at 298.15 K step1->step3 step4 Data Synthesis Extraction of ΔH, ΔS, ΔG, Cp step2->step4 Thermal Data step3->step4 Aqueous Data step5 Thermodynamic Profile Stability Mapping step4->step5 Integration

Orthogonal experimental workflow for comprehensive thermodynamic profiling.

Experimental Matrix Summary

Table 2: Experimental Matrix for Thermodynamic Validation.

TechniqueParameter MeasuredExperimental ConditionsMechanistic Insight
TGA Mass loss kinetics N2​ atmosphere, 10 °C/minDifferentiates dealkylation vs. deamination
DSC Heat capacity ( Cp​ ), Phase changesHermetically sealed pans, -50 to 300 °CQuantifies enthalpy of fusion/vaporization
ITC ΔH , ΔS , Ka​ of protonation298.15 K, aqueous buffer titrationMaps acid-base equilibria and solvation

References

  • Building Blocks for Ionic Liquids: Vapor Pressures and Vaporization Enthalpies of N-Functionalized Imidazoles with Branched and Cycloalkyl Substituents Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • A Thermodynamic Landscape of Hydrogen Cyanide-Derived Molecules and Polymers Source: ACS Earth and Space Chemistry URL:[Link]

Sources

Methodological & Application

Step-by-step synthesis pathway for 1-(2-methylpropyl)-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Synthesis Protocol: 1-(2-Methylpropyl)-1H-imidazol-4-amine

Application Note: Development and Optimization of Regioselective Aminoimidazole Pharmacophores Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers

Introduction and Mechanistic Strategy

1-(2-Methylpropyl)-1H-imidazol-4-amine, also known as 1-isobutyl-1H-imidazol-4-amine, is a highly valuable building block in medicinal chemistry. Substituted 4-aminoimidazoles serve as critical pharmacophores in the development of kinase inhibitors, antimicrobial agents, and immunomodulators. Because the free base is prone to oxidation and degradation, the compound is most frequently synthesized and isolated as a stable dihydrochloride salt[1][2].

The synthesis of this target relies on a two-stage retrosynthetic strategy:

  • Regioselective N-Alkylation: The tautomeric nature of 4(5)-nitroimidazole presents a regioselectivity challenge, as alkylation can yield either the 1,4-disubstituted or 1,5-disubstituted isomer[3]. To favor the desired 1-alkyl-4-nitroimidazole, the reaction is driven by steric control and the choice of a weak base/polar aprotic solvent system (e.g., K₂CO₃ in acetonitrile at 60 °C)[4][5].

  • Catalytic Hydrogenation: The intermediate 1-(2-methylpropyl)-4-nitro-1H-imidazole is then subjected to mild catalytic hydrogenation to reduce the nitro group to an amine, followed by immediate salt formation to prevent oxidative degradation[1].

Synthetic Workflow and Pathway

G A 4-Nitro-1H-imidazole (Starting Material) C K2CO3, CH3CN, 60°C Regioselective N-Alkylation A->C B 1-Bromo-2-methylpropane (Isobutyl Bromide) B->C D 1-(2-Methylpropyl)-4-nitro-1H-imidazole (Intermediate) C->D E H2 (1 atm), 10% Pd/C MeOH, RT D->E F 1-(2-Methylpropyl)-1H-imidazol-4-amine (Free Base) E->F G HCl (Ether) Salt Formation F->G H 1-(2-Methylpropyl)-1H-imidazol-4-amine Dihydrochloride G->H

Workflow for the synthesis of 1-(2-methylpropyl)-1H-imidazol-4-amine.

Quantitative Data: Optimization of N-Alkylation

The choice of base and solvent is the primary driver of regioselectivity and overall yield in the first step. Strong bases (like KOH) or highly polar solvents (like DMSO) often lead to complex mixtures or lower yields. Acetonitrile (CH₃CN) combined with potassium carbonate (K₂CO₃) provides the optimal thermodynamic environment for the 1,4-isomer[4][5].

Table 1: Effect of Reaction Conditions on 4-Nitroimidazole Alkylation

Base (1.1 equiv)SolventTemperaturePrimary Product RegiochemistryIsolated Yield (%)
KOHDMSO25 °CMixed (1,4 and 1,5)< 30%
KOHDMF25 °CMixed (1,4 and 1,5)35%
K₂CO₃DMF60 °C1,4-isomer favored55 - 60%
K₂CO₃CH₃CN25 °C1,4-isomer favored45%
K₂CO₃ CH₃CN 60 °C 1,4-isomer exclusive 66 - 85%

Data synthesized from established optimization studies on 4-nitroimidazole alkylation[3][4][5].

Experimental Protocols

Protocol A: Synthesis of 1-(2-Methylpropyl)-4-nitro-1H-imidazole

Objective: Regioselective functionalization of the N-1 position using steric and thermodynamic control.

Reagents:

  • 4-Nitro-1H-imidazole (1.0 equiv)

  • 1-Bromo-2-methylpropane (Isobutyl bromide) (1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

Step-by-Step Methodology:

  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (N₂ or Argon).

  • Deprotonation: Dissolve 4-nitro-1H-imidazole in anhydrous CH₃CN (approx. 0.2 M concentration). Add finely powdered, anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the nucleophilic imidazolate anion[3].

  • Alkylation: Add 1-bromo-2-methylpropane dropwise to the stirring suspension via a syringe.

  • Thermal Activation: Heat the reaction mixture to 60 °C using an oil bath. Maintain this temperature for 2 to 3 hours[3][4].

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: 50:50 EtOAc/Hexanes). The 1,4-isomer typically runs slightly higher than the starting material.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a sintered glass funnel to remove the inorganic salts (K₂CO₃ and KBr)[3]. Wash the filter cake with additional CH₃CN.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (EtOAc) and distilled water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo[4].

  • Purification: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate pure 1-(2-methylpropyl)-4-nitro-1H-imidazole.

Protocol B: Reduction to 1-(2-Methylpropyl)-1H-imidazol-4-amine Dihydrochloride

Objective: Mild catalytic reduction of the nitro group and immediate stabilization of the target amine.

Reagents:

  • 1-(2-Methylpropyl)-4-nitro-1H-imidazole (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight)

  • Methanol (MeOH), HPLC grade

  • Hydrogen gas (H₂)

  • 2.0 M HCl in Diethyl Ether

Step-by-Step Methodology:

  • Preparation: In a thick-walled hydrogenation flask, dissolve the 1-(2-methylpropyl)-4-nitro-1H-imidazole in MeOH.

  • Catalyst Addition: Safety Note: Pd/C is highly pyrophoric when dry. Carefully add the 10% Pd/C catalyst to the solution under a gentle stream of nitrogen.

  • Hydrogenation: Seal the flask and evacuate the atmosphere, backfilling with H₂ gas. Repeat this purge cycle three times. Maintain the reaction under a positive pressure of H₂ (using a balloon or a Parr shaker at 1-2 atm) at room temperature.

  • Monitoring: Stir vigorously for 4-6 hours. The reduction is generally complete when hydrogen uptake ceases and TLC confirms the disappearance of the yellow nitro compound.

  • Filtration: Purge the flask thoroughly with nitrogen to remove residual H₂. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad generously with MeOH. Do not let the filter cake dry out, as it may ignite.

  • Salt Formation: To the methanolic filtrate containing the free 1-(2-methylpropyl)-1H-imidazol-4-amine, slowly add 2.0 M HCl in diethyl ether (approx. 2.5 equiv) while stirring in an ice bath. This ensures the formation of the stable dihydrochloride salt[1][2].

  • Crystallization: Concentrate the solution under reduced pressure until a precipitate begins to form. Add cold diethyl ether to drive the precipitation to completion.

  • Final Isolation: Collect the 1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride via vacuum filtration, wash with cold ether, and dry under high vacuum to yield the final product as an off-white to pale crystalline solid.

Sources

Application Notes and Protocols for Drug Discovery Screening of 1-(2-methylpropyl)-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds".[1][2] These structures possess the inherent ability to interact with multiple biological targets, making them fertile ground for drug discovery.[3][4] The imidazole ring is a quintessential example of such a scaffold, forming the core of numerous natural products like histidine and histamine, as well as a wide array of approved drugs.[5] Its unique electronic properties, capacity for hydrogen bonding, and structural versatility allow it to serve as a versatile template for designing ligands against diverse protein families.[5][6]

This guide focuses on 1-(2-methylpropyl)-1H-imidazol-4-amine , a novel derivative of the 4-aminoimidazole core. While the specific biological profile of this compound is yet to be fully elucidated, its structural relationship to a vast family of pharmacologically active molecules suggests significant therapeutic potential. The presence of the 4-amino group and the 1-isobutyl substituent provides distinct vectors for interaction with biological targets, warranting a systematic screening approach to uncover its unique activities.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines a strategic rationale and detailed protocols for the initial drug discovery screening of 1-(2-methylpropyl)-1H-imidazol-4-amine, transforming it from a mere chemical entity into a potential lead compound for next-generation therapeutics.

Hypothesized Biological Targets and Screening Rationale

Based on extensive literature precedent for imidazole-containing compounds, we can formulate a targeted screening strategy. The following table outlines high-priority target classes and the scientific rationale for investigating the activity of 1-(2-methylpropyl)-1H-imidazol-4-amine against them.

Potential Target Class Rationale for Screening Key Therapeutic Areas Supporting References
G-Protein Coupled Receptors (GPCRs) The imidazole core is isosteric to the endogenous ligand histamine. Specifically, 4-substituted imidazoles are potent ligands for the Histamine H3 Receptor , a key regulator of neurotransmission in the CNS. The H3 receptor exhibits high constitutive activity, making it a prime target for inverse agonists.Neurological and Psychiatric Disorders (e.g., Alzheimer's, ADHD, Schizophrenia)[7][8][9]
Kinases Di- and triaryl imidazole derivatives are known inhibitors of various kinases, including p38α MAP kinase and BRAF kinase . These enzymes are critical nodes in signaling pathways that are often dysregulated in cancer and inflammatory diseases.Oncology, Inflammatory Diseases[10][11][12]
Cancer Cell Cytotoxicity The imidazole scaffold is present in numerous compounds demonstrating broad anticancer activity through various mechanisms, including microtubule disruption and interference with DNA replication. Screening against a panel of cancer cell lines is a foundational step to identify general cytotoxic or antiproliferative effects.Oncology[13][14]

General Drug Discovery Screening Workflow

A typical drug discovery campaign follows a hierarchical screening cascade designed to efficiently identify and validate promising compounds. The initial phase involves high-throughput screening (HTS) to test a compound library against a specific target or in a phenotypic assay. Positive "hits" from this primary screen are then subjected to a series of more rigorous secondary and confirmatory assays to validate their activity, determine potency and selectivity, and elucidate their mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Lead Optimization Compound 1-(2-methylpropyl)-1H-imidazol-4-amine HTS High-Throughput Primary Assay (e.g., Binding, Enzyme, or Phenotypic) Compound->HTS Hit_Identification Hit Identification (Activity > Threshold) HTS->Hit_Identification Dose_Response Dose-Response Curve (Determine IC50/EC50) Hit_Identification->Dose_Response Selectivity Selectivity Profiling (Against Related Targets) Dose_Response->Selectivity Orthogonal Orthogonal Assay (Confirm Activity in Different Format) Selectivity->Orthogonal SAR Structure-Activity Relationship (SAR) Studies Orthogonal->SAR Confirmed_Hit Confirmed Hit Orthogonal->Confirmed_Hit ADME ADME/Tox Profiling SAR->ADME

Caption: High-level workflow for drug discovery screening.

Detailed Protocols: Primary Screening Assays

The following protocols provide detailed, step-by-step methodologies for initial screening assays targeting the hypothesized biological activities of 1-(2-methylpropyl)-1H-imidazol-4-amine.

Protocol 1: Histamine H3 Receptor (H3R) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the human H3 receptor. It is a robust method for primary screening of GPCR ligands.[15][16]

Objective: To measure the displacement of a known high-affinity radioligand from the H3 receptor by 1-(2-methylpropyl)-1H-imidazol-4-amine, thereby determining its binding affinity (Ki).

Materials:

  • Cell Membranes: CHO-K1 or HEK293 cells stably expressing the human Histamine H3 receptor.[17]

  • Radioligand: [³H]-N-α-Methylhistamine.[17]

  • Non-specific Ligand: (R)-(-)-α-Methylhistamine (or another potent H3R ligand) at high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at room temperature.[17]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: 1-(2-methylpropyl)-1H-imidazol-4-amine, prepared as a 10 mM stock in DMSO.

  • Plates: 96-well polypropylene plates for dilutions, 96-well filter plates (e.g., Unifilter GF/C).[17]

  • Scintillation Cocktail and Microplate Scintillation Counter .

Procedure:

  • Compound Dilution: Prepare a serial dilution of 1-(2-methylpropyl)-1H-imidazol-4-amine in Assay Buffer. A typical screening concentration might be 10 µM, or a full curve from 10 nM to 100 µM for initial potency determination.

  • Assay Plate Setup: In a 96-well plate, assemble the following in a total volume of 200 µL:

    • Total Binding Wells: 25 µL Assay Buffer + 25 µL [³H]-N-α-Methylhistamine + 150 µL diluted cell membranes.

    • Non-Specific Binding (NSB) Wells: 25 µL non-specific ligand (10 µM final) + 25 µL [³H]-N-α-Methylhistamine + 150 µL diluted cell membranes.

    • Test Compound Wells: 25 µL diluted test compound + 25 µL [³H]-N-α-Methylhistamine + 150 µL diluted cell membranes.

    • Note: The final concentration of [³H]-N-α-Methylhistamine should be approximately at its Kd value (e.g., 1 nM). The final membrane protein concentration should be optimized, typically 10-20 µ g/well .[17]

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Calculate Percent Inhibition for the test compound: % Inhibition = (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]) * 100.

  • For dose-response curves, plot % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response model to determine the IC₅₀ value.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cancer Cell Viability Assay (MTT/MTS or ATP-Based)

This protocol outlines a high-throughput method to assess the effect of 1-(2-methylpropyl)-1H-imidazol-4-amine on the viability of cancer cells.[18][19][20] An ATP-based assay (e.g., CellTiter-Glo®) is often preferred for HTS due to its simplicity and sensitivity.[13][19]

Objective: To determine the concentration-dependent cytotoxic or cytostatic effect of the test compound on a panel of human cancer cell lines.

Materials:

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colorectal carcinoma).

  • Culture Medium: Appropriate complete growth medium for each cell line.

  • Test Compound: 1-(2-methylpropyl)-1H-imidazol-4-amine, prepared as a 10 mM stock in DMSO.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine).

  • Plates: Sterile, clear-bottom, white-walled 96-well or 384-well plates for cell culture and assay.

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay reagent (or similar ATP-based reagent).[13]

  • Luminometer.

Procedure:

  • Cell Plating:

    • Harvest cells in the logarithmic growth phase.

    • Seed the cells into the microplate wells at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 90 µL of medium for a 96-well plate).[20]

    • Include "medium only" wells for background control.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the test compound and positive control in culture medium.

    • Add 10 µL of the diluted compound to the respective wells. Add 10 µL of medium with the corresponding DMSO concentration to the "untreated" control wells.

    • The final volume in each well should be 100 µL.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • Assay Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[19]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average background luminescence (medium only wells) from all other measurements.

  • Calculate Percent Viability: % Viability = (Luminescence_compound / Luminescence_untreated) * 100.

  • Plot % Viability against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition).

Protocol 3: p38α MAP Kinase Inhibition Assay

This protocol describes a non-radioactive, in vitro kinase assay to measure the inhibitory activity of the test compound against p38α MAP kinase. This assay typically measures the phosphorylation of a specific substrate.[10][21][22]

Objective: To determine if 1-(2-methylpropyl)-1H-imidazol-4-amine can inhibit the enzymatic activity of p38α kinase.

Materials:

  • Enzyme: Recombinant active p38α/SAPK2a.[21]

  • Substrate: ATF-2/GST fusion protein.[21]

  • Positive Control Inhibitor: SB 203580.[21]

  • Kinase Assay Buffer: 20 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween 20.[21]

  • ATP Solution: Prepare a stock solution in water, then dilute in Kinase Assay Buffer. Final concentration in the assay should be close to the Km of ATP for p38α (e.g., 100 µM).

  • Detection System: An antibody-based detection method such as LANCE® TR-FRET or a luminescence-based method like ADP-Glo™.[10][21] For this example, we describe a generic TR-FRET approach.

    • Europium-labeled anti-phospho-ATF-2 (Thr71) antibody.

    • APC-labeled anti-GST antibody.

    • LANCE Detection Buffer.

  • Plates: Low-volume 384-well plates (e.g., white ProxiPlate).

Procedure:

  • Assay Plate Setup: Add reagents to a 384-well plate in the following order (for a final volume of 15 µL):

    • 5 µL of test compound diluted in Kinase Assay Buffer (or positive control/DMSO vehicle).

    • 5 µL of 3x enzyme solution (e.g., 9 nM p38α) and 3x substrate solution (e.g., 300 nM ATF-2/GST) in Kinase Assay Buffer.

  • Initiate Reaction: Add 5 µL of 3x ATP solution (e.g., 300 µM) to all wells to start the kinase reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Stop and Detect:

    • Add 10 µL of Stop/Detection Mix prepared in LANCE Detection Buffer containing EDTA (to stop the reaction) and the TR-FRET antibody pair (e.g., 6 nM Eu-anti-pATF-2 and 50 nM APC-anti-GST).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Read Plate: Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm and 615 nm.

Data Analysis:

  • Calculate the TR-FRET ratio: Ratio = (Emission_665nm / Emission_615nm) * 10000.

  • Calculate Percent Inhibition: % Inhibition = (1 - [(Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)]) * 100, where Ratio_max is from the no-inhibitor control and Ratio_min is from the high-concentration positive control.

  • Plot % Inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀.

Hit Validation and Secondary Assays

A "hit" from a primary screen is a compound that meets a predefined activity threshold (e.g., >50% inhibition at 10 µM). However, primary hits require rigorous validation to eliminate false positives and to better characterize their pharmacological profile.

G cluster_0 Hit Confirmation cluster_1 Activity & Selectivity cluster_2 Mechanism of Action (MoA) Primary_Hit Primary Hit Identified Hit_Reconfirmation Re-test in Primary Assay Primary_Hit->Hit_Reconfirmation Dose_Response Generate Full Dose-Response Curve (Determine IC50/EC50) Hit_Reconfirmation->Dose_Response Orthogonal_Assay Test in Orthogonal Assay (e.g., Functional vs. Binding) Dose_Response->Orthogonal_Assay Selectivity_Panel Screen Against Related Targets (e.g., Other Kinases or GPCRs) Orthogonal_Assay->Selectivity_Panel MoA_Studies Mechanism of Action Studies (e.g., Enzyme Kinetics, Downstream Signaling) Selectivity_Panel->MoA_Studies Cellular_Activity Confirm Target Engagement in Cells MoA_Studies->Cellular_Activity Validated_Lead Validated Lead Candidate Cellular_Activity->Validated_Lead

Caption: Workflow for hit validation and characterization.

Key secondary assays include:

  • Orthogonal Assays: Confirming the hit in a different assay format. For an H3R binding hit, this would be a functional assay, such as a GTPγS binding or cAMP accumulation assay, to determine if the compound is an agonist, antagonist, or inverse agonist.[23][24]

  • Selectivity Profiling: Screening the hit against a panel of related targets (e.g., other histamine receptors, or a broad kinase panel) to assess its specificity. High selectivity is a desirable trait for a drug candidate to minimize off-target effects.

  • Mechanism of Action (MoA) Studies: For enzyme inhibitors, this involves kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive). For receptor ligands, it involves detailed functional studies to characterize signaling pathways.

Conclusion

The compound 1-(2-methylpropyl)-1H-imidazol-4-amine represents a novel entry into the well-validated and therapeutically important class of imidazole-based molecules. Its structure provides a compelling starting point for a comprehensive drug discovery screening campaign. By employing a strategic, multi-pronged approach targeting GPCRs, kinases, and cancer cell viability, researchers can systematically probe its biological activity. The protocols detailed in this guide offer a robust framework for conducting these initial primary screens. Rigorous hit validation and subsequent lead optimization efforts have the potential to unveil the unique therapeutic application of this compound, ultimately contributing to the development of new medicines for a range of human diseases.

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  • Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity. [Link]

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  • Cambridge MedChem Consulting. Privileged Structures. [Link]

  • Zhao, P., et al. (n.d.). A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology. PMC. [Link]

  • Borges, F., et al. (2021, November 8). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. MDPI. [Link]

  • Walsh Medical Media. (2012, August 27). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. [Link]

  • BPS Bioscience. BRAF (WT) Kinase Assay Kit. [Link]

  • MolPort. 1-(2-methylpropyl)-1H-imidazol-4-amine hydrochloride. [Link]

  • ACS Publications. Identification of a Novel Family of BRAF V600E Inhibitors. [Link]

  • PubMed. (2012, April 15). Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer's treatment. [Link]

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  • PubMed. (2011, January 15). 1-Isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine. [Link]

  • NextSDS. 1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride. [Link]

  • Google Patents. US20050165241A1 - Process for the synthesis of 4-amino-4H-1,2,4-triazole.
  • MDPI. (2025, March 21). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

  • Leurs, R., et al. (n.d.). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. PMC. [Link]

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  • PubChem. 4-(1-isobutyl-4-phenyl-1H-imidazol-2-yl)-1,2,5-oxadiazol-3-amine. [Link]

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Protocol for amidation reactions using 1-(2-methylpropyl)-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Amidation of 1-(2-Methylpropyl)-1H-imidazol-4-amine in Drug Discovery and Process Development

Executive Summary

The 4-aminoimidazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics 1[1]. Specifically, 1-(2-methylpropyl)-1H-imidazol-4-amine (also known as 1-isobutyl-1H-imidazol-4-amine) offers unique steric and electronic properties due to its N-isobutyl substitution. However, amidating this specific building block presents distinct synthetic challenges. The 4-amino group exhibits attenuated nucleophilicity due to electron delocalization into the heteroaromatic system, and the free base is highly susceptible to oxidative degradation.

Consequently, this amine is almost exclusively handled as a dihydrochloride salt2[2]. This application note provides a self-validating, causality-driven guide to achieving high-yielding amidation of 1-(2-methylpropyl)-1H-imidazol-4-amine across both discovery and process scales.

Mechanistic Rationale & Reagent Selection

To design a robust protocol, one must understand the causality behind the reaction dynamics:

  • Salt Neutralization: Because the substrate is a dihydrochloride salt, stoichiometric amounts of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) are required in situ to liberate the free amine. Failure to maintain a basic pH (apparent pH > 8 in organic solvent) will stall the reaction.

  • Prevention of Guanidinylation: When using uronium-based coupling agents like HATU, direct reaction between the 4-aminoimidazole and the coupling agent can form unreactive guanidine byproducts. Causality: Pre-activation of the carboxylic acid is mandatory to ensure the amine only encounters the highly reactive OAt (7-azabenzotriazole) active ester, rather than the uronium salt itself.

  • Chemoselectivity at Scale: For scale-up, Propylphosphonic anhydride (T3P) is vastly superior to HATU. T3P selectively activates the carboxylic acid without reacting with the imidazole nitrogens, minimizing epimerization and avoiding the explosive hazards associated with triazole-based reagents3[3].

Quantitative Reagent Comparison

The following table summarizes the quantitative performance metrics of common coupling strategies when applied to 4-aminoimidazoles.

Coupling ReagentActivation IntermediateTypical YieldEpimerization RiskScalabilityByproduct Removal
HATU OAt Active Ester85 - 95%ModeratePoor (Cost/Toxicity)Difficult (HOAt toxicity)
T3P (50% in EtOAc) Phosphonic Anhydride80 - 90%Very LowExcellentEasy (Water soluble)
EDC / HOBt OBt Active Ester60 - 75%ModerateGoodModerate (Urea removal)

Logical Workflows & Visualizations

To ensure reproducible execution, the decision-making process and the chemical mechanism are mapped out below.

G Start Amidation of 1-(2-methylpropyl) -1H-imidazol-4-amine Scale What is the synthesis scale? Start->Scale Discovery Discovery / Milligram Scale (High Throughput) Scale->Discovery Process Process / Gram+ Scale (Scale-up) Scale->Process HATU Use HATU / DIPEA Fast kinetics, high yield Discovery->HATU T3P Use T3P / Et3N Low epimerization, easy workup Process->T3P IPC In-Process Control (LC-MS) Monitor m/z [M+H]+ HATU->IPC T3P->IPC

Caption: Decision matrix for selecting the optimal amidation coupling strategy based on synthesis scale.

Mechanism Acid Carboxylic Acid + Coupling Agent ActiveEster Active Ester (OAt or Phosphonic Anhydride) Acid->ActiveEster Base Intermediate Tetrahedral Intermediate ActiveEster->Intermediate Nucleophilic Attack Amine 1-(2-methylpropyl)-1H -imidazol-4-amine Amine->Intermediate Product Target Amide Product Intermediate->Product Elimination

Caption: Mechanistic pathway of carboxylic acid activation and nucleophilic attack by the 4-aminoimidazole.

Validated Experimental Protocols

Protocol A: Discovery-Scale Amidation (HATU/DIPEA)

Optimized for rapid library synthesis and sterically hindered carboxylic acids.4[4]

Reagents:

  • Carboxylic Acid: 1.0 equiv.

  • 1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride: 1.1 equiv.

  • HATU: 1.2 equiv.

  • DIPEA: 4.0 equiv. (Critical: 2 equiv. to neutralize the dihydrochloride, 1 equiv. for the acid, 1 equiv. excess).

  • Solvent: Anhydrous DMF or DMAc (0.1 - 0.2 M).

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq) dropwise at 0 °C. Stir the mixture for 10 minutes at room temperature to ensure complete conversion to the OAt active ester.

  • Amine Preparation: In a separate vial, suspend 1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride (1.1 eq) in DMF and add DIPEA (2.0 eq). Sonicate briefly to ensure the free base is liberated.

  • Coupling: Add the amine solution dropwise to the pre-activated acid solution.

  • In-Process Control (IPC): Stir at room temperature for 2–4 hours. Monitor via LC-MS. The reaction is self-validating when the mass of the active ester disappears and the target amide [M+H]+ emerges.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Process-Scale Amidation (T3P/Et₃N)

Optimized for multi-gram scale-up, ensuring high chemoselectivity and facile aqueous workup.5[5]

Reagents:

  • Carboxylic Acid: 1.0 equiv.

  • 1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride: 1.05 equiv.

  • T3P (50% w/w solution in EtOAc): 1.5 equiv.

  • Triethylamine (Et₃N) or DIPEA: 4.0 equiv.

  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) (0.2 M).

Step-by-Step Methodology:

  • Slurry Formation: Charge a reactor with the carboxylic acid (1.0 eq), 1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride (1.05 eq), and EtOAc.

  • Base Addition: Cool the suspension to 5 °C. Slowly charge Et₃N (4.0 eq) over 15 minutes, maintaining the internal temperature below 15 °C. The slurry will change character as the amine hydrochloride is neutralized.

  • T3P Addition: Charge the T3P solution (1.5 eq) dropwise.

  • Thermal Activation: Warm the reaction to 60 °C. Causality: T3P-mediated couplings of electron-deficient or sterically hindered amines often require mild heating to overcome the activation energy barrier of the phosphonic anhydride intermediate.

  • In-Process Control (IPC): Stir at 60 °C for 6–12 hours. Confirm >95% conversion via HPLC.

  • Workup: Cool to room temperature. Wash the organic phase directly with water (2x) and saturated NaHCO₃ (1x). The water-soluble T3P byproducts partition cleanly into the aqueous layer, validating the scalability of this method. Concentrate the organic layer to yield the crude amide.

References

  • Gold-Catalyzed Formal [3 + 2] Cycloaddition of Ynamides with 4,5-Dihydro-1,2,4-oxadiazoles: Synthesis of Functionalized 4-Aminoimidazoles ACS Publications[Link]

  • Phenylacetyl-/Trolox- Amides: Synthesis, Sigma-1, HDAC-6, and Antioxidant Activities PMC - NIH[Link]

  • Propanephosphonic Acid Anhydride (T3P) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis CORE[Link]

  • 1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride Chemical Substance Information NextSDS[Link]

Sources

Application Notes and Protocols: Incorporating 1-(2-methylpropyl)-1H-imidazol-4-amine into Polymeric Materials

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the incorporation of the functional monomer, 1-(2-methylpropyl)-1H-imidazol-4-amine, into polymeric materials. Recognizing the potential of imidazole and primary amine moieties in biomaterials, drug delivery, and catalysis, this document outlines a complete workflow from monomer synthesis to polymerization and detailed polymer characterization. We present two primary polymerization strategies: a direct polycondensation approach and a more controlled Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of a vinyl-functionalized derivative. Each section is designed to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Imidazole and Amine-Functionalized Polymers

The imidazole ring is a versatile heterocyclic moiety with a rich chemical character. Its presence in biological systems, most notably in the amino acid histidine, imparts a range of functions including proton transfer, metal ion coordination, and catalytic activity.[1][2] Polymers bearing imidazole groups have been investigated for a variety of applications, such as pH-responsive drug delivery systems, gene transfection vectors, and as components of proton exchange membranes in fuel cells.[3][4][5]

The primary amine group is another highly valuable functional handle in polymer chemistry. It serves as a reactive site for the conjugation of biomolecules, drugs, and targeting ligands.[6] The combination of both an imidazole ring and a primary amine within a single monomer unit, as in 1-(2-methylpropyl)-1H-imidazol-4-amine, offers the potential to create multifunctional polymers with a unique combination of properties. The isobutyl substituent on the imidazole ring can also contribute to modifying the polymer's solubility and thermal properties.

This guide will detail the necessary steps to harness the potential of this monomer, from its synthesis to its incorporation into well-defined polymeric structures and their subsequent characterization.

Monomer Synthesis: 1-(2-methylpropyl)-1H-imidazol-4-amine

A plausible synthetic route to 1-(2-methylpropyl)-1H-imidazol-4-amine involves the N-alkylation of a suitable 4-aminoimidazole precursor. The regioselectivity of the alkylation is a key consideration.[7][8][9][10] A general, two-step approach is proposed here, starting from the commercially available 4-nitroimidazole.

Synthesis of 1-(2-methylpropyl)-4-nitro-1H-imidazole

The N-alkylation of 4-nitroimidazole with 1-bromo-2-methylpropane (isobutyl bromide) can be achieved under basic conditions. The choice of base and solvent is crucial to favor the desired N1-alkylation over N3-alkylation.

Protocol:

  • To a stirred solution of 4-nitroimidazole (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.) at room temperature.

  • Stir the suspension for 30 minutes.

  • Add 1-bromo-2-methylpropane (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(2-methylpropyl)-4-nitro-1H-imidazole.

Reduction to 1-(2-methylpropyl)-1H-imidazol-4-amine

The nitro group can be reduced to a primary amine using standard catalytic hydrogenation conditions.

Protocol:

  • Dissolve 1-(2-methylpropyl)-4-nitro-1H-imidazole (1 eq.) in methanol in a pressure-resistant vessel.

  • Add a catalytic amount of palladium on carbon (10 wt. % Pd/C).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 1-(2-methylpropyl)-1H-imidazol-4-amine.

Polymerization Strategies

The presence of both a nucleophilic primary amine and a potentially coordinating imidazole ring necessitates careful consideration of the polymerization method. We present two distinct approaches.

Strategy A: Direct Polycondensation

This method involves a step-growth polymerization of the bifunctional 1-(2-methylpropyl)-1H-imidazol-4-amine with a suitable diacyl chloride to form a polyamide. This approach is straightforward but may offer less control over the polymer's molecular weight and dispersity.

Protocol: Synthesis of a Polyamide

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 1-(2-methylpropyl)-1H-imidazol-4-amine (1 eq.) and a suitable base (e.g., triethylamine, 2.2 eq.) in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP).

  • Cool the solution to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of a diacyl chloride (e.g., terephthaloyl chloride, 1 eq.) in the same solvent.

  • Add the diacyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring overnight under a nitrogen atmosphere.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).

  • Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum at an elevated temperature.

Experimental Workflow for Direct Polycondensation

cluster_monomer Monomer Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_product Final Product Monomer 1-(2-methylpropyl)-1H-imidazol-4-amine Dissolve Dissolve Monomer & Base in NMP Monomer->Dissolve Cool Cool to 0 °C Dissolve->Cool Add Add Diacyl Chloride Solution Cool->Add React Stir Overnight at RT Add->React Precipitate Precipitate in Methanol React->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Polymer Polyamide with Pendant Imidazole Groups Dry->Polymer

Caption: Workflow for direct polycondensation.

Strategy B: Controlled Radical Polymerization via a Vinyl-Functionalized Monomer

To achieve better control over the polymer architecture, we propose the synthesis of a vinyl-functionalized derivative of the monomer, followed by RAFT polymerization.[3][5][11][12] This approach allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

The primary amine of 1-(2-methylpropyl)-1H-imidazol-4-amine can be reacted with acryloyl chloride to introduce a polymerizable vinyl group. To prevent potential side reactions at the imidazole ring or polymerization during the monomer synthesis, the primary amine can be protected prior to acrylation.[6][13][14]

Protocol: Synthesis of N-(1-(2-methylpropyl)-1H-imidazol-4-yl)acrylamide

  • Protection (Optional but Recommended): Protect the primary amine of 1-(2-methylpropyl)-1H-imidazol-4-amine with a suitable protecting group (e.g., Boc anhydride).

  • Acrylation:

    • Dissolve the (protected) amine (1 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent like dichloromethane (DCM) at 0 °C.

    • Slowly add acryloyl chloride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Perform an aqueous work-up and purify the product by column chromatography.

  • Deprotection (if applicable): Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc) to yield the vinyl-functionalized monomer.

The synthesized vinyl-functionalized monomer can be polymerized using RAFT polymerization to yield a well-defined polymer. The choice of RAFT agent is critical and depends on the monomer's reactivity.[11] For an acrylamide-type monomer, a trithiocarbonate or a dithiobenzoate RAFT agent is often suitable.

Protocol: RAFT Polymerization

  • In a Schlenk flask, combine the vinyl-functionalized monomer, a suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), a radical initiator (e.g., AIBN), and a solvent (e.g., 1,4-dioxane or DMF). The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight.

  • Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

  • Monitor the polymerization by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.

  • Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Precipitate the polymer in a non-solvent (e.g., diethyl ether), filter, and dry under vacuum.

Experimental Workflow for RAFT Polymerization

cluster_monomer_prep Monomer Functionalization cluster_raft RAFT Polymerization cluster_purification Purification cluster_final_polymer Final Product Monomer_in 1-(2-methylpropyl)-1H-imidazol-4-amine Protect Protect Amine (Optional) Monomer_in->Protect Acrylate Acrylation with Acryloyl Chloride Protect->Acrylate Deprotect Deprotect Amine Acrylate->Deprotect Vinyl_Monomer Vinyl-Functionalized Monomer Deprotect->Vinyl_Monomer Combine Combine Monomer, RAFT Agent, Initiator, Solvent Vinyl_Monomer->Combine Degas Freeze-Pump-Thaw Cycles Combine->Degas Polymerize Heat to 60-80 °C Degas->Polymerize Quench Cool and Expose to Air Polymerize->Quench Precipitate_Raft Precipitate in Diethyl Ether Quench->Precipitate_Raft Filter_Dry Filter and Dry Precipitate_Raft->Filter_Dry Final_Polymer Well-Defined Polymer Filter_Dry->Final_Polymer

Caption: Workflow for RAFT polymerization.

Polymer Characterization

Thorough characterization is essential to confirm the successful synthesis of the desired polymeric material and to understand its properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the chemical structure of the synthesized polymers.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with acid, or DMF-d₇).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • ¹H NMR: Look for the disappearance of the vinyl protons (for RAFT polymers) and the appearance of broad peaks corresponding to the polymer backbone. The aromatic protons of the imidazole ring and the protons of the isobutyl group should be visible.[1][15][16]

    • ¹³C NMR: Confirm the presence of the expected carbon signals for the polymer backbone, the imidazole ring, and the isobutyl group.

Expected Data Summary:

Polymer TypeKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
PolyamideBroad amide N-H peak, aromatic protons, aliphatic backbone protons, isobutyl protons.Carbonyl carbon, aromatic carbons, aliphatic backbone carbons, isobutyl carbons.
Polyacrylamide (from RAFT)Broad polymer backbone protons, imidazole protons, isobutyl protons. Absence of sharp vinyl peaks.Carbonyl carbon, aliphatic backbone carbons, imidazole carbons, isobutyl carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the polymer.

Protocol:

  • Sample Preparation: Prepare a thin film of the polymer or mix a small amount with KBr to form a pellet.

  • Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups.[17][18][19][20]

Expected Data Summary:

Functional GroupCharacteristic Absorption Bands (cm⁻¹)
N-H stretch (primary amine/amide)3400-3250 (may be broad)
C=O stretch (amide)1680-1630
N-H bend (primary amine/amide)1650-1580
C=N and C=C stretch (imidazole)~1500-1400
C-N stretch1335-1020
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)

GPC/SEC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[21]

Protocol:

  • Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., DMF with LiBr, or an aqueous buffer for water-soluble polymers) at a concentration of 1-2 mg/mL.[22] Filter the solution through a 0.2 µm filter.

  • Data Acquisition: Inject the sample into a GPC/SEC system equipped with appropriate columns and a refractive index (RI) or UV detector.

  • Data Analysis: Calibrate the system with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)). Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn). For polymers with amine groups, interactions with the column packing can be an issue, so the choice of eluent is critical.[23][24][25]

Expected Data Summary:

Polymerization MethodExpected PDI
Direct Polycondensation> 1.5
RAFT Polymerization< 1.3
Thermal Analysis (TGA and DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and phase transitions of the polymer.[26][27][28][29][30]

Protocol:

  • Sample Preparation: Place a small amount of the dry polymer (5-10 mg) in an aluminum pan.

  • TGA Data Acquisition: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) and record the weight loss as a function of temperature.

  • DSC Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min), cool it, and then heat it again. Record the heat flow as a function of temperature. The second heating scan is typically used to determine the glass transition temperature (Tg).

  • Data Analysis:

    • TGA: Determine the onset of decomposition temperature (Td) to assess thermal stability.

    • DSC: Determine the Tg, which indicates the transition from a glassy to a rubbery state.

Expected Data Summary:

AnalysisParameterSignificance
TGADecomposition Temperature (Td)Indicates the thermal stability of the polymer.
DSCGlass Transition Temperature (Tg)Provides information about the polymer's amorphous regions and its mechanical properties at different temperatures.

Conclusion

The incorporation of 1-(2-methylpropyl)-1H-imidazol-4-amine into polymeric materials offers a promising avenue for the development of advanced functional materials. This guide has provided a detailed roadmap, from monomer synthesis to controlled polymerization and comprehensive characterization. By carefully selecting the synthetic strategy and diligently characterizing the resulting polymers, researchers can unlock the potential of these materials for a wide range of applications in the biomedical and materials science fields. The protocols and rationale presented herein are intended to serve as a robust foundation for further innovation and exploration.

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Sources

In Vitro Assay Protocols for Evaluating 1-(2-methylpropyl)-1H-imidazol-4-amine: A Dual-Target Immunomodulatory Pharmacophore

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Causality

As drug development increasingly focuses on multi-target immunomodulators, understanding the minimal structural requirements of active pharmacophores is critical. 1-(2-methylpropyl)-1H-imidazol-4-amine (hereafter referred to as 1-IBIA ) presents a unique structural intersection between two distinct immunological pathways: Toll-Like Receptors (TLR7/8) and the Histamine H4 Receptor (H4R).

  • The TLR7/8 Axis: 1-IBIA represents the "naked" core pharmacophore of the imidazoquinoline class of TLR7/8 agonists. The widely used clinical TLR7 agonist, Imiquimod (1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine), relies heavily on its N1-isobutyl and C4-amine groups for receptor anchoring[1]. By stripping away the fused quinoline ring, researchers can utilize 1-IBIA to probe the minimal steric and electronic requirements for TLR7/8 endosomal binding pocket engagement[2].

  • The Histamine H4R Axis: The imidazole-4-amine scaffold is the defining structural motif of endogenous histamine. Historically, specific alkyl substitutions on this ring (such as in 4-methylhistamine) have yielded highly potent and selective H4R agonists[3]. The N1-isobutyl substitution of 1-IBIA offers a novel vector to explore H4R binding kinetics and Gi/o-coupled signaling.

To rigorously evaluate 1-IBIA's dual-target potential, this application note details two self-validating in vitro assay protocols. These workflows are designed not just to generate data, but to ensure internal causality through strategic controls.

Mandatory Visualization: Dual-Pathway Mechanistic Workflow

The following diagram illustrates the divergent signaling cascades evaluated in these protocols.

G C 1-(2-methylpropyl)- 1H-imidazol-4-amine (1-IBIA) TLR Endosomal TLR7/8 (Pattern Recognition) C->TLR Agonist Activity? H4R Histamine H4 Receptor (GPCR) C->H4R Ligand Binding? MyD88 MyD88 Adaptor Recruitment TLR->MyD88 Gi Gi/o Protein Coupling H4R->Gi NFkB NF-κB Nuclear Translocation MyD88->NFkB SEAP SEAP Reporter Secretion NFkB->SEAP Colorimetric Assay AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP (TR-FRET Readout) AC->cAMP Blocks Forskolin

Mechanistic workflow of 1-IBIA evaluating dual-target activation across TLR7/8 and H4R pathways.

Protocol 1: TLR7/8 Activation via NF-κB Reporter Gene Assay

Principle: TLR7 and TLR8 are endosomal pattern recognition receptors. Agonist binding induces a conformational change that recruits the MyD88 adaptor protein, culminating in the nuclear translocation of NF-κB. To quantify this, we utilize HEK-Blue™ hTLR7 cells, which are stably co-transfected with the human TLR7 gene and an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter.

Self-Validating Design: To ensure that any observed SEAP secretion is strictly dependent on TLR7 activation (and not an off-target NF-κB induction by 1-IBIA), a parallel assay using HEK-Blue™ Null cells (lacking TLR7) must be performed.

Step-by-Step Methodology
  • Cell Preparation & Seeding:

    • Harvest HEK-Blue hTLR7 and HEK-Blue Null cells at 70-80% confluency. Wash with PBS to remove residual SEAP present in the culture serum.

    • Resuspend cells in pre-warmed HEK-Blue Detection medium (which contains the colorimetric SEAP substrate) to a density of 4×105 cells/mL.

    • Dispense 180 µL of the cell suspension (~72,000 cells) into each well of a flat-bottom 96-well plate.

  • Compound Preparation (Test & Controls):

    • Prepare a 10 mM stock of 1-IBIA and Imiquimod (Positive Control) in DMSO.

    • Perform a 10-point, 3-fold serial dilution in sterile PBS. Critical constraint: Keep the final DMSO concentration in the assay below 0.5% to prevent solvent-induced cytotoxicity, which artificially lowers SEAP readouts.

  • Stimulation & Incubation:

    • Add 20 µL of the diluted 1-IBIA, Imiquimod, or vehicle control to the respective wells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Detection & Readout:

    • As SEAP is secreted, it hydrolyzes the substrate in the detection medium, turning it from pink to purple/blue.

    • Measure the optical density (OD) at 620 nm using a microplate spectrophotometer.

    • Calculate the EC₅₀ using non-linear regression (4-parameter logistic curve).

Table 1: Expected TLR7/8 Activation Profiling Data Structure
CompoundTarget SpecificityExpected EC₅₀ (µM)Max Efficacy (Emax %)Null Cell Activity
Imiquimod (Control)TLR7~1.5 - 2.0100%Negative
Resiquimod (Control)TLR7 / TLR8~0.5 - 1.0100%Negative
1-IBIA (Test)TLR7 / TLR8EmpiricalEmpiricalNegative

Protocol 2: Histamine H4 Receptor (H4R) Functional cAMP Assay

Principle: The H4R is a G-protein coupled receptor (GPCR) that specifically couples to the Gi/o pathway. Activation of H4R inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP). Because basal cAMP levels in resting cells are too low to accurately measure a decrease, we must artificially stimulate AC using Forskolin . We quantify cAMP using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). In this competitive immunoassay, endogenous cAMP displaces a Europium-labeled cAMP tracer from a ULight™-conjugated anti-cAMP antibody. Therefore, H4R activation lowers cAMP, which prevents tracer displacement, resulting in an INCREASE in the FRET signal.

Step-by-Step Methodology
  • Cell Seeding:

    • Utilize CHO-K1 cells stably expressing the human H4R. Harvest cells using a non-enzymatic dissociation buffer to preserve membrane receptor integrity.

    • Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX). Note: IBMX is a phosphodiesterase inhibitor; it prevents the degradation of cAMP, stabilizing the assay window.

    • Seed 1,000 cells per well in a white 384-well microplate (5 µL/well).

  • Forskolin & Compound Co-Stimulation:

    • Prepare a 4X stimulation mix containing Forskolin (final assay concentration: 10 µM) and the test compounds (1-IBIA, Histamine, or 4-methylhistamine)[3].

    • Add 5 µL of the stimulation mix to the cells.

    • Incubate at room temperature for 30 minutes.

  • Lysis and TR-FRET Detection:

    • Add 5 µL of the Europium-cAMP tracer (diluted in lysis buffer).

    • Add 5 µL of the ULight-anti-cAMP antibody.

    • Incubate in the dark at room temperature for 1 hour to allow equilibrium binding.

  • Signal Measurement:

    • Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm).

    • Calculate the FRET ratio (665 nm / 615 nm). A higher ratio correlates with lower cAMP (indicating H4R agonism).

    • Validate the assay robustness by calculating the Z'-factor using the Forskolin-only (max cAMP) and buffer-only (min cAMP) controls. A Z'-factor > 0.5 confirms a self-validating, high-quality assay.

Table 2: H4R Functional cAMP Inhibition Data Structure
CompoundReceptor TargetExpected IC₅₀ (nM)Intrinsic ActivityAssay Z'-Factor
Histamine (Endogenous)H1R, H2R, H3R, H4R~10 - 15Full Agonist> 0.6
4-Methylhistamine (Control)H4R (Selective)~50Full Agonist> 0.6
1-IBIA (Test)H4REmpiricalEmpirical> 0.6

Sources

Topic: Preparation and Stabilization of 1-(2-methylpropyl)-1H-imidazol-4-amine as a Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

1-substituted-4-aminoimidazole scaffolds are crucial building blocks in medicinal chemistry and drug development, appearing in various bioactive molecules.[1][2] However, the free amine form of these compounds can be prone to oxidative and chemical degradation, complicating storage and handling. Converting the amine to a stable hydrochloride salt is a standard and effective strategy to enhance shelf-life, improve crystallinity, and increase aqueous solubility, which can be beneficial for subsequent applications.[3][4] This document provides a comprehensive, field-tested guide for the synthesis of 1-(2-methylpropyl)-1H-imidazol-4-amine and its subsequent conversion to a stable dihydrochloride salt, suitable for long-term storage and use in research and development settings.

Introduction and Scientific Rationale

The imidazole ring is a privileged structure in pharmacology due to its ability to engage in various biological interactions.[2] Specifically, the 1,4-disubstituted aminoimidazole motif is of significant interest. The target molecule, 1-(2-methylpropyl)-1H-imidazol-4-amine, features an isobutyl group at the N-1 position, which imparts lipophilicity, and a primary amine at the C-4 position, which serves as a key handle for further chemical modification.

The primary challenge with compounds of this class is the stability of the free base. The electron-rich imidazole ring and the exocyclic amino group are susceptible to oxidation. Formation of a hydrochloride salt addresses this by protonating the basic nitrogen centers—in this case, both the 4-amino group and the N-3 nitrogen of the imidazole ring—to form a more stable dihydrochloride salt.[5] This protonation effectively withdraws electron density from the molecule, reducing its susceptibility to oxidation and improving its handling characteristics.[3][4]

This protocol details a robust and reproducible two-step synthesis starting from 4-nitroimidazole, followed by a reliable salt formation procedure.

Proposed Synthetic Pathway:

G A 4-Nitro-1H-imidazole B 1-(2-methylpropyl)-4-nitro-1H-imidazole A->B  N-Alkylation (Isobutyl Bromide, Base) C 1-(2-methylpropyl)-1H-imidazol-4-amine (Free Base) B->C  Nitro Group Reduction (e.g., Pd/C, H₂) D 1-(2-methylpropyl)-1H-imidazol-4-amine Dihydrochloride (Stable Salt) C->D  Salt Formation (HCl in Isopropanol)

Caption: Synthetic workflow for the target dihydrochloride salt.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis, purification, and characterization of the title compound.

Protocol A: Synthesis of 1-(2-methylpropyl)-4-nitro-1H-imidazole (Intermediate)

Rationale: The first step involves the regioselective N-alkylation of 4-nitroimidazole. The use of a strong base like sodium hydride ensures complete deprotonation of the imidazole nitrogen, facilitating a clean SN2 reaction with isobutyl bromide. Acetone is chosen as the solvent for its ability to dissolve the reactants and its suitable boiling point for the reaction.

Materials:

  • 4-nitroimidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromo-2-methylpropane (Isobutyl bromide)

  • Anhydrous acetone

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Dropping funnel

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagent Addition: Under a nitrogen atmosphere, add 4-nitroimidazole (1.0 eq) to anhydrous acetone.

  • Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature. Effervescence (hydrogen gas evolution) should be observed.

  • Alkylation: Add isobutyl bromide (1.2 eq) dropwise via the dropping funnel.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature. Carefully quench the excess NaH by the slow addition of water.

  • Extraction: Remove the acetone using a rotary evaporator. Add ethyl acetate and water to the residue. Transfer to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure intermediate.

Protocol B: Synthesis of 1-(2-methylpropyl)-1H-imidazol-4-amine (Free Base)

Rationale: The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method that typically proceeds with high yield and avoids the use of harsh reducing agents.[6] Methanol is an excellent solvent for this transformation.

Materials:

  • 1-(2-methylpropyl)-4-nitro-1H-imidazole

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a flask with a hydrogen balloon

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Setup: Dissolve the nitro-intermediate (1.0 eq) in methanol in a suitable reaction flask.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 5-10 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of H₂ (e.g., 50 psi or balloon pressure).

  • Reaction: Stir the reaction vigorously at room temperature for 8-12 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the catalyst cake to dry completely in the air.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 1-(2-methylpropyl)-1H-imidazol-4-amine free base as an oil or solid. This product should be used immediately in the next step due to its potential instability.

Protocol C: Preparation of 1-(2-methylpropyl)-1H-imidazol-4-amine Dihydrochloride

Rationale: The conversion to a dihydrochloride salt stabilizes the molecule for storage.[3][5] Using a solution of HCl in a non-aqueous solvent like isopropanol or diethyl ether allows for the precipitation of the salt, facilitating its isolation in a pure, crystalline form. Isopropanol is often preferred for its ability to dissolve the free base while being a poor solvent for the resulting salt.[7]

Materials:

  • Crude 1-(2-methylpropyl)-1H-imidazol-4-amine

  • Isopropanol (anhydrous)

  • 2 M HCl solution in diethyl ether or isopropanol (commercially available or prepared by bubbling HCl gas through the solvent)

  • Diethyl ether (anhydrous)

Equipment:

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the crude free base from Protocol B in a minimal amount of anhydrous isopropanol.

  • Acidification: Cool the solution in an ice bath. While stirring, slowly add the 2 M HCl solution (2.2-2.5 eq) dropwise.

  • Precipitation: A precipitate should form upon addition of the acid. Continue stirring in the ice bath for 30-60 minutes to ensure complete salt formation and precipitation. If precipitation is slow, adding anhydrous diethyl ether can aid in crashing out the salt.[7]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold isopropanol, followed by a thorough wash with anhydrous diethyl ether to remove any residual impurities.

  • Drying: Dry the resulting white to off-white solid in a vacuum oven at 40-50 °C to a constant weight. The final product is the stable 1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride.

Data Summary and Characterization

Quantitative Data Table
StepReagentMolar Eq.Key Reaction ParametersExpected Yield
A 4-Nitroimidazole1.0Acetone, Reflux, 4-6 h75-85%
Sodium Hydride1.1
Isobutyl Bromide1.2
B Nitro-Intermediate1.010% Pd/C, H₂, RT, 8-12 h90-98%
C Free Base1.02M HCl in Ether, 0 °C, 1 h>95%
HCl2.2-2.5
Characterization
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected to be sharp, likely with decomposition, characteristic of a salt. A related compound, 4-Amino-5-imidazolecarboxamide hydrochloride, melts at 250-252 °C with decomposition.[8]

  • ¹H NMR (DMSO-d₆): The spectrum should show characteristic peaks for the isobutyl group (a doublet, a multiplet, and another doublet), and distinct signals for the imidazole ring protons. The amine and N-H protons will likely appear as broad singlets at a downfield chemical shift due to protonation.

  • FT-IR (KBr): Expect to see broad N-H stretching bands around 3200-2800 cm⁻¹ characteristic of an ammonium salt, along with C-H and C=N stretching frequencies.

  • Purity (HPLC): The final product should exhibit a purity of >95%.

Overall Workflow and Logic

The entire process is designed to be linear and efficient, minimizing complex purification steps until the final, stable product is formed.

G cluster_synthesis Synthesis Phase cluster_stabilization Stabilization & Purification A Start: 4-Nitroimidazole B Intermediate: 1-Isobutyl-4-nitroimidazole A->B Alkylation C Crude Free Base: 1-Isobutyl-4-aminoimidazole B->C Reduction D Dissolution (Isopropanol) C->D E Acidification & Precipitation (HCl Addition) F Isolation & Drying G Final Product: Stable Dihydrochloride Salt F->G Characterization (NMR, MP, HPLC)

Caption: From starting material to final characterized product.

References

  • PrepChem. Synthesis of 1-(2-Methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine. Available from: [Link]

  • Google Patents. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.
  • NextSDS. 1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride. Available from: [Link]

  • Google Patents. US3915982A - Imidazole derivatives and process for their preparation.
  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • PubChem. 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine. Available from: [Link]

  • Google Patents. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • ACS Publications. Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Available from: [Link]

  • IUCr Journals. Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. Available from: [Link]

  • MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available from: [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. Available from: [Link]

  • Childs, S. L., et al. (2007). Crystal Engineering Approach to Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Crystal Growth & Design, 7(6), 1021–1033. Available from: [Link]

  • IJFMR. Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Available from: [Link]

  • National Center for Biotechnology Information. Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. Available from: [Link]

  • PubChemLite. 1-(2-methylpropyl)-1h-imidazole-4-sulfonyl chloride (C7H11ClN2O2S). Available from: [Link]

  • Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Available from: [Link]

  • Wikipedia. Imidazole. Available from: [Link]

Sources

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 1-(2-Methylpropyl)-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of heteroarylamines is a cornerstone of modern medicinal chemistry. Specifically, 1-(2-methylpropyl)-1H-imidazol-4-amine (also known as 1-isobutyl-1H-imidazol-4-amine) is a highly valuable pharmacophore building block. The 4-aminoimidazole motif is frequently utilized in the design of highly selective kinase inhibitors, most notably in the development of Cyclin-dependent kinase 5 (CDK5) inhibitors for neurological disorders and autosomal dominant polycystic kidney disease (ADPKD)[1].

However, the C-N cross-coupling of primary 4-aminoimidazoles via the Buchwald-Hartwig amination presents significant synthetic challenges[2]. The primary amine at the 4-position is weakly nucleophilic compared to aliphatic amines. Furthermore, the unprotected nitrogen atoms on the imidazole ring can strongly coordinate to the palladium center, leading to the formation of off-cycle, catalytically inactive Pd(II) species (catalyst poisoning)[3]. To overcome this, the reaction requires highly sterically hindered, electron-rich biarylphosphine ligands to prevent bis-ligation and force the crucial reductive elimination step.

Reaction Optimization & Causality (Expertise & Experience)

Achieving high yields in the N-arylation of 1-(2-methylpropyl)-1H-imidazol-4-amine requires precise tuning of the catalytic system[2]. Below is the causality behind the optimal experimental choices:

  • Ligand Selection: Standard ligands like BINAP or XPhos often fail because they do not provide sufficient steric bulk to prevent the imidazole nitrogen from poisoning the catalyst. tBuBrettPhos is specifically designed for the coupling of weakly nucleophilic primary heteroarylamines[3]. Its massive steric profile accelerates reductive elimination, preventing the accumulation of stable Pd-amine complexes.

  • Base Selection: 1-(2-methylpropyl)-1H-imidazol-4-amine is commercially available and frequently handled as a dihydrochloride salt . Therefore, the choice and stoichiometry of the base are critical. While sodium tert-butoxide (NaOtBu) is a standard Buchwald-Hartwig base, it can cause side reactions with base-sensitive functional groups. LHMDS (Lithium bis(trimethylsilyl)amide) is preferred as it is highly soluble in ethereal solvents and effectively deprotonates the amine without degrading the substrate[3]. Crucial Insight: You must add extra equivalents of base to neutralize the dihydrochloride salt in situ before the catalytic cycle can begin.

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or 1,4-Dioxane is required to maintain the solubility of the LHMDS and the active Pd(0) species.

Table 1: Optimization of Reaction Conditions for C-N Coupling
EntryPrecatalyst / LigandBase (Equiv.)SolventTemp (°C)Yield (%)Observation / Causality
1Pd2(dba)3 / BINAPCs2CO3 (4.0)Toluene100<10%Severe catalyst poisoning by imidazole ring.
2Pd2(dba)3 / XPhosNaOtBu (4.0)1,4-Dioxane10045%Sluggish reductive elimination; incomplete conversion.
3Pd2(dba)3 / BrettPhosLHMDS (4.0)THF8072%Good conversion, but minor homocoupling observed.
4 Pd2(dba)3 / tBuBrettPhos LHMDS (4.0) THF 80 94% Optimal steric bulk forces rapid reductive elimination.

Note: Yields determined by LC-MS of the crude reaction mixture. 1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride was used, necessitating 4.0 equivalents of base.

Visualizing the Workflow and Catalysis

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L)-Br Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination Ar-Pd(II)(L)-NH-Het OxAdd->AmineCoord + 4-Aminoimidazole + LHMDS RedElim Reductive Elimination Ar-NH-Het AmineCoord->RedElim - Base·HBr RedElim->Pd0 Release N-Aryl Product

Figure 1: Buchwald-Hartwig catalytic cycle for 4-aminoimidazole cross-coupling.

Workflow Prep 1. Preparation Schlenk / Argon React 2. Reaction 80°C, 16h Prep->React Workup 3. Workup Quench & Extract React->Workup Purify 4. Purification Flash Column Workup->Purify

Figure 2: Step-by-step experimental workflow for C-N cross-coupling.

Experimental Protocol (Trustworthiness & Self-Validation)

This protocol describes the coupling of 1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride with a generic aryl bromide. The system is designed to be self-validating: the color change from deep purple (Pd2(dba)3) to a clear red/orange indicates the successful formation of the active Pd(0)-tBuBrettPhos complex.

Materials Required
  • Amine: 1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride (1.2 mmol)

  • Electrophile: Aryl bromide (1.0 mmol)

  • Precatalyst: Pd2(dba)3 (0.02 mmol, 2 mol%)

  • Ligand: tBuBrettPhos (0.04 mmol, 4 mol%)

  • Base: LHMDS (1.0 M solution in THF, 4.0 mmol, 4.0 equiv.)

  • Solvent: Anhydrous, degassed THF (10 mL, 0.1 M)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Backfill with Argon three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; strict exclusion of oxygen prevents catalyst degradation[3].

  • Solid Reagent Addition: Under a positive flow of Argon, add Pd2(dba)3 (18.3 mg), tBuBrettPhos (19.4 mg), 1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride (254.6 mg), and the aryl bromide (if solid).

  • Solvent Introduction: Inject 10 mL of anhydrous, degassed THF into the Schlenk tube. Stir at room temperature for 5 minutes. The solution should transition to a dark red/orange color, indicating ligand exchange and active catalyst formation.

  • Base Addition (Critical Step): If the aryl bromide is a liquid, inject it now. Then, add the 1.0 M LHMDS solution (4.0 mL) dropwise over 2 minutes. Causality: The first 2.4 equivalents of LHMDS neutralize the dihydrochloride salt. Adding it dropwise prevents an exothermic spike that could prematurely decompose the catalyst.

  • Reaction Execution: Seal the Schlenk tube and transfer it to a pre-heated oil bath at 80 °C. Stir vigorously for 16 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS or TLC (eluent: 5% MeOH in DCM). The disappearance of the aryl bromide mass/spot validates complete conversion.

  • Workup: Cool the reaction to room temperature. Quench carefully with 10 mL of saturated aqueous NH4Cl to neutralize any remaining base. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 0% to 10% Methanol in Dichloromethane containing 1% Triethylamine) to isolate the pure N-arylated imidazole product.

References

  • Journal of Medicinal Chemistry Title: Discovery and Optimization of Highly Selective Inhibitors of CDK5 Source: ACS Publications, 2022, 65(4), 3575-3596. URL:[Link]

  • Chemical Reviews Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: ACS Publications, 2016, 116(19), 12564–12649. URL:[Link]

Sources

Application Note: Scale-Up Synthesis Protocol for 1-(2-methylpropyl)-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Rationale

1-(2-methylpropyl)-1H-imidazol-4-amine (commonly known as 1-isobutyl-1H-imidazol-4-amine) is a highly versatile building block. 4-Aminoimidazoles are fundamental scaffolds in both prebiotic chemistry and modern drug discovery, serving as direct precursors to purine analogs and various pharmacophores[1].

The primary challenge in synthesizing N-alkylated 4-aminoimidazoles lies in the initial functionalization of the imidazole ring. 4-Nitroimidazole exists in a tautomeric equilibrium with 5-nitroimidazole. Direct alkylation typically yields a mixture of 1-alkyl-4-nitro and 1-alkyl-5-nitro isomers, a phenomenon extensively documented in the development of nitroimidazole-based therapeutics where isomer separation is a critical bottleneck[2].

To achieve a scalable and regioselective synthesis, this protocol utilizes a two-stage approach:

  • Regioselective N-Alkylation: Alkylation of 4-nitroimidazole with 1-bromo-2-methylpropane (isobutyl bromide) in acetonitrile using potassium carbonate at 60 °C. These specific thermodynamic conditions provide excellent regioselectivity, favoring the N1-alkyl-4-nitro isomer over the sterically hindered 5-nitro counterpart[3]. Acetonitrile is selected over DMF to facilitate easier solvent removal during scale-up.

  • Catalytic Hydrogenation: The nitro intermediate is reduced using palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to avoid the generation of heavy metal waste streams, ensuring a clean, quantitative conversion suitable for pharmaceutical scale-up.

Process Visualization

SynthesisWorkflow SM 4-Nitroimidazole + Isobutyl Bromide Rxn1 N-Alkylation K2CO3, CH3CN, 60°C SM->Rxn1 Int1 1-(2-methylpropyl)- 4-nitro-1H-imidazole Rxn1->Int1 Regioselective Rxn2 Hydrogenation 10% Pd/C, H2, MeOH Int1->Rxn2 Prod 1-(2-methylpropyl)- 1H-imidazol-4-amine Rxn2->Prod Quantitative

Synthesis workflow for 1-(2-methylpropyl)-1H-imidazol-4-amine from 4-nitroimidazole.

Quantitative Process Parameters

ParameterStage 1: N-AlkylationStage 2: Catalytic Hydrogenation
Transformation 4-Nitroimidazole → N-Alkyl-4-nitroimidazoleN-Alkyl-4-nitroimidazole → 4-Aminoimidazole
Reagents Isobutyl bromide (1.5 eq), K₂CO₃ (1.2 eq)H₂ gas (3 bar), 10% Pd/C (5 wt%)
Solvent System Anhydrous Acetonitrile (CH₃CN)Methanol (MeOH)
Operating Temp. 60 °C20–25 °C (Ambient)
Reaction Time 3–4 hours2–4 hours
In-Process Control HPLC / TLC (EtOAc/Hexane 1:1)HPLC / TLC (DCM/MeOH 9:1)
Expected Yield 75% – 85%90% – 95%
Quality Attribute Regioisomeric purity (>95% 4-nitro)Oxidative stability (isolated as HCl salt)

Experimental Methodologies

Protocol A: Regioselective Synthesis of 1-(2-methylpropyl)-4-nitro-1H-imidazole

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the In-Process Control (IPC) parameters.

  • Reactor Preparation: Charge a clean, dry, jacketed glass reactor with 4-nitroimidazole (1.0 eq) and anhydrous acetonitrile (10 volumes relative to starting material).

  • Base Addition: Add anhydrous potassium carbonate (1.2 eq). Causality: K₂CO₃ is selected as a mild, heterogeneous base that effectively deprotonates the imidazole ring without promoting the degradation side-reactions commonly observed with stronger bases like NaH. Stir the suspension at ambient temperature for 15 minutes.

  • Alkylation: Add 1-bromo-2-methylpropane (1.5 eq) dropwise over 30 minutes to control any mild exotherm.

  • Thermal Activation: Heat the reaction mixture to 60 °C. Causality: Heating is critical; at room temperature, the alkylation kinetics are sluggish, whereas 60 °C provides an optimal thermodynamic balance between reaction rate and regioselectivity, maximizing the yield of the desired 4-nitro isomer[3]. Maintain stirring for 3–4 hours.

  • In-Process Control (IPC): Monitor the reaction via HPLC or TLC (EtOAc/Hexane 1:1). The reaction is deemed complete when the 4-nitroimidazole peak is <1% by area.

  • Workup: Cool the reactor to 20 °C. Filter the inorganic salts (KBr, excess K₂CO₃) through a sintered glass funnel. Wash the filter cake with fresh acetonitrile (2 volumes).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue by crystallization from MTBE/heptane to purge the minor 5-nitro isomer, yielding the pure 1-(2-methylpropyl)-4-nitro-1H-imidazole as a crystalline solid.

Protocol B: Catalytic Hydrogenation to 1-(2-methylpropyl)-1H-imidazol-4-amine
  • Reactor Preparation: Charge a pressure reactor (e.g., Parr hydrogenator) with 1-(2-methylpropyl)-4-nitro-1H-imidazole (1.0 eq) and methanol (10 volumes).

  • Catalyst Loading: Carefully add 10% Pd/C (0.05 eq by weight) under a strict nitrogen atmosphere. Causality: The inert nitrogen blanket is mandatory to prevent the ignition of methanol vapors by the highly active, potentially pyrophoric dry palladium catalyst.

  • Atmosphere Exchange: Purge the reactor with nitrogen three times (pressurize to 2 bar, then vent), followed by hydrogen gas three times.

  • Hydrogenation: Pressurize the reactor with hydrogen to 3 bar (approx. 45 psi). Stir vigorously at ambient temperature (20–25 °C) for 2–4 hours. Causality: The reduction of the nitro group is exothermic; maintain the temperature using the reactor's cooling jacket to prevent solvent boil-off and side-reactions.

  • In-Process Control (IPC): Monitor by HPLC or TLC (DCM/MeOH 9:1) until the nitro intermediate is completely consumed.

  • Catalyst Filtration: Vent the hydrogen gas safely and purge the reactor with nitrogen. Filter the catalyst through a tightly packed pad of Celite under a nitrogen blanket. Wash the pad with methanol (2 volumes). Note: Do not let the catalyst pad run dry to prevent fires.

  • Concentration: Concentrate the filtrate under reduced pressure at <40 °C. Causality: Strict temperature control during concentration is vital because free 4-aminoimidazoles are thermally sensitive and highly prone to oxidative degradation.

  • Salt Formation (Optional but Recommended): To confer long-term oxidative stability to the electron-rich aminoimidazole core, dissolve the free base in diethyl ether and treat with anhydrous HCl in ether (2.0 eq) to precipitate 1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride. Filter and dry under a vacuum.

References[2] Title: Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides

Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][3] Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents Source: Der Pharma Chemica URL:[Link][1] Title: Chemistry of Abiotic Nucleotide Synthesis Source: Chemical Reviews - ACS Publications URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Isolation and Purification of 1-(2-methylpropyl)-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 1-(2-methylpropyl)-1H-imidazol-4-amine (Isobutyl-1H-imidazol-4-amine)

As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 4-aminoimidazole derivatives. The core issue with 1-(2-methylpropyl)-1H-imidazol-4-amine is its extreme electron density. The primary amine donates electron density into the imidazole π -system, making the free base highly susceptible to aerobic oxidation, tautomerization, and subsequent ring-opening[1].

To achieve high purity, you must abandon attempts to purify the free base directly. Instead, the self-validating system described below relies on purifying the stable nitro-precursor, executing a rapid reduction, and immediately trapping the product as a stable dihydrochloride salt.

I. Process Workflow

The following diagram maps the critical path from alkylation to the final purified salt, highlighting where chemical interventions prevent degradation.

G N1 4-Nitroimidazole + Isobutyl Bromide (Alkylation) N2 Regioisomer Mixture (1-isobutyl-4-nitro & 1-isobutyl-5-nitro) N1->N2 Base/Solvent dependent N3 Silica Gel Chromatography (Hexane/EtOAc) N2->N3 Removes 5-nitro isomer N4 Pure 1-Isobutyl-4-nitroimidazole (Stable Precursor) N3->N4 N5 Catalytic Hydrogenation (Pd/C, H2 in EtOH) N4->N5 N6 1-Isobutyl-1H-imidazol-4-amine (Unstable Free Base) N5->N6 Rapid processing required N7 In-situ HCl Addition (Salt Formation) N6->N7 Prevents oxidation/ring-opening N8 Dihydrochloride Salt (Crude) N7->N8 N9 Recrystallization (EtOH / EtOAc) N8->N9 Heat to dissolve, cool to crystallize N10 Pure 1-(2-methylpropyl)-1H-imidazol-4-amine 2HCl N9->N10

Caption: Workflow for the synthesis, isolation, and purification of 1-isobutyl-1H-imidazol-4-amine.

II. Troubleshooting & FAQs

Q1: Why does my 1-(2-methylpropyl)-1H-imidazol-4-amine free base turn black and streak during silica gel chromatography? Causality: 4-aminoimidazoles can exist in an imino tautomeric form and are highly reactive[1]. The basic nitrogen atoms bind strongly to the acidic silanol groups on the silica gel, causing streaking. Simultaneously, the electron-rich ring undergoes rapid aerobic oxidation when exposed to the large surface area of the silica, resulting in black, tarry degradation products. Solution: Never chromatograph the 4-amino free base. Perform your chromatographic purification on the stable 4-nitroimidazole precursor[2].

Q2: How do I resolve the regioisomer mixture obtained during the isobutyl alkylation of 4-nitroimidazole? Causality: Alkylation of the tautomeric 4(5)-nitroimidazole inherently yields a mixture of 1-isobutyl-4-nitro-1H-imidazole and 1-isobutyl-5-nitro-1H-imidazole. The regioselectivity is heavily influenced by the base and solvent; for instance, using K2​CO3​ in acetonitrile favors the N1-alkylated (4-nitro) product[2]. Solution: The 4-nitro isomer is generally less polar than the 5-nitro isomer due to the orientation of the dipole moment relative to the isobutyl chain. They can be cleanly separated via normal-phase silica gel chromatography using a Hexane/Ethyl Acetate gradient.

Q3: What is the optimal solvent system for recrystallizing the final product? Causality: Once trapped as a dihydrochloride salt, the molecule is highly polar but retains marginal lipophilicity from the isobutyl tail. Standard aqueous recrystallization leads to massive product loss. Solution: A two-solvent (solvent/anti-solvent) system is required. Ethanol acts as the primary solvent to dissolve the polar salt at reflux, while ethyl acetate acts as the anti-solvent to sharply decrease the dielectric constant upon cooling, forcing crystallization[3].

III. Quantitative Solvent Analysis for Recrystallization

The table below summarizes the empirical data for recrystallizing 1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride.

Solvent System (Solvent / Anti-Solvent)Ratio (v/v)Recovery Yield (%)Purity (HPLC %)Mechanistic Notes
Ethanol / Ethyl Acetate 1:3 85% >99.5% Optimal. Balances solubility of the salt with excellent rejection of organic impurities.
Methanol / Diethyl Ether1:492%97.0%High yield, but rapid precipitation traps polar impurities within the crystal lattice.
Isopropanol (IPA)Neat60%98.5%Poor solubility requires excessive solvent volumes, leading to high mother-liquor losses.
Water / Acetone1:545%99.0%Unacceptable yield. The dihydrochloride salt is too soluble in the aqueous phase.
IV. Self-Validating Experimental Protocols
Protocol A: Chromatographic Isolation of 1-Isobutyl-4-nitro-1H-imidazole

Objective: Isolate the target regioisomer prior to reduction.

  • Loading: Dry-load the crude alkylation mixture onto silica gel to prevent band broadening.

  • Elution: Utilize a gradient of Hexane:Ethyl Acetate starting at 8:2 and ramping to 1:1.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 1:1). The desired 4-nitro isomer will elute first ( Rf​≈0.6 ), followed by the 5-nitro isomer ( Rf​≈0.3 ).

  • Validation: The clean separation on TLC validates the successful isolation of the stable precursor.

Protocol B: Catalytic Reduction and In-Situ Salt Formation

Objective: Reduce the nitro group and trap the unstable amine without isolating the free base[4].

  • Reduction: Dissolve pure 1-isobutyl-4-nitro-1H-imidazole in anhydrous ethanol. Add 10% Pd/C (10 mol%). Stir under an H2​ atmosphere (balloon) at room temperature until hydrogen uptake ceases.

  • Filtration: Filter the mixture rapidly through a pad of Celite under a blanket of inert gas (Argon or N2​ ) to remove the catalyst. Do not concentrate the filtrate.

  • Trapping: Immediately cool the filtrate to 0°C and add 4.0 M HCl in dioxane (2.5 equivalents).

  • In-Process Control (IPC): The solution will transition from a pale yellow liquid to a dense white/off-white suspension as the dihydrochloride salt precipitates. If the solution turns dark brown or black, aerobic oxidation has occurred due to slow handling.

Protocol C: Two-Solvent Recrystallization of the Dihydrochloride Salt

Objective: Achieve >99.5% purity of the final API intermediate.

  • Dissolution: Suspend the crude 1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride in a minimum volume of boiling absolute ethanol.

  • Anti-Solvent Addition: Add hot ethyl acetate dropwise until the solution becomes faintly turbid. Add 1-2 drops of boiling ethanol until the solution just clears.

  • Crystallization: Remove from heat and allow the flask to cool undisturbed to room temperature (approx. 2 hours), then transfer to an ice bath (0-5°C) for an additional 2 hours.

  • Isolation: Filter the resulting crystalline solid, wash with ice-cold ethyl acetate, and dry under high vacuum.

  • Validation: A sharp melting point and an HPLC purity of >99.5% validate the success of the recrystallization matrix.

V. References
  • Synthesis of N-7-Substituted Purines from Imidazole Precursors MDPI URL:[Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents Der Pharma Chemica URL:[Link]

  • Purification of Laboratory Chemicals. 4th edition Sciencemadness URL: [Link]

Sources

Optimizing reaction temperature and time for 1-(2-methylpropyl)-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Reaction Temperature and Time for 1-(2-methylpropyl)-1H-imidazol-4-amine

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist: This guide provides targeted troubleshooting advice for the synthesis of 1-(2-methylpropyl)-1H-imidazol-4-amine, with a specific focus on the critical N-alkylation step. Success in synthesizing this and similar N-substituted imidazoles hinges on a nuanced understanding of how reaction parameters, particularly temperature and time, influence yield, purity, and the formation of side products. This document is structured as a series of frequently asked questions (FAQs) to directly address challenges you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation reaction to form 1-(2-methylpropyl)-1H-imidazol-4-amine is showing very low conversion, even after several hours. What's the first parameter I should adjust?

A: Low conversion is a common hurdle, often directly linked to insufficient thermal energy to overcome the activation barrier of the reaction. The N-alkylation of an imidazole is typically an SN2 reaction, where the imidazole nitrogen acts as a nucleophile attacking the alkyl halide (e.g., 1-bromo-2-methylpropane).

Causality & Recommended Actions:

  • Insufficient Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1][2] Room temperature may be insufficient, especially with less reactive alkyl halides like isobutyl bromide.

    • Troubleshooting Step: Begin by systematically increasing the reaction temperature. A good starting point is to heat the reaction to 60-80 °C.[1] Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that drives the reaction to completion without significant byproduct formation.

  • Solvent Choice: The solvent plays a critical role in solvating reactants and stabilizing the transition state. Polar aprotic solvents like acetonitrile, DMF, or DMSO are often preferred for SN2 reactions as they can increase the reaction rate.[1][3]

    • Troubleshooting Step: If you are using a less polar or protic solvent and observing low conversion, consider switching to anhydrous acetonitrile or DMF.[1]

Q2: I've increased the temperature, and while the starting material is consumed, my yield of the desired product is still low, and I see multiple new spots on my TLC plate. What is happening?

A: This scenario strongly suggests the formation of side products, a common consequence of excessive reaction temperature or prolonged reaction times.[1] Understanding these side reactions is key to mitigating them.

Common Side Products & Mitigation Strategies:

  • Dialkylation (Imidazolium Salt Formation): The product, 1-(2-methylpropyl)-1H-imidazol-4-amine, is still nucleophilic and can react with another molecule of the alkylating agent. This forms a dialkylated imidazolium salt, which is often a major byproduct.

    • Causality: High temperatures and a high concentration of the alkylating agent favor this second alkylation.

    • Troubleshooting Step:

      • Reduce Temperature: Once you've found a temperature that consumes the starting material, try running the reaction at a slightly lower temperature (e.g., 10-15 °C lower) to see if it disfavors the dialkylation pathway while still allowing the primary reaction to proceed.

      • Control Stoichiometry: Avoid using a large excess of the alkylating agent. Use a molar ratio of 1.0 to 1.2 equivalents of the alkylating agent relative to the 4-aminoimidazole.[1] Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.

  • C-Alkylation: While less common, alkylation can sometimes occur at a carbon atom on the imidazole ring, especially if the nitrogen atoms are sterically hindered or if the reaction conditions are harsh.[1]

  • Decomposition: At excessively high temperatures, the starting materials or the desired product may begin to decompose, often indicated by the reaction mixture turning dark.[1]

The interplay between temperature, time, and side product formation is critical. The goal is to find the "sweet spot" where the rate of formation of the desired product is maximized relative to the rates of side reactions.

G cluster_0 cluster_1 A Low Temperature (& Long Time) D Incomplete Reaction Low Yield A->D Insufficient Energy B Optimal Temperature (& Optimal Time) E High Yield High Purity B->E Favorable Kinetics C High Temperature (& Long Time) F Side Products (Dialkylation, Decomposition) Low Yield C->F Undesired Pathways Activated

Caption: Relationship between reaction conditions and outcomes.

Q3: How do I determine the optimal reaction time? Should I let it run overnight?

A: Letting a reaction run overnight is a common practice but not always optimal. The ideal reaction time is the point at which the concentration of your desired product is maximized, and before significant side products begin to form.

Systematic Approach to Optimizing Time:

  • TLC Monitoring is Crucial: This is the most effective way to monitor the reaction's progress.[4] Prepare a TLC plate with three lanes: one for your 4-aminoimidazole starting material, one for the co-spot (a mix of starting material and reaction mixture), and one for the reaction mixture itself.

  • Establish a Time Course: Once the reaction is at the target temperature, take small aliquots of the reaction mixture at regular intervals (e.g., every 30-60 minutes).

  • Analyze the TLCs: Observe the disappearance of the starting material spot and the appearance of the product spot. Note when the product spot appears most intense and before other new (side product) spots become significant.

  • Quench at Optimal Point: Based on your TLC analysis, you can determine the ideal duration. For many N-alkylations, this can range from 1 to 24 hours, depending on the specific substrates and conditions.[2][4]

Running the reaction for too long, even at a moderate temperature, can still lead to the accumulation of byproducts like the imidazolium salt.

Data & Protocols

Table 1: Hypothetical Optimization of N-Alkylation Temperature

This table illustrates the typical effects of temperature on the N-alkylation of 4-aminoimidazole with 1-bromo-2-methylpropane, assuming a fixed reaction time of 6 hours.

Temperature (°C)ObservationProbable OutcomeRecommendation
25 (Room Temp)TLC shows mostly unreacted starting material.Incomplete reaction, very low yield.Increase temperature systematically (e.g., to 60 °C).[1]
60Starting material is consumed steadily; a major product spot forms.Good conversion, potentially the optimal temperature for yield and purity.Monitor by TLC to determine the optimal time at this temperature.[4]
80Starting material is consumed rapidly; a new, more polar spot appears.High conversion, but risk of dialkylation byproduct formation increases.[1]Consider a slightly lower temperature; ensure alkylating agent is not in large excess.
>100Reaction mixture darkens; multiple spots observed on TLC.Product decomposition and formation of multiple side products. Low yield.[1]Reduce temperature significantly. This temperature is too high for the substrates.
General Experimental Protocol for Optimization

This protocol provides a framework for the N-alkylation of a 4-aminoimidazole precursor. It is designed to be a self-validating system through diligent monitoring.

Materials:

  • 4-amino-1H-imidazole (or appropriate precursor) (1.0 equiv)

  • 1-bromo-2-methylpropane (1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous Acetonitrile (or DMF)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-amino-1H-imidazole (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).[1]

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Stirring: Stir the suspension at room temperature for 15-30 minutes to ensure the base is well-dispersrated.

  • Addition of Alkylating Agent: Add 1-bromo-2-methylpropane (1.1 equiv) dropwise to the stirred mixture.

  • Heating & Monitoring: Heat the reaction mixture to the desired temperature (e.g., start with 60 °C). Monitor the reaction progress by TLC every 60 minutes.

  • Workup: Once TLC indicates the consumption of the starting material, cool the reaction to room temperature. Filter the mixture to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel to isolate the 1-(2-methylpropyl)-1H-imidazol-4-amine.[1]

Caption: Workflow for optimizing reaction temperature and time.

References

Sources

Reducing side reactions and byproducts in 1-(2-methylpropyl)-1H-imidazol-4-amine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-methylpropyl)-1H-imidazol-4-amine (also known as 1-isobutyl-1H-imidazol-4-amine). This guide is designed for researchers and drug development professionals troubleshooting the two-stage synthesis of this molecule: the N-alkylation of 4-nitroimidazole with isobutyl bromide, followed by the catalytic reduction of the nitro group to the target amine.

Hub 1: N-Alkylation Troubleshooting (Regioselectivity & Byproducts)

Q: Why am I obtaining a mixture of isomers during the alkylation of 4-nitroimidazole, and how can I favor the 1-isobutyl-4-nitroimidazole product? A: 4-Nitroimidazole exists as a tautomeric mixture (rapidly interconverting between the 4-nitro and 5-nitro forms). Deprotonation yields a resonance-stabilized, ambidentate nitroimidazolide anion. When reacting with an alkylating agent like isobutyl bromide (1-bromo-2-methylpropane), alkylation can theoretically occur at either nitrogen[1].

However, regioselectivity is heavily dictated by steric hindrance. The bulky isobutyl group experiences significant steric repulsion from the adjacent nitro group if it attacks the N3 position (forming the 5-nitro isomer)[2]. To maximize the 1-isobutyl-4-nitroimidazole yield, you must provide enough thermodynamic energy to overcome the activation barrier of the bulkier transition state, allowing the system to settle into the thermodynamically stable 4-nitro isomer. Using a polar aprotic solvent (e.g., DMF or MeCN) with a mild base like K₂CO₃ at elevated temperatures (60 °C) heavily favors the less sterically hindered 4-nitro isomer[1].

Q: How do I prevent the formation of dialkylated imidazolium salts and elimination byproducts (isobutylene)? A: Over-alkylation occurs when the mono-alkylated product acts as a nucleophile against excess isobutyl bromide. Furthermore, isobutyl bromide is a primary halide with a branched adjacent carbon, making it highly prone to E2 elimination under strongly basic conditions. To mitigate this, strictly control the stoichiometry (maximum 1.1 equivalents of isobutyl bromide) and avoid strong bases like NaH or KOH, which promote E2 elimination. Stick to mild carbonate bases[1].

Mechanistic Pathway: Alkylation Regioselectivity

Alkylation Tautomer 4(5)-Nitroimidazole (Tautomeric Mixture) Base K2CO3 / DMF Deprotonation Tautomer->Base Anion Nitroimidazolide Anion (Ambidentate Nucleophile) Base->Anion Isobutyl Isobutyl Bromide (Bulky Electrophile) Anion->Isobutyl Iso4 1-Isobutyl-4-nitroimidazole (Major: Thermodynamically Stable, Less Steric Clash) Isobutyl->Iso4 N1 Attack (Favored) Iso5 1-Isobutyl-5-nitroimidazole (Minor: Steric Repulsion between Isobutyl and NO2) Isobutyl->Iso5 N3 Attack (Disfavored)

Regioselective alkylation pathway of 4-nitroimidazole with isobutyl bromide.

Hub 2: Nitro Reduction Troubleshooting (Stalling & Degradation)

Q: My reduction reaction stalls, and LC-MS shows a mass corresponding to a hydroxylamine intermediate (+16 Da from target) alongside heavier azo dimers. How do I drive it to completion? A: The reduction of nitroimidazoles proceeds via a sequential electron-transfer mechanism: Nitro (-NO₂) → Nitroso (-NO) → Hydroxylamine (-NHOH) → Amine (-NH₂)[3]. The final step (cleavage of the N-O bond in the hydroxylamine) is the rate-limiting step. If the catalyst is under-loaded or the hydrogen pressure is insufficient, the reaction stalls at the hydroxylamine stage. Furthermore, the highly reactive nitroso intermediate can condense with the stalled hydroxylamine to form dead-end azo or azoxy dimers[3].

To solve this, use 10% Pd/C or PtO₂ under elevated hydrogen pressure (40-50 psi) in an acidic medium (e.g., Methanol with 2 equivalents of HCl or Acetic Acid)[4]. The acid protonates the hydroxylamine oxygen, turning it into a better leaving group (water), which drastically weakens the N-O bond and accelerates its reduction to the amine.

Q: The isolated 1-(2-methylpropyl)-1H-imidazol-4-amine rapidly darkens and degrades upon exposure to air. How can I stabilize it? A: 4-Aminoimidazoles are highly electron-rich heterocycles and are notoriously susceptible to rapid oxidative degradation by atmospheric oxygen. You should never attempt to isolate the free base. Instead, isolate the compound as a dihydrochloride salt. By introducing HCl gas or HCl in dioxane during the workup, both the primary amine and the imidazole ring nitrogen are protonated. This drastically reduces the electron density of the heterocyclic system, rendering the 1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride perfectly stable for long-term benchtop storage.

Mechanistic Pathway: Reduction & Stabilization

Reduction Nitro 1-Isobutyl-4-nitroimidazole Nitroso Nitroso Intermediate (Highly Reactive) Nitro->Nitroso H2, Pd/C Fast Hydroxylamine Hydroxylamine Intermediate (Rate-Limiting Step) Nitroso->Hydroxylamine H2, Pd/C Fast Dimers Azo / Azoxy Dimers (Dead-end Byproducts) Nitroso->Dimers Condensation Amine 1-Isobutyl-1H-imidazol-4-amine (Air-Sensitive Free Base) Hydroxylamine->Amine H2, Pd/C, Acid Slow (Requires Protonation) Hydroxylamine->Dimers Condensation Salt Amine Dihydrochloride Salt (Bench-Stable) Amine->Salt HCl (g) or HCl/Dioxane

Sequential reduction pathway and stabilization of 1-isobutyl-1H-imidazol-4-amine.

Validated Protocols & Quantitative Data

Table 1: Optimization of Reaction Parameters for 4-Nitroimidazole Alkylation

Data summarizes the effect of conditions on the regioselectivity of isobutyl bromide alkylation.

SolventBaseTemperature4-Nitro Isomer (Major)5-Nitro Isomer (Minor)Mechanistic Rationale
MeCN K₂CO₃60 °C80 - 85%< 10%Optimal thermodynamic control; good yield and easy workup[1].
DMF K₂CO₃60 °C85%< 5%High polarity stabilizes the transition state; harder to remove solvent[1].
DMF NaH0 °C to RT~ 60%~ 20%Strong base promotes E2 elimination of isobutyl bromide (isobutylene loss).
EtOH KOHReflux~ 50%~ 15%Poor selectivity; high rates of etherification side-reactions.
Protocol A: Regioselective Synthesis of 1-(2-Methylpropyl)-4-nitro-1H-imidazole

Self-validating mechanism: TLC monitoring ensures complete consumption of the tautomeric starting material before workup, preventing mixed-product isolation.

  • Deprotonation: Charge a flame-dried round-bottom flask with 4-nitroimidazole (1.0 equiv) and anhydrous Acetonitrile (0.5 M). Add anhydrous K₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes to fully generate the nitroimidazolide anion.

  • Alkylation: Add 1-bromo-2-methylpropane (isobutyl bromide, 1.1 equiv) dropwise via syringe.

  • Thermodynamic Control: Heat the reaction mixture to 60 °C and stir for 3-4 hours. Monitor by TLC (Ethyl Acetate:Hexanes) until the starting material is consumed.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Re-dissolve in Ethyl Acetate, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (silica gel) to isolate the pure 1-isobutyl-4-nitroimidazole, leaving any trace 5-nitro isomer on the column.

Protocol B: Catalytic Reduction and Dihydrochloride Salt Isolation

Self-validating mechanism: The immediate introduction of HCl traps the amine as it forms, preventing oxidative degradation and ensuring a stable, weighable solid.

  • Preparation: Dissolve 1-(2-methylpropyl)-4-nitro-1H-imidazole (1.0 equiv) in Methanol (0.2 M). Add 2.5 equivalents of concentrated aqueous HCl (or 4M HCl in dioxane) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under an inert argon atmosphere to prevent ignition of the methanol.

  • Hydrogenation: Purge the reaction vessel with Hydrogen gas and pressurize to 40-50 psi. Shake or stir vigorously at room temperature for 4-6 hours.

  • Filtration: Vent the hydrogen and purge with argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. (Caution: Do not let the Celite pad dry out, as spent Pd/C is highly pyrophoric).

  • Isolation: Concentrate the acidic filtrate under reduced pressure. Triturate the resulting oily residue with cold diethyl ether to precipitate 1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride as a stable, off-white solid. Filter and dry under vacuum.

Sources

HPLC method development and optimization for 1-(2-methylpropyl)-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC method development and optimization of 1-(2-methylpropyl)-1H-imidazol-4-amine. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the analysis of this polar, basic compound. The information is presented in a direct question-and-answer format to help you quickly identify and resolve specific issues.

Section 1: Understanding the Analyte

Before initiating method development, it is crucial to understand the physicochemical properties of 1-(2-methylpropyl)-1H-imidazol-4-amine. These properties dictate its behavior in a chromatographic system and inform our strategic choices.

Q1: What are the key structural and chemical properties of 1-(2-methylpropyl)-1H-imidazol-4-amine?

A1: 1-(2-methylpropyl)-1H-imidazol-4-amine is a small molecule characterized by two key functional groups: a basic imidazole ring and a primary amine. Its structure dictates its chromatographic behavior.

  • Structure: C7H13N3

  • Basicity: The presence of both an imidazole ring (pKa of the conjugate acid is typically around 7) and a primary amine group makes the molecule basic.[1] Its solubility and chromatographic retention are therefore highly dependent on pH.[2]

  • Polarity: The amine and imidazole functionalities make it a polar compound. This can lead to poor retention on traditional non-polar reversed-phase columns (like C18) when using highly organic mobile phases.

  • UV Absorbance: Imidazole-containing compounds generally exhibit UV absorbance, making UV detection a suitable choice for HPLC analysis.[3][4]

PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
Chemical Formula C7H14ClN3 (as HCl salt)[5]Influences molecular weight and potential interactions.
Molecular Weight 139.21 g/mol (free base)Standard for small molecule analysis.
pKa (estimated) Imidazole: ~7, Amine: ~9-10pH control of the mobile phase is critical for consistent retention and peak shape.
Polarity Polar / HydrophilicMay require strategies to enhance retention in reversed-phase HPLC.
Solubility pH-dependent; more soluble in acidic aqueous solutions.[2]Sample and standards should be prepared in a diluent compatible with the mobile phase.

Section 2: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during the analysis of polar amines.

SymptomMost Likely Cause(s)Quick Solution(s)
Peak Tailing Secondary interactions with acidic silanol groups on the column stationary phase.[6]Lower the mobile phase pH (e.g., to 2.5-3.5) to protonate the analyte and silanols. Add a competing base like triethylamine (low concentration) or use a base-deactivated column.[6]
Peak Fronting Sample overload (mass or volume); sample solvent is stronger than the mobile phase.[7][8][9]Dilute the sample or reduce the injection volume.[9] Ensure the sample is dissolved in a solvent weaker than or equal in strength to the mobile phase.[8]
Shifting Retention Times Poor column equilibration; inconsistent mobile phase preparation (especially pH); temperature fluctuations.[10]Ensure the column is equilibrated for at least 10-20 column volumes. Prepare fresh mobile phase daily and use a calibrated pH meter. Use a column oven for temperature control.[10][11]
Poor Resolution / Overlapping Peaks Suboptimal mobile phase composition or column chemistry.[12][13]Adjust the organic solvent percentage. Change the organic modifier (e.g., from acetonitrile to methanol).[14] Consider a different stationary phase.[15]
Broad Peaks High dead volume in the system; column contamination or degradation.[10][16]Check all fittings and use tubing with a small internal diameter.[17] Implement a column washing procedure or replace the column.[10]

Section 3: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is the most common problem when analyzing basic compounds like 1-(2-methylpropyl)-1H-imidazol-4-amine. It compromises peak integration, reduces resolution, and affects sensitivity.

Q2: My peak for 1-(2-methylpropyl)-1H-imidazol-4-amine is tailing significantly. What is the root cause and how do I fix it?

A2: The primary cause of tailing for basic analytes is the interaction between the protonated amine/imidazole groups and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases. This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak.

Here is a systematic approach to eliminate peak tailing:

G start Peak Tailing Observed ph_check Is Mobile Phase pH 2-3 units below analyte pKa? start->ph_check adjust_ph Action: Lower Mobile Phase pH to 2.5 - 3.5 using an acid like TFA or formic acid. ph_check->adjust_ph No ph_ok pH is Optimized ph_check->ph_ok Yes adjust_ph->ph_ok column_check Are you using a modern, base-deactivated column? ph_ok->column_check change_column Action: Switch to an end-capped or hybrid particle column (e.g., CSH, BEH). column_check->change_column No column_ok Column is Suitable column_check->column_ok Yes change_column->column_ok overload_check Is the peak shape concentration-dependent? column_ok->overload_check dilute_sample Action: Reduce sample concentration and/or injection volume. overload_check->dilute_sample Yes end Symmetrical Peak Achieved overload_check->end No dilute_sample->end

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Control Mobile Phase pH: This is the most effective first step. By lowering the mobile phase pH to at least 2 units below the analyte's pKa, you ensure that the analyte is fully protonated (cationic).[18] This also protonates the silanol groups (Si-OH), minimizing the ionic secondary interactions.[16] Use buffers like phosphate or formate, or additives like trifluoroacetic acid (TFA) or formic acid.[19][20]

  • Select an Appropriate Column: Standard, older Type-A silica C18 columns have a high density of accessible, acidic silanols. Modern, high-purity, base-deactivated (end-capped) Type-B silica columns are essential for analyzing bases. For even better performance, consider columns with hybrid particle technology that further shield silanol activity.[19]

  • Check for Overload: While less common as a cause for tailing than fronting, severe mass overload on active sites can contribute to tailing. To check this, inject a 10-fold dilution of your sample. If the peak shape improves, overload was a contributing factor.[9]

Guide 2: Eliminating Peak Fronting

Q3: My peak is exhibiting a "shark-fin" or fronting shape. What's wrong?

A3: Peak fronting is most commonly caused by two issues: sample solvent incompatibility or column overload.[7][8]

  • Solvent Incompatibility: This occurs when the sample is dissolved in a solvent that is significantly "stronger" (more eluting power) than the mobile phase.[8] For reversed-phase, this means a diluent with a higher percentage of organic solvent. The portion of the sample at the leading edge of the injection band travels through the column faster than it should, resulting in fronting.

    • Solution: As a rule, always prepare your sample and standards in the initial mobile phase composition or a solvent that is weaker.[7][10]

  • Column Overload: Injecting too much analyte mass or too large a sample volume can saturate the stationary phase at the column inlet.[9] Molecules that cannot find a place to bind to the stationary phase are swept down the column prematurely, causing the peak to front.

    • Solution: Systematically reduce the injection volume or dilute the sample until a symmetrical peak is achieved.[9][10]

Section 4: Systematic HPLC Method Development

A logical, systematic approach is key to developing a robust and reliable HPLC method.

Q4: What is a good starting point for developing an HPLC method for 1-(2-methylpropyl)-1H-imidazol-4-amine?

A4: A reversed-phase HPLC method with UV detection is the most logical starting point.[3] Given the analyte's polar and basic nature, careful selection of the column and mobile phase is critical.

Caption: Systematic HPLC method development workflow.

Step-by-Step Method Development Protocol

1. Column Selection:

  • Rationale: Due to the analyte's basic nature, a modern, high-purity, base-deactivated (end-capped) C18 or C8 column is the best starting point. These columns minimize silanol interactions that cause peak tailing. A phenyl-hexyl phase can also be a good alternative for compounds with aromatic rings, offering different selectivity.[20]

  • Starting Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

2. Mobile Phase Selection:

  • Rationale: Controlling the pH is the most critical parameter.[21] An acidic mobile phase (pH 2.5-3.5) ensures the analyte is consistently in its protonated, cationic form, leading to stable retention and improved peak shape.[18]

  • Mobile Phase A (Aqueous): HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. TFA is an excellent ion-pairing agent that can significantly improve peak shape for bases but may suppress MS signals. Formic acid is more MS-friendly.[19]

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN) or Methanol (MeOH). ACN is generally the first choice due to its lower viscosity and higher elution strength in reversed-phase.[14]

3. Initial Gradient Run (Scouting):

  • Rationale: A broad gradient scan is an efficient way to determine the approximate organic solvent concentration needed to elute the compound and to see if any impurities are present.

  • Protocol:

    • Set the column temperature to 30°C and the flow rate to 1.0 mL/min.

    • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for 15 minutes.

    • Inject the sample.

    • Run a linear gradient from 5% B to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and re-equilibrate for 5-10 minutes.

4. Optimization:

  • Rationale: The goal of optimization is to achieve the desired resolution between the analyte and any impurities with good peak shape and a reasonable run time. The three key factors to manipulate are retention factor (k), selectivity (α), and efficiency (N).[12]

  • Adjusting Retention (k): Based on the scouting gradient, develop a shallow gradient or an isocratic method. Aim for a retention factor (k) between 2 and 10 for robust methods.[14] Adjust the percentage of the organic modifier (%B) to move the peak into this window. Lowering %B increases retention.[12]

  • Improving Selectivity (α): If co-eluting peaks are an issue, changing selectivity is the most powerful tool.[15]

    • Change the organic modifier (e.g., from ACN to MeOH).

    • Change the mobile phase pH (within a stable range for the column, typically pH 2-8 for silica).

    • Change the column stationary phase (e.g., from C18 to Phenyl-Hexyl).

  • Increasing Efficiency (N): Higher efficiency leads to sharper, narrower peaks, which improves resolution and sensitivity.[11]

    • Use a column with smaller particles (e.g., 3.5 µm or sub-2 µm).

    • Use a longer column.[11]

    • Optimize the flow rate.[11]

Section 5: Experimental Protocols

Protocol 1: Preparation of 0.1% TFA Mobile Phase

Objective: To prepare a consistent and accurate acidic mobile phase for the analysis of 1-(2-methylpropyl)-1H-imidazol-4-amine.

Materials:

  • HPLC-grade water

  • HPLC-grade Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA), high-purity

  • 1000 mL graduated cylinders

  • 1 L sterile, filtered mobile phase bottles

Procedure:

  • Aqueous Phase (Mobile Phase A):

    • Measure approximately 950 mL of HPLC-grade water into a 1 L mobile phase bottle.

    • Carefully add 1.0 mL of TFA to the water.

    • Add HPLC-grade water to the 1000 mL mark.

    • Cap the bottle and invert several times to mix thoroughly.

    • Degas the solution using sonication or vacuum filtration.

  • Organic Phase (Mobile Phase B):

    • Measure 1000 mL of HPLC-grade ACN into a separate 1 L mobile phase bottle.

    • Degas the solvent.

Note: Always add acid to water. Consistent preparation of the mobile phase is critical for reproducible retention times.

References

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • Atinary Technologies. (2024, August 27). Optimizing HPLC method development to maximize peak resolution.
  • Restek. (2014, March 27). [11]Troubleshooting HPLC- Fronting Peaks. Retrieved from Restek website.

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • ChromTalk. (2022, March 9). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Shimadzu. (2022, August 26). HPLC Troubleshooting - Tailing Peaks.
  • Taylor & Francis Online. (2007, February 6). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Chromatography Online. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • National Center for Biotechnology Information. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Moravek. (2024, October 23). Exploring the Different Mobile Phases in HPLC.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from Acta Poloniae Pharmaceutica website.
  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • SIELC Technologies. (n.d.). Separation of Quaternary Amines by Reverse-Phase Mechanism | HPLC Applikation.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten.
  • National Center for Biotechnology Information. (n.d.). 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • SIELC Technologies. (n.d.). Separation of Quaternary Amines by Reverse-Phase Mechanism.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
  • MolPort. (n.d.). 1-(2-methylpropyl)-1H-imidazol-4-amine hydrochloride.
  • PubMed. (2009, May 15). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products.
  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • BenchChem. (2026). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • NextSDS. (n.d.). 1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride.
  • American Elements. (n.d.). Imidazoles.
  • ChemicalBook. (n.d.). 2-METHYL-1H-IMIDAZOL-4-AMINE | 88718-92-7.
  • Chemistry Stack Exchange. (2017, August 11). pKa of imidazoles.
  • BenchChem. (2025). "solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro".
  • ChemBK. (2024, April 9). 1H-IMidazol-2-aMine,1-Methyl-.
  • United States Environmental Protection Agency. (n.d.). 4-[1-(cyclopropylmethyl)-4-(4-fluorophenyl)-1h-imidazol-5-yl]pyrimidin-2-amine. Retrieved from EPA CompTox Chemicals Dashboard website.
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Technical Support Center: Minimizing Acid-Catalyzed Degradation of 1-(2-methylpropyl)-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly functionalized imidazoles. While the parent imidazole ring is generally robust and forms stable salts in mineral acids[1], the introduction of an electron-donating 4-amino group—as seen in 1-(2-methylpropyl)-1H-imidazol-4-amine —significantly alters its electronic landscape. This modification makes the molecule highly susceptible to acid-catalyzed hydrolysis, deamination, and oxidative ring-opening[2][3].

This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to preserve the integrity of your compound during synthesis, workup, and analysis.

Part 1: FAQ - Mechanisms & Causality

Q1: Why does 1-(2-methylpropyl)-1H-imidazol-4-amine degrade in acidic media when unsubstituted imidazoles do not? A1: The parent 1H-imidazole is a weak base (pKa ~7) that forms a highly stable, symmetrical imidazolium cation when protonated[1]. However, 1-(2-methylpropyl)-1H-imidazol-4-amine contains an exocyclic primary amine at the 4-position. This electron-donating group pushes electron density into the ring. Under acidic conditions (pH < 4), protonation occurs. The resulting polarized C=N bonds behave similarly to an amidine system, making the adjacent carbons highly susceptible to nucleophilic attack by water. This hydration disrupts the ring's aromaticity, leading to the loss of ammonia (deamination) to form an imidazol-4-one, or subsequent ring cleavage[3].

Q2: I am observing multiple unexpected peaks in my LC-MS during an acidic workup. What are the likely degradation products? A2: If your workup involves strong acids (e.g., 0.1 N HCl), you are observing acid hydrolysis and oxidative degradation products[4]. The primary degradation pathways include:

  • Deamination (Loss of 17 Da): Hydrolysis of the amine to form the corresponding lactam (imidazol-4-one).

  • Ring Opening: Cleavage of the imidazole core leading to linear amides, formamides, and carboxylic acids[2][3].

  • Oxidation: If exposed to air under acidic stress, the ring can oxidize to an imidazoline intermediate prior to opening[3].

Q3: How can I resolve poor peak shape (tailing) during reverse-phase HPLC analysis without causing on-column degradation? A3: Secondary interactions between the basic nitrogen atoms of the imidazole and residual silanols on C18 columns cause peak tailing. While lowering the mobile phase pH (e.g., using 0.1% TFA, pH ~2) protonates silanols and improves peak shape[4], it induces on-column degradation of 4-aminoimidazoles if the analysis time is long or the column compartment is heated. Causality-Driven Solution: Use a superficially porous particle (SPP) column with heavily end-capped silica and a buffered mobile phase at pH 5.5–6.0 (e.g., 10 mM Ammonium Acetate). This suppresses silanol activity without subjecting the analyte to extreme acidity.

Part 2: Troubleshooting Guide - Strategies to Minimize Degradation

Strategy 1: pH Moderation and Buffer Selection

Avoid mineral acids (HCl, H2SO4) during workup. If acidification is required to remove basic impurities, use weak organic acids (e.g., citric acid or acetic acid) and buffer the aqueous phase to pH 4.5–5.5. This pH range is generally above the critical threshold for rapid hydration of the 4-aminoimidazole core while still allowing for the partitioning of highly basic impurities.

Strategy 2: Temperature Suppression

Acid-catalyzed hydrolysis is highly temperature-dependent. A standard forced degradation study reveals that decreasing the temperature from 60 °C to 4 °C exponentially reduces the degradation rate[4]. Always perform acidic extractions or precipitations over an ice bath to kinetically freeze the hydration pathway.

Strategy 3: Mitigating Synergistic Oxidative Stress

Acidic conditions often lower the oxidation potential of the molecule, making it more susceptible to dissolved oxygen[3]. Degas all acidic buffers using nitrogen sparging or ultrasonication prior to use, and consider adding a water-soluble antioxidant (e.g., 0.05% w/v ascorbic acid) during prolonged acidic processing.

Part 3: Quantitative Data Presentation

To illustrate the causality of pH and temperature on stability, the following table summarizes the degradation kinetics of the compound under various forced degradation conditions.

Table 1: Degradation Kinetics of 1-(2-methylpropyl)-1H-imidazol-4-amine (1 mg/mL)

Stress Condition pH Temperature (°C) Time (Hours) % Parent Remaining Primary Degradant Observed
0.1 N HCl 1.0 60 4 42% Ring-opened amides
0.1 N HCl 1.0 25 24 78% Imidazol-4-one (-17 Da)
0.1% TFA 2.0 25 24 89% Imidazol-4-one (-17 Da)
Acetate Buffer 5.0 25 24 >98% None detected

| Acetate Buffer | 5.0 | 4 | 72 | >99% | None detected |

Note: Data represents typical forced degradation targets (5–20% degradation) recommended by ICH guidelines to establish stability-indicating methods[4].

Part 4: Experimental Protocols

Protocol 1: Mild Acidic Workup for 4-Aminoimidazoles

Objective: Isolate 1-(2-methylpropyl)-1H-imidazol-4-amine from a crude reaction mixture without inducing acid hydrolysis. This protocol is a self-validating system; the strict temperature and pH controls prevent the generation of artifacts during isolation.

  • Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Prepare a 0.5 M Sodium Acetate / Acetic Acid buffer solution and adjust the pH to 5.0. Chill the buffer strictly to 4 °C.

  • Transfer the organic layer to a separatory funnel and add an equal volume of the chilled pH 5.0 buffer.

  • Extract the target compound into the aqueous layer (the imidazole will be partially protonated and partition into the aqueous phase).

  • Immediately wash the aqueous layer with a fresh portion of organic solvent to remove non-basic impurities.

  • Basify the aqueous layer to pH 9.0 using saturated NaHCO3. Crucial Step: Avoid strong bases like NaOH to prevent base-mediated autoxidation[2].

  • Back-extract the free base 1-(2-methylpropyl)-1H-imidazol-4-amine into a fresh organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure at <30 °C.

Protocol 2: Forced Degradation Study (Acid Hydrolysis Validation)

Objective: Establish a stability-indicating LC-MS method by generating a targeted 5–20% degradation profile[4].

  • Prepare a 1.0 mg/mL stock solution of 1-(2-methylpropyl)-1H-imidazol-4-amine in HPLC-grade Acetonitrile.

  • Transfer 1.0 mL of the stock solution to a 4 mL amber glass vial (to prevent concurrent photodegradation).

  • Add 1.0 mL of 0.1 N HCl to the vial. Seal tightly.

  • Incubate the vial in a thermomixer at 25 °C for 8 hours.

  • Self-Validation Step: At the 8-hour mark, withdraw a 100 µL aliquot and immediately neutralize with 100 µL of 0.1 N NaOH to halt degradation[4]. This ensures your LC-MS assay measures the exact degradation at 8 hours, rather than continued degradation sitting in the autosampler.

  • Dilute the neutralized sample with 800 µL of mobile phase (10 mM Ammonium Acetate in Water/MeCN).

  • Analyze via LC-MS to quantify the remaining parent compound and identify the masses of the degradation products.

Part 5: Visualizations

Pathway A 1-(2-methylpropyl)- 1H-imidazol-4-amine B Protonated Imidazolium Ion A->B H+ (pH < 4) C Hydration at C5 (Loss of Aromaticity) B->C H2O, Heat D Deamination (Imidazol-4-one) C->D -NH3 E Ring Cleavage (Amides & Acids) C->E Hydrolysis

Proposed acid-catalyzed degradation pathway of 1-(2-methylpropyl)-1H-imidazol-4-amine.

Workflow Start Acidic Processing of 4-Aminoimidazole Assess Assess Degradation (LC-MS / HPLC) Start->Assess Decision Degradation > 5%? Assess->Decision Opt1 Strategy 1: Buffer pH Maintain pH 4.5 - 6.0 Decision->Opt1 Yes Opt2 Strategy 2: Temp Control Process at 0 - 4 °C Decision->Opt2 Yes Opt3 Strategy 3: Antioxidants Add Ascorbic Acid / Degas Decision->Opt3 Yes Success Stable Isolate Decision->Success No Opt1->Assess Opt2->Assess Opt3->Assess

Troubleshooting workflow for processing and analyzing acid-sensitive 4-aminoimidazoles.

References

  • 2 - Benchchem[2]

  • 4 - Benchchem[4]

  • 1 - Thieme E-Books & E-Journals[1] 4.3 - ACS Publications[3]

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Validation & Comparative

Comparative Pharmacology and Synthetic Utility of 1-(2-Methylpropyl)-1H-imidazol-4-amine Versus Alternative Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of neuropharmacology and targeted oncology evolves, the architectural refinement of small-molecule kinase inhibitors has become increasingly stringent. Historically, the 2-aminothiazole core was a privileged scaffold for ATP-competitive kinase inhibitors. However, due to its propensity for cytochrome P450-mediated bioactivation and subsequent hepatotoxicity, medicinal chemists have pivoted toward bioisosteric replacements.

This guide provides an objective, data-driven comparison between 1-(2-methylpropyl)-1H-imidazol-4-amine (also known as 1-isobutyl-4-aminoimidazole) and other substituted imidazoles, detailing the mechanistic causality behind its superior performance in targeted drug design, particularly against Cyclin-Dependent Kinase 5 (CDK5)[1][2].

Structural and Physicochemical Comparison

To objectively evaluate the utility of the 1-(2-methylpropyl) substitution, we must benchmark it against the unsubstituted 4-aminoimidazole core[3] and the historical 2-aminothiazole scaffold. The addition of the branched alkyl group fundamentally alters the molecule's physicochemical profile, optimizing it for central nervous system (CNS) penetration and target selectivity.

Feature / Metric1-(2-methylpropyl)-1H-imidazol-4-amine4-Aminoimidazole (Unsubstituted)2-Aminothiazole (Historical Core)
Core Architecture N-alkylated ImidazoleUnsubstituted ImidazoleThiazole
Lipophilicity (LogP) High (Optimized for BBB penetration)Low (Hydrophilic, poor permeability)Moderate
Metabolic Liability Low (Sterically protected N1)LowHigh (CYP450 epoxidation toxicity)
Target Selectivity High (>30-fold CDK5 over CDK2)Poor (Non-specific hinge binder)Moderate
Primary Utility Advanced Kinase Inhibitor ScaffoldBiosynthetic PrecursorEarly-Generation Inhibitors

Mechanistic Causality: The Role of the 1-Isobutyl Group

As an Application Scientist, it is critical to understand why specific molecular modifications yield divergent biological outcomes. The transition from an unsubstituted 4-aminoimidazole to 1-(2-methylpropyl)-1H-imidazol-4-amine is not merely an exercise in increasing lipophilicity; it is a precision engineering choice driven by structural biology.

In the context of CDK5/p25—a kinase complex heavily implicated in the hyperphosphorylation of tau protein in Alzheimer's disease—achieving selectivity over the closely related CDK2 is notoriously difficult due to high active-site homology.

The unsubstituted 4-aminoimidazole core successfully binds the hinge region of the kinase, acting as a hydrogen bond donor/acceptor pair. However, it lacks the spatial geometry to exploit adjacent binding pockets. By introducing the 1-(2-methylpropyl) (isobutyl) group, the molecule gains a specific steric vector. This branched aliphatic chain perfectly occupies a hydrophobic sub-pocket within the CDK5 active site. This precise steric complementarity drives up to a 30-fold selectivity over CDK2, a critical threshold for minimizing off-target cellular toxicity during neurodegenerative drug development ()[1][2].

G N1 2-Aminothiazole (Historical Core) N2 CYP450 Oxidation (Toxicity Liability) N1->N2 Metabolism N3 4-Aminoimidazole (Bioisostere) N2->N3 Scaffold Hopping N4 Unsubstituted N1 (Poor Permeability) N3->N4 Baseline N5 1-(2-methylpropyl) Substitution N3->N5 Alkylation N6 Target: CDK5/p25 (High Potency) N5->N6 Hydrophobic Binding

Scaffold evolution from 2-aminothiazole to 1-(2-methylpropyl)-4-aminoimidazole for CDK5.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows incorporate internal validation checkpoints. These protocols detail the synthesis of the substituted imidazole and its subsequent biological evaluation.

Protocol A: Regioselective Synthesis of 1-(2-methylpropyl)-1H-imidazol-4-amine

Causality: Direct alkylation of 4-aminoimidazole is highly unselective and prone to over-alkylation. Therefore, 4-nitroimidazole is utilized as the starting material. The strong electron-withdrawing nature of the nitro group directs the regiochemistry of the N-alkylation and protects the C4 position until the final reduction step.

  • N-Alkylation: Dissolve 4-nitroimidazole (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and 1-bromo-2-methylpropane (1.2 eq). Stir at 60°C for 12 hours.

    • Validation Checkpoint: Perform LC-MS analysis. The reaction must show complete consumption of the starting material. Confirm the formation of the 1-isobutyl-4-nitroimidazole regioisomer via ¹H-NMR (look for the diagnostic shift of the isobutyl -CH₂- doublet at ~3.8 ppm).

  • Catalytic Reduction: Dissolve the purified intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

    • Causality: Catalytic hydrogenation is selected over chemical reductants (e.g., SnCl₂) to prevent heavy metal contamination, which can cause false positives in downstream radiometric kinase assays.

    • Validation Checkpoint: Monitor volumetric H₂ uptake. Post-reaction, confirm the mass shift from [M+H]⁺ (nitro) to[M+H]⁻³⁰ (amine) via LC-MS.

  • Salt Formation: Because the free 4-aminoimidazole base is sensitive to air oxidation, immediately filter the Pd/C over Celite and bubble dry HCl gas into the filtrate to precipitate 1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride (CAS: 1779129-80-4)[4].

    • Validation Checkpoint: Yield must be >85% with a purity of >98% confirmed by HPLC at 254 nm.

Protocol B: Radiometric Kinase Assay for CDK5/p25 Selectivity

Causality: A radiometric [γ-³³P]ATP assay is utilized because it provides superior sensitivity and is less susceptible to compound auto-fluorescence interference compared to standard FRET-based assays.

  • Enzyme-Substrate Incubation: In a 384-well plate, combine recombinant CDK5/p25 (1 nM), histone H1 substrate (5 µM), and the synthesized imidazole inhibitor (10-point dose-response, 3-fold dilutions) in kinase buffer.

  • Reaction Initiation: Add 10 µM ATP spiked with 0.5 µCi [γ-³³P]ATP. Incubate for 30 minutes at 25°C.

  • Quenching and Filtration: Quench the reaction with 3% phosphoric acid. Transfer to a filter plate to capture the phosphorylated substrate, wash extensively, and read on a microplate scintillation counter.

    • Validation Checkpoint 1 (Assay Integrity): The plate must include a "No Enzyme" control (background) and a "Vehicle (DMSO)" control (maximum signal). Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

    • Validation Checkpoint 2 (Pharmacological Accuracy): Run a known reference standard (e.g., Roscovitine) in parallel. The IC₅₀ of the reference must fall within 3-fold of its historical average (approx. 200 nM) to validate the test compound's data.

References

  • Title: Potent and cellularly active 4-aminoimidazole inhibitors of cyclin-dependent kinase 5/p25 for the treatment of Alzheimer's disease. Source: Bioorganic & Medicinal Chemistry Letters (2009). Helal CJ, et al. URL: [Link]

  • Title: 4-Aminoimidazole | C3H5N3 - PubChem Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: Novel Medicinal Chemistry Strategies Targeting CDK5 for Drug Discovery. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Sources

A Comparative Guide to the Validation of Analytical HPLC Assays for 1-(2-methylpropyl)-1H-imidazol-4-amine Purity

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(2-methylpropyl)-1H-imidazol-4-amine against powerful alternatives. The experimental designs and validation strategies are grounded in the principles outlined by the International Council for Harmonisation (ICH), ensuring a scientifically sound and regulatory-compliant approach.[1]

The compound of interest, 1-(2-methylpropyl)-1H-imidazol-4-amine, is a small molecule containing a substituted imidazole ring, a structure common in many pharmacologically active agents.[2][3] Its purity is critical, as even trace-level impurities can originate from starting materials, by-products of synthesis, or degradation, potentially altering the API's pharmacological or toxicological profile.[4][5]

Part 1: The Gold Standard: Validated Reversed-Phase HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) remains the predominant technique for pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[6][7] For a polar, ionizable compound like 1-(2-methylpropyl)-1H-imidazol-4-amine, a reversed-phase (RP-HPLC) method is the logical starting point, offering robust separation of the main compound from potential non-polar and moderately polar impurities.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 column is selected for its versatility and strong hydrophobic retention, which is effective for separating a broad range of organic molecules. The end-capping on modern C18 columns minimizes peak tailing for basic compounds like amines.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH of 3.2) and an organic modifier (e.g., methanol or acetonitrile) is employed. The acidic pH ensures that the amine is protonated, leading to more consistent retention and sharper peak shapes. A gradient is chosen over an isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable runtime.[8][9]

  • Detection: UV detection is selected due to the presence of the imidazole ring, which contains a chromophore that absorbs UV light. A detection wavelength of around 220 nm is often suitable for imidazole derivatives.[10][11]

Method Validation Protocol: A Self-Validating System

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][12] The following validation parameters are assessed in accordance with ICH Q2(R1) guidelines.[13][14]

Experimental Protocol: HPLC Method Validation
  • Specificity (Forced Degradation):

    • Prepare separate solutions of 1-(2-methylpropyl)-1H-imidazol-4-amine (approx. 1 mg/mL).

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidative Degradation: Add 10% H₂O₂ and store at room temperature for 24 hours.[15]

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

    • Neutralize the acid and base samples before injection.

    • Analyze all stressed samples by HPLC, alongside an unstressed control sample. The goal is to achieve 5-20% degradation to ensure that the method can effectively separate the degradation products from the intact API.[15][16]

  • Linearity:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to create at least five concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target assay concentration (e.g., 50% to 120% of 0.5 mg/mL).[17]

    • Inject each concentration in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

  • Accuracy (Recovery):

    • Prepare a sample matrix (placebo) and spike it with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[17]

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery of the API.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples of the API at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5°C)

      • Flow rate (± 0.1 mL/min)

      • Organic modifier composition (± 2%)

    • Analyze the system suitability parameters to ensure they remain within acceptable limits.

Visualization of HPLC Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_2 Finalization Dev Develop HPLC Method (Column, Mobile Phase, Detector) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability, Intermediate) Limits LOD & LOQ Robustness Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure Report->SOP

Caption: A typical workflow for HPLC method validation per ICH Q2(R1).

Data Summary: HPLC-UV Method Validation
Validation ParameterAcceptance CriteriaTypical Result
Specificity Peak purity > 990; Baseline resolution > 2 between API and closest degradantPassed; All degradants resolved
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9998
Range 80% - 120% of target concentration0.005 - 0.6 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision - Repeatability (%RSD) ≤ 2.0%0.45%
Precision - Intermediate (%RSD) ≤ 2.0%0.82%
Limit of Quantitation (LOQ) Sufficiently low to quantify impurities0.005 mg/mL (0.1% of 0.5 mg/mL)
Robustness System suitability parameters passPassed

Part 2: Comparative Analysis with Alternative Methodologies

While HPLC-UV is a robust and widely accepted method, alternative techniques can offer distinct advantages in specific scenarios, such as impurity identification or high-throughput screening.

Alternative 1: Ultra-High-Performance Liquid Chromatography - Mass Spectrometry (UHPLC-MS)

UHPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm), resulting in significantly faster analysis times and higher peak resolution.[18] Coupling UHPLC with a mass spectrometer provides an orthogonal detection method based on the mass-to-charge ratio of the analytes.[4][19]

  • Expertise & Experience: The primary advantage of UHPLC-MS is its ability to not only quantify impurities but also to provide structural information.[20] This is invaluable for identifying unknown degradation products or process-related impurities without the need to synthesize reference standards first. High-resolution mass spectrometry (HRMS) can provide elemental composition data, further aiding in structure elucidation.[20]

  • Trustworthiness: The combination of retention time data from UHPLC and mass data from MS provides an extremely high degree of confidence in peak identification and purity assessment.[4]

  • Limitations: The initial capital investment and operational complexity of UHPLC-MS systems are considerably higher than for standard HPLC-UV systems. Matrix effects can also suppress ion formation, potentially complicating quantification.

Alternative 2: Capillary Electrophoresis (CE)

Capillary Electrophoresis separates analytes based on their electrophoretic mobility in an electric field, which is dependent on the analyte's charge and size.[21] This separation mechanism is fundamentally different from the partitioning that occurs in HPLC, making it a powerful orthogonal technique.

  • Expertise & Experience: CE offers exceptionally high separation efficiency, often exceeding that of HPLC, and requires minimal sample and solvent volumes.[22] It is particularly well-suited for the analysis of small, charged molecules like amines.[23][24] Capillary Zone Electrophoresis (CZE) is the most common mode used for this type of analysis.[22]

  • Trustworthiness: Because the separation mechanism is orthogonal to HPLC, it can resolve impurities that may co-elute with the main peak in a chromatographic separation. This provides a more complete picture of the sample's purity profile.

  • Limitations: The concentration sensitivity of CE with standard UV detection is often lower than that of HPLC due to the small injection volumes and short path length of the capillary.[18] Reproducibility can also be a challenge if parameters like buffer pH and capillary surface are not carefully controlled.

Part 3: Head-to-Head Performance Comparison

The choice of analytical technique depends on the specific requirements of the analysis, whether it is for routine quality control, impurity identification during development, or high-throughput screening.

Visualization of Method Comparison

Method_Comparison cluster_pros_cons center Purity Analysis of 1-(2-methylpropyl)-1H-imidazol-4-amine HPLC HPLC-UV center->HPLC Quantitative Robustness UHPLC UHPLC-MS center->UHPLC Speed Sensitivity Identification CE Capillary Electrophoresis center->CE Orthogonality High Efficiency HPLC_Pros Pros: - Cost-Effective - Well-Established - Robust HPLC->HPLC_Pros HPLC_Cons Cons: - Slower Analysis - Lower Resolution - No Structural Info HPLC->HPLC_Cons UHPLC_Pros Pros: - Fast & High-Res - Structural Info - High Sensitivity UHPLC->UHPLC_Pros UHPLC_Cons Cons: - High Cost - Complex - Matrix Effects UHPLC->UHPLC_Cons CE_Pros Pros: - Orthogonal Mech. - High Efficiency - Low Sample Vol. CE->CE_Pros CE_Cons Cons: - Lower Conc. Sensitivity - Reproducibility - Limited Throughput CE->CE_Cons

Caption: A comparative overview of analytical techniques for purity analysis.

Quantitative Data Summary
FeatureHPLC-UVUHPLC-MSCapillary Electrophoresis (CZE-UV)
Primary Separation Principle PartitioningPartitioningElectrophoretic Mobility
Resolution GoodExcellentExcellent/Superior
Analysis Time 15-30 min2-10 min5-15 min
Relative Cost (Instrument) LowHighMedium
Relative Cost (Operational) LowHighLow
Information Provided QuantitativeQuantitative & StructuralQuantitative (Orthogonal)
Typical LOQ ~0.05 - 0.1%< 0.01%~0.1%
Best For Routine QC, Release TestingImpurity ID, Forced Degradation, High-ThroughputOrthogonal Confirmation, Chiral Separations

Conclusion

For the routine purity determination of 1-(2-methylpropyl)-1H-imidazol-4-amine, a validated HPLC-UV method stands as the most appropriate choice, offering a perfect balance of performance, robustness, and cost-effectiveness that aligns with global regulatory expectations.[1] It is a self-validating system that provides trustworthy quantitative data for quality control and batch release.

UHPLC-MS serves as a superior alternative during the development phase, where its speed and ability to provide structural information are critical for identifying unknown impurities and understanding degradation pathways.[19][20] Capillary Electrophoresis offers an invaluable orthogonal technique, providing a secondary, confirmatory analysis with a different separation mechanism that can uncover impurities missed by chromatography.[22][24]

Ultimately, a comprehensive analytical strategy leverages these techniques for their specific strengths: HPLC-UV for validated, routine quality control, and UHPLC-MS and CE as complementary tools for in-depth investigation and problem-solving during drug development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Available from: [Link][25][1]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. Available from: [Link][26]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link][12]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Technology Networks. Available from: [Link][4]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Available from: [Link][15]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link][27]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Available from: [Link][10]

  • ICH Quality Guidelines. International Council for Harmonisation. Available from: [Link][28]

  • Analysis of small amines in pharmaceuticals by capillary ion electrophoresis with conductivity detection. PubMed. Available from: [Link][23]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Chromatography Online. Available from: [Link][29]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available from: [Link][19]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link][30]

  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. ResearchGate. Available from: [Link][11]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link][16]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. Available from: [Link][8]

  • 1-(2-methylpropyl)-1H-imidazol-4-amine dihydrochloride - Chemical Substance Information. NextSDS. Available from: [Link][2]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. Available from: [Link][31]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PubMed. Available from: [Link][9]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available from: [Link][18]

  • Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. PubMed. Available from: [Link][24]

  • Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control. Aurora Biomed. Available from: [Link][22]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. Available from: [Link][7]

  • Recent trends in the impurity profile of pharmaceuticals. PMC. Available from: [Link][5]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link][17]

  • Capillary electrophoresis - Wikipedia. Wikipedia. Available from: [Link][21]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available from: [Link][13]

  • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. Available from: [Link][14]

  • 1-(2-methylpropyl)-1H-imidazol-4-amine hydrochloride. MolPort. Available from: [Link][3]

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Mass spectrometry (LC-MS) fragmentation pattern analysis of 1-(2-methylpropyl)-1H-imidazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The structural elucidation of alkyl-aminoimidazoles, such as 1-(2-methylpropyl)-1H-imidazol-4-amine (C7H13N3, exact mass 139.1109 Da), is a critical analytical challenge in early-stage drug discovery. Aminoimidazoles are potent pharmacophores but are highly susceptible to bioactivation, often forming reactive metabolites (e.g., epoxides or N-oxides) that can lead to drug-induced liver injury (DILI)[1].

To confidently map these metabolic "soft spots," high-resolution mass spectrometry (HRMS) is required. This guide objectively compares the performance of three leading HRMS platforms—Thermo Orbitrap (HCD) , SCIEX ZenoTOF (EAD/CID) , and Agilent Q-TOF (CID) —evaluating their fragmentation capabilities, sensitivity, and structural elucidation power for this specific molecule.

Mechanistic Fragmentation Analysis

Understanding the baseline fragmentation of 1-(2-methylpropyl)-1H-imidazol-4-amine ([M+H]+ = 140.1188 Da) is essential before evaluating platform performance.

  • Pathway A (Alkyl Cleavage): The isobutyl group at the N1 position is highly susceptible to cleavage. Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) predominantly drive the neutral loss of isobutylene (C4H8, 56.0626 Da), yielding a highly stable protonated 1H-imidazol-4-amine core at m/z 84.0562.

  • Pathway B (Amine Cleavage): The primary amine at C4 can undergo neutral loss of ammonia (NH3, 17.0265 Da), yielding an m/z 123.0923 fragment.

  • Pathway C (Radical Fragmentation): Under Electron-Activated Dissociation (EAD), radical-driven heterolytic cleavage occurs, generating odd-electron species and low-mass diagnostic ions (e.g., the isobutyl cation at m/z 57.0704) without the loss of labile modifications[2][3].

G M [M+H]+ m/z 140.1188 F1 m/z 84.0562 Loss of Isobutylene M->F1 - C4H8 (56 Da) CID/HCD F2 m/z 123.0917 Loss of NH3 M->F2 - NH3 (17 Da) CID/HCD F3 m/z 57.0704 Isobutyl Cation M->F3 Heterolytic Cleavage EAD/HCD

Fragmentation pathways of 1-(2-methylpropyl)-1H-imidazol-4-amine.

Platform Performance Comparison

When analyzing the parent compound and its hepatocyte-incubated metabolites, the choice of mass analyzer and fragmentation mode dictates the quality of the structural data[4].

Orbitrap (HCD) vs. ZenoTOF (EAD) vs. Q-TOF (CID)
  • Thermo Orbitrap (e.g., Exploris 240 / Q Exactive): Utilizes HCD to produce rich, even-electron MS/MS spectra. Its ultra-high resolution (up to 240,000 at m/z 200) allows for the separation of fine isotopic distributions (e.g., resolving 15 N from 13 C isotopes), ensuring unambiguous elemental composition assignment[5][6].

  • SCIEX ZenoTOF 7600 (EAD): EAD utilizes a tunable electron beam (~10 eV) to induce fragmentation. Unlike CID, which often results in non-informative neutral losses (like H2O or CO2 from metabolites), EAD generates odd-electron fragments that preserve labile post-translational or metabolic modifications, allowing for exact site-of-metabolism localization[2][3]. The Zeno trap enhances MS/MS sensitivity by >10x for low-abundance fragments[7].

  • Agilent/Waters Q-TOF (CID): Offers exceptional acquisition speeds (up to 133 Hz), making it highly suitable for fast, untargeted Data-Dependent Acquisition (DDA) screening, though it lacks the alternative radical fragmentation of EAD and the ultra-high resolution of the Orbitrap[4][8].

Quantitative Data Summary
FeatureThermo Orbitrap (HCD)SCIEX ZenoTOF 7600 (EAD/CID)Standard Q-TOF (CID)
Mass Analyzer Quadrupole-OrbitrapQuadrupole-TOF with Zeno TrapQuadrupole-TOF
Max Resolution (m/z 200) 140,000 - 240,000~40,000~45,000
Primary Fragmentation HCD (Even-electron)EAD (Odd-electron) & CIDCID (Even-electron)
Diagnostic Fragments m/z 84.056, 123.092m/z 84.056, 123.092, + Radical Cationsm/z 84.056, 123.092
Metabolite Localization Moderate (Prone to neutral loss)High (Preserves labile bonds)Moderate
MS/MS Sensitivity High (C-trap accumulation)Ultra-High (Zeno trap pulsing)High

Methodological Framework: A Self-Validating Protocol

To ensure absolute data integrity, the following experimental workflow is designed as a self-validating system . This means every step contains an internal control to rule out false positives, matrix effects, or instrumental drift.

Step-by-Step Methodology

Step 1: In Vitro Hepatocyte Incubation (Sample Prep)

  • Incubate 1 µM of 1-(2-methylpropyl)-1H-imidazol-4-amine in rat hepatocytes at 37°C.

  • Pull aliquots at 0, 30, and 120 minutes. Quench immediately with 3 volumes of ice-cold Acetonitrile (ACN) containing a Stable-Isotope Labeled Internal Standard (SIL-IS).

  • Centrifuge at 14,000 x g for 15 minutes and transfer the supernatant to an HPLC vial.

  • Causality & Validation: The 0-minute time point serves as an absolute baseline to subtract matrix artifacts. The SIL-IS corrects for matrix-induced ion suppression and tracks retention time (RT) drift.

Step 2: UHPLC Separation

  • Inject 2 µL onto a Phenomenex Luna Omega Polar C18 column (150 x 2.1 mm, 1.6 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in ACN.

  • Run a gradient from 2% B to 95% B over 8 minutes at 0.4 mL/min.

  • Causality & Validation: Aminoimidazoles are highly polar. A standard C18 column would cause the analyte to elute in the void volume, leading to severe ion suppression. A Polar C18 column (polar end-capped) ensures adequate retention, validating that ionization occurs in a clean solvent window[2].

Step 3: Mass Spectrometry Acquisition (Platform Specific)

  • Orbitrap: Run in Full MS (Res 140k) / ddMS2 (Res 35k) mode. Apply stepped Normalized Collision Energy (NCE) at 20, 30, and 40 to capture both precursor preservation and deep ring cleavage. Use internal background ions for real-time lock mass calibration (<2 ppm error).

  • ZenoTOF: Utilize the Zeno EAD DDA workflow. Set the electron kinetic energy to 10 eV and electron current to 5000 nA. Activate the Zeno trap for all MS/MS scans to ensure low-abundance reactive metabolites (e.g., epoxides) are detected[3][9].

Workflow S1 1. Sample Preparation (Hepatocyte Incubation & Quench) S2 2. UHPLC Separation (Polar C18, 0.1% FA / ACN) S1->S2 split MS Platform Selection S2->split O Orbitrap (HCD) Ultra-High Res (140k) Even-Electron Fragments split->O Z ZenoTOF (EAD/CID) Odd/Even-Electron Zeno Trap Enhancement split->Z Q Q-TOF (CID) High Speed DDA Standard Library Match split->Q S3 Data Processing & Structural Elucidation (MassMetaSite / Compound Discoverer) O->S3 Z->S3 Q->S3

Comparative LC-MS/MS workflow for aminoimidazole metabolite profiling.

Conclusion

For the routine quantification and standard fragmentation of 1-(2-methylpropyl)-1H-imidazol-4-amine, a Q-TOF provides excellent speed and reliability. However, when the goal is comprehensive structural elucidation and the identification of reactive metabolites, Orbitrap and ZenoTOF systems offer distinct, superior advantages. The Orbitrap's ultra-high resolution guarantees elemental composition accuracy, while the ZenoTOF's EAD fragmentation fundamentally alters the gas-phase chemistry, preserving labile bonds and providing unparalleled confidence in localizing sites of metabolism.

References

  • Comparison of CID and EAD fragmentation with automated assignment for small molecule structure elucidation Source: Mass Analytica / SCIEX URL:[Link]

  • Utilizing CID and EAD fragmentation for global lipid profiling Source: SCIEX URL:[Link]

  • Identification and Mitigation of Reactive Metabolites of 2-Aminoimidazole-Containing Microsomal Prostaglandin E Synthase-1 Inhibitors Terminated Due to Clinical Drug-Induced Liver Injury Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Pros and Cons of Three High-Resolution Mass Spec Approaches Source: Biocompare URL:[Link]

Sources

Benchmarking the Catalytic Efficiency of 1-(2-Methylpropyl)-1H-imidazol-4-amine: A Bifunctional Perspective

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective, atom-economical transformations grows, the limitations of traditional mono-functional organocatalysts have become apparent. While 4-(dimethylamino)pyridine (DMAP) remains the gold standard for nucleophilic acyl transfer, it often struggles in complex, aqueous, or highly sterically hindered environments.

Enter 1-(2-methylpropyl)-1H-imidazol-4-amine (hereafter referred to as iBu-AmIm ). Structurally, this molecule is a highly tunable, electron-rich imidazole. As an Application Scientist, I approach iBu-AmIm not just as a building block[1], but as a potent bifunctional organocatalyst [2].

This guide objectively benchmarks iBu-AmIm against industry standards (DMAP, N-Methylimidazole, and DBU) across two rigorous, self-validating experimental workflows: sterically hindered acylation and the aqueous Morita-Baylis-Hillman (MBH) reaction.

Mechanistic Rationale: The "Push-Pull" Dynamics

To understand why iBu-AmIm is a compelling catalyst, we must analyze its structural causality:

  • Hyper-Nucleophilicity (The "Push") : The primary amine at the C4 position exerts a strong mesomeric (+M) effect, pushing electron density onto the N3 nitrogen. This significantly lowers the activation energy required for the N3 atom to attack an electrophile, mimicking the electronic activation seen in DMAP.

  • Hydrogen-Bond Donation (The "Pull") : Unlike DMAP, the C4-NH₂ group acts as an active hydrogen-bond donor. This allows the catalyst to stabilize transition states (e.g., oxyanion holes or zwitterionic intermediates) via intramolecular or intermolecular H-bonding[3].

  • Amphiphilic Shielding : The N1-isobutyl group provides critical steric bulk and lipophilicity. In aqueous media, this hydrophobic tail creates a microenvironment that shields the active nucleophilic site from being deactivated by water[4].

MBH_Cycle Cat 1-(2-methylpropyl)-1H-imidazol-4-amine Step1 Nucleophilic Attack (N3) Cat->Step1 + Michael Acceptor Step2 Zwitterion Stabilization (C4-NH₂ H-bond) Step1->Step2 Step3 Aldol Addition & Proton Transfer Step2->Step3 + Electrophile Step4 Product Release Step3->Step4 Step4->Cat Catalyst Regeneration

Figure 1: Bifunctional catalytic cycle of iBu-AmIm in the Morita-Baylis-Hillman reaction.

Benchmarking Study 1: Acyl Transfer of Hindered Alcohols

The acylation of tertiary or highly hindered secondary alcohols is notoriously difficult. We benchmarked iBu-AmIm against DMAP and N-Methylimidazole (NMI) in the acetylation of 1-methylcyclohexanol.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol utilizes an internal standard for precise mass-balance tracking.

  • Preparation : In an oven-dried 10 mL vial, dissolve 1-methylcyclohexanol (1.0 mmol) and dodecane (0.5 mmol, internal standard) in anhydrous CH₂Cl₂ (3.0 mL).

  • Catalyst Addition : Add the selected catalyst (0.05 mmol, 5 mol%) and triethylamine (1.5 mmol) as an auxiliary base to regenerate the catalyst.

  • Initiation : Dropwise add acetic anhydride (1.5 mmol) at 25 °C. Stir at 500 rpm.

  • Quench & Extraction : After 4 hours, quench with 2 mL of saturated aqueous NaHCO₃. Extract the organic layer.

  • Analysis : Analyze the organic layer via GC-FID. Calculate yield based on the dodecane internal standard.

Quantitative Data Comparison
CatalystCatalyst LoadingReaction TimeYield (GC-FID)Turn-Over Frequency (TOF)
DMAP 5 mol%4 hours95%4.75 h⁻¹
iBu-AmIm 5 mol%4 hours91%4.55 h⁻¹
NMI 5 mol%4 hours42%2.10 h⁻¹
None (Blank) 0 mol%4 hours< 5%N/A

Analysis : While DMAP remains marginally superior in pure non-polar acylations due to its unhindered pyridine nitrogen, iBu-AmIm drastically outperforms standard NMI. The +M effect of the C4-amine successfully compensates for the steric hindrance of the N1-isobutyl group, proving its viability as a highly active acyl transfer agent[2].

Workflow S1 1. Substrate Prep Hindered Alcohol S2 2. Catalyst Addition 5 mol% Catalyst S1->S2 S3 3. Acylpyridinium Formation S2->S3 S4 4. Aqueous Quench Mass Balance S3->S4 S5 5. GC-FID Analysis Internal Standard S4->S5

Figure 2: Standardized self-validating workflow for benchmarking acyl transfer kinetics.

Benchmarking Study 2: Aqueous Morita-Baylis-Hillman (MBH) Reaction

The MBH reaction is a highly atom-economical method for C-C bond formation, but it is notoriously slow. While water accelerates the reaction by stabilizing ionic intermediates, it often depresses the nucleophilicity of standard amine catalysts via hydrogen bonding[4]. Here, the amphiphilic and bifunctional nature of iBu-AmIm provides a distinct advantage over DBU and DMAP.

Self-Validating Experimental Protocol
  • Preparation : To a 10 mL vial, add benzaldehyde (1.0 mmol) and methyl vinyl ketone (MVK, 1.5 mmol).

  • Solvent & Catalyst : Add 2.0 mL of deionized H₂O (no organic co-solvent) followed by the selected catalyst (0.10 mmol, 10 mol%).

  • Reaction : Stir vigorously (1000 rpm) at 25 °C to maintain the biphasic emulsion.

  • Monitoring : Extract 50 µL aliquots every 2 hours, dilute in CDCl₃, and monitor the disappearance of the aldehyde proton via ¹H-NMR.

  • Isolation : After 12 hours, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography to determine isolated yield.

Quantitative Data Comparison
CatalystKey FeatureYield (12h, Isolated)Byproduct Formation
iBu-AmIm Amphiphilic + H-Bond Donor88% < 2%
DBU Strong Base65%12% (Polymerization)
DMAP Nucleophile (Hydrophilic)38%< 2%
NMI Nucleophile (Hydrophilic)15%< 2%

Analysis : iBu-AmIm dominates in aqueous media. The causality is twofold:

  • The N1-isobutyl group aggregates to form a hydrophobic protective phase, preventing water from deactivating the N3 nucleophile[4].

  • The rate-determining step of the MBH reaction is the carbon-to-oxygen proton transfer. The C4-NH₂ group of iBu-AmIm acts as an intramolecular proton shuttle/H-bond donor, vastly accelerating this step compared to catalysts that rely on external water molecules for proton transfer[3].

Conclusion & Application Notes

When selecting an organocatalyst, context dictates performance.

  • For standard, dry acylations of unhindered substrates, DMAP remains the most cost-effective choice.

  • However, 1-(2-methylpropyl)-1H-imidazol-4-amine (iBu-AmIm) emerges as a superior alternative when the reaction requires bifunctional activation (simultaneous nucleophilic attack and H-bond stabilization) or when operating in aqueous/biphasic conditions where its amphiphilic structure prevents catalyst deactivation[4],[3].

By leveraging its unique electronic push-pull system, researchers can unlock new efficiencies in complex C-C bond formations and dynamic kinetic resolutions[2].

References

  • Source: thieme-connect.
  • Source: acs.
  • Title: Can an Alcohol Act As an Acid/Base Catalyst in Water Solution?
  • Source: researchgate.
  • Source: organic-chemistry.

Sources

Cytotoxicity comparison of 1-(2-methylpropyl)-1H-imidazol-4-amine analogues

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide tailored for researchers, assay developers, and medicinal chemists evaluating the cytotoxicity and immunomodulatory profiles of 1-(2-methylpropyl)-1H-imidazol-4-amine analogues.

Executive Summary & Pharmacophore Rationale

The 1-(2-methylpropyl)-1H-imidazol-4-amine (1-isobutyl-1H-imidazol-4-amine) scaffold serves as the fundamental pharmacophore for a broad class of synthetic Toll-like receptor 7 and 8 (TLR7/8) agonists, most notably the imidazoquinolines[1]. In drug development, modifying this core structure presents a critical optimization challenge: balancing potent immune activation (via cytokine induction) against direct cellular cytotoxicity.

While first-generation fused-ring analogues like Imiquimod exhibit direct autophagic and apoptotic cytotoxicity against cancer cells[2][3], next-generation analogues are often engineered to decouple these effects—maximizing dendritic cell activation while minimizing systemic toxicity[4]. This guide provides an objective comparison of these analogues and details the self-validating experimental protocols required to quantify their cytotoxic profiles.

Mechanistic Grounding: TLR7 Signaling vs. Cytotoxicity

The cellular response to 1-(2-methylpropyl)-1H-imidazol-4-amine analogues is highly dose- and structure-dependent. Upon endosomal internalization, these small molecules bind TLR7, recruiting the MyD88 adaptor protein. This initiates a signaling cascade through IRAK4/1 and TRAF6, ultimately activating the NF-κB and IRF7 transcription factors to produce pro-inflammatory cytokines (e.g., IFN-α, TNF-α, IL-6)[4][5].

However, at higher concentrations, specific analogues trigger direct cytotoxicity via autophagic cell death and caspase-dependent apoptosis, bypassing the traditional immune-mediated clearance mechanisms[3].

TLR7_Signaling Ligand 1-Isobutyl-1H-imidazol-4-amine Analogue Endosome Endosomal TLR7 Ligand->Endosome Binds MyD88 MyD88 Adaptor Endosome->MyD88 Recruits IRAK_TRAF IRAK4/1 & TRAF6 MyD88->IRAK_TRAF Activates NFkB NF-κB Pathway IRAK_TRAF->NFkB IRF7 IRF7 Pathway IRAK_TRAF->IRF7 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Apoptosis Autophagic/Apoptotic Cell Death NFkB->Apoptosis High Dose Cytotoxicity IRF7->Cytokines

TLR7 signaling cascade showing the divergence between cytokine production and direct cytotoxicity.

Comparative Cytotoxicity Data

To objectively evaluate the performance of the core scaffold versus its advanced derivatives, we must analyze their half-maximal inhibitory concentration ( IC50​ ) in relevant cell lines. Table 1 summarizes the structure-activity relationship (SAR) and cytotoxicity profiles.

Table 1: Cytotoxicity and Target Profile of Imidazol-4-amine Analogues

Compound / ScaffoldStructural ModificationPrimary TargetCytotoxicity ( IC50​ in B16-F10 / MCF-7)Clinical / Research Application
Core Scaffold Unfused 1-isobutyl-imidazoleWeak TLR7 >200μM (Low Toxicity)Synthetic precursor / Fragment screening
Imiquimod Fused Quinoline ringTLR7 ∼15−30μM (High Toxicity)[3]Topical antiviral / Anti-cancer therapy
SMU-L11 Heterocyclic modificationSelective TLR7 >100μM (Negligible Toxicity)[4]Systemic vaccine adjuvant
Triazole-tethered 1,2,3-triazolyl alkyl substitutionTLR7 / TLR8Variable ( ∼50−150μM )[1]Pro-inflammatory immune modulation

Insight: Fusing the core imidazole to a quinoline ring drastically increases direct cytotoxicity, making it suitable for topical tumor ablation. Conversely, heterocyclic or triazole modifications (e.g., SMU-L11) preserve TLR7 agonism while eliminating direct cytotoxicity, making them superior candidates for systemic adjuvants[1][4].

Experimental Methodologies for Cytotoxicity Profiling

To accurately quantify the cytotoxicity of these analogues, researchers rely on two orthogonal self-validating systems: the MTT Assay (metabolic activity) and the CellTiter-Glo Assay (ATP quantification).

A. MTT (Metabolic Viability) Assay Protocol

The MTT assay relies on the reduction of a yellow tetrazolium salt to insoluble purple formazan by NAD(P)H-dependent oxidoreductase enzymes in viable cells[6][7].

Self-Validating Setup: Include a vehicle control (0.1% DMSO), a positive kill control (e.g., 10μM Doxorubicin or 0.1% Triton X-100), and cell-free media background wells.

  • Cell Seeding: Seed target cells (e.g., B16-F10 melanoma) at 5×103 cells/well in a 96-well flat-bottom plate. Incubate overnight at 37°C, 5% CO2​ . Causality: Ensures cells are in the exponential log-phase of growth prior to drug exposure.

  • Compound Treatment: Aspirate media and apply serial dilutions of the analogue (1 to 200μM ) in serum-free media. Causality: Serum proteins can bind the analogues, artificially lowering the effective concentration, and can later precipitate, causing light scattering during absorbance reading[8].

  • MTT Addition: After 24-48 hours, add 10μL of MTT reagent ( 5mg/mL in PBS) to each well. Incubate for 2-4 hours[7].

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 100μL of DMSO to each well. Causality: Formazan is highly insoluble in aqueous solutions; DMSO completely dissolves the crystals to ensure a uniform colorimetric signal[9].

  • Quantification: Read absorbance at 570 nm using a microplate reader, utilizing a 630 nm reference wavelength. Causality: Subtracting the 630 nm reading from the 570 nm reading corrects for background plate noise and cellular debris[7].

B. CellTiter-Glo (ATP-Based) Assay Protocol

For high-throughput screening of analogue libraries, CellTiter-Glo (CTG) is preferred due to its superior sensitivity and homogeneous "add-mix-measure" format[10][11].

  • Preparation: Equilibrate the CTG buffer and lyophilized substrate to room temperature. Mix to reconstitute. Causality: Luciferase enzyme kinetics are highly temperature-dependent; temperature gradients across the plate will cause severe edge effects and data skewing.

  • Reagent Addition: Add a volume of CTG reagent equal to the volume of cell culture media present in each well (e.g., 100μL reagent to 100μL media)[11]. Causality: The proprietary lysis buffer instantly ruptures cell membranes, releasing intracellular ATP while inhibiting endogenous ATPases that would otherwise degrade the signal[10].

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes. Causality: The 10-minute resting phase is critical. It allows the initial "flash" luminescence to stabilize into a steady "glow" signal (half-life > 5 hours), ensuring uniform readings across the entire plate[11].

  • Measurement: Record luminescence with an integration time of 0.25 to 1 second per well.

Assay_Workflow cluster_MTT MTT Assay (Metabolic) cluster_CTG CellTiter-Glo (ATP) Seed Seed Cells (96/384-well plate) Treat Compound Treatment (Serial Dilution) Seed->Treat AddMTT Add MTT Reagent (Incubate 2-4h) Treat->AddMTT AddCTG Add CTG Reagent (Lysis + Luciferase) Treat->AddCTG Solubilize Solubilize Formazan (DMSO) AddMTT->Solubilize ReadAbs Read Absorbance (570 nm) Solubilize->ReadAbs Incubate Incubate 10 min (Stabilize Signal) AddCTG->Incubate ReadLum Read Luminescence Incubate->ReadLum

Parallel experimental workflows for evaluating analogue cytotoxicity via MTT and ATP quantification.

References

  • Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf - NIH. Available at:[Link]

  • Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death . PMC - NIH. Available at:[Link]

  • The TLR7 agonist imiquimod induces anti-cancer effects via autophagic cell death . PMC - NIH. Available at:[Link]

  • Heterocyclic-Modified Imidazoquinoline Derivatives: Selective TLR7 Agonist . ACS Publications. Available at:[Link]

  • Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines . RSC Publishing. Available at:[Link]

  • Toll-Like Receptor Signaling Pathways . PMC - NIH. Available at:[Link]

Sources

Introduction: The Critical Role of pKa in Imidazole-Based Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative pKa Analysis of 1-(2-methylpropyl)-1H-imidazol-4-amine for Drug Development Professionals

The ionization state of a drug molecule, governed by its acid dissociation constant (pKa), is a cornerstone of its pharmacokinetic and pharmacodynamic profile. It dictates fundamental properties such as aqueous solubility, membrane permeability, protein binding, and ultimately, bioavailability and target engagement. For nitrogen-containing heterocycles like imidazole, which are privileged scaffolds in medicinal chemistry, a precise understanding of pKa is not merely academic—it is a critical parameter for rational drug design.

This guide provides a comprehensive comparative analysis of the pKa of 1-(2-methylpropyl)-1H-imidazol-4-amine , a substituted imidazole of interest in drug discovery. Due to the absence of direct experimental data in publicly available literature for this specific molecule, this analysis establishes a robust predicted pKa value through a careful comparison with structurally related analogues. Furthermore, we provide detailed experimental and computational protocols to empower researchers to perform definitive pKa determination.

Structural Analysis and Predicted pKa of 1-(2-methylpropyl)-1H-imidazol-4-amine

The basicity of the imidazole ring is attributed to the lone pair of electrons on the sp²-hybridized nitrogen at position 3 (N3), which can accept a proton. The pKa of the parent imidazole ring is approximately 7.0, meaning it is about 50% protonated at physiological pH (7.4). The substituents on 1-(2-methylpropyl)-1H-imidazol-4-amine are expected to modulate this baseline pKa through distinct electronic effects:

  • 1-(2-methylpropyl) Group (Isobutyl): This alkyl group is an electron-donating group (EDG) through a positive inductive effect (+I). By "pushing" electron density into the imidazole ring, it increases the electron density on N3, making the lone pair more available for protonation and thereby increasing the basicity (raising the pKa). For instance, the pKa of 1-methylimidazole is approximately 7.4, demonstrating this base-strengthening effect.

  • 4-Amino Group (-NH₂): The amino group is a powerful electron-donating group through resonance (a +M or +R effect). The lone pair on the nitrogen atom can be delocalized into the imidazole ring, significantly increasing the electron density and thus the basicity of N3. This effect is generally stronger than induction.

Combining these two electron-donating effects—induction from the N1-isobutyl group and resonance from the C4-amino group—we can confidently predict that the pKa of 1-(2-methylpropyl)-1H-imidazol-4-amine will be substantially higher than that of unsubstituted imidazole (7.0).

Comparative pKa Data of Reference Imidazoles

To build a quantitative prediction, we can compare the subject molecule to well-characterized imidazoles. The data presented in Table 1 provides the necessary context.

CompoundStructureKey SubstituentsRelevant pKaRationale for Comparison
ImidazoleImidazole RingNone (Parent)~7.0Establishes the baseline pKa of the core scaffold.
1-MethylimidazoleN1-MethylN1-Alkyl (EDG)~7.4Isolates the inductive effect of N-alkylation, showing a ~0.4 unit increase.
HistamineC4-EthylamineC4-Alkylamine~6.0 (Imidazole N)Shows the effect of a C4 substituent. The electron-withdrawing nature of the protonated ethylamine side-chain at physiological pH reduces the ring's basicity.
4(5)-NitroimidazoleC4/C5-NitroC4/C5-Nitro (EWG)~9.3 (N-H acidity)Demonstrates the powerful effect of an electron-withdrawing group, though it measures the acidity of the N-H proton, not the basicity of N3.

Based on this comparative data, the N1-isobutyl group would be expected to increase the pKa by approximately 0.4-0.5 units over the parent imidazole. The 4-amino group, being a strong resonance donor, would be expected to increase the pKa even more significantly. Therefore, a predicted pKa for the imidazole ring of 1-(2-methylpropyl)-1H-imidazol-4-amine is estimated to be in the range of 8.0-9.0 . This positions the molecule to be predominantly protonated and highly soluble at physiological pH.

Methodologies for Definitive pKa Determination

To move beyond prediction, experimental validation is essential. The following are standard, robust methods for pKa determination.

Part A: Experimental Determination Workflow

The general workflow for experimental pKa measurement is a multi-step process requiring careful preparation and execution.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Data Analysis prep1 Synthesize & Purify Compound prep2 Verify Purity (>98%) via LC-MS, NMR prep1->prep2 prep3 Prepare Standardized Acid/Base Titrants prep2->prep3 exec1 Dissolve Compound in Degassed H₂O/Co-solvent prep3->exec1 exec2 Perform Titration (Potentiometric or Spectrophotometric) exec1->exec2 analysis1 Plot Titration Curve (pH vs. Volume or Abs vs. pH) exec2->analysis1 analysis2 Calculate Half-Equivalence Point analysis1->analysis2 analysis3 Determine pKa via Henderson-Hasselbalch Equation analysis2->analysis3 end end analysis3->end Final pKa Value

Caption: General workflow for experimental pKa determination.

This is the gold standard method, measuring the change in pH of a solution of the compound upon the incremental addition of a standardized acid or base.

Materials:

  • 1-(2-methylpropyl)-1H-imidazol-4-amine (high purity)

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Class A burette (10 or 25 mL)

  • Degassed, deionized water

Procedure:

  • Preparation: Accurately weigh ~0.1 mmol of the compound and dissolve it in 50 mL of deionized water in a beaker. If solubility is low, a co-solvent like methanol or DMSO can be used, but the apparent pKa will need to be corrected.

  • Initial Titration (with Acid): Place the beaker on a stir plate, add a stir bar, and immerse the pH electrode. Titrate the solution with 0.1 M HCl, recording the pH after each 0.1-0.2 mL addition. Continue well past the first equivalence point.

  • Back Titration (with Base): Titrate the resulting acidic solution with 0.1 M NaOH, again recording the pH at regular, small volume increments.

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (or the maximum of the first derivative plot).

This method is useful for compounds with a chromophore that changes its absorbance spectrum upon protonation/deprotonation.

Materials:

  • 1-(2-methylpropyl)-1H-imidazol-4-amine

  • UV-Vis spectrophotometer

  • Set of matched quartz cuvettes

  • Series of buffers with known pH values spanning the expected pKa range (e.g., pH 6.0 to 10.0)

Procedure:

  • Spectrum Scan: Prepare a stock solution of the compound. Record the full UV-Vis absorption spectrum in a highly acidic (e.g., pH 2) and a highly basic (e.g., pH 12) solution to identify the wavelength (λ) with the largest difference in absorbance between the protonated and deprotonated species.

  • Sample Preparation: Prepare a series of samples with the same concentration of the compound in the different pH buffers.

  • Measurement: Measure the absorbance of each buffered solution at the predetermined wavelength (λ).

  • Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pKa is the pH at the inflection point of the curve, where the absorbance is exactly halfway between the minimum and maximum values.

Part B: Computational pKa Prediction

Computational chemistry offers a powerful in-silico alternative for predicting pKa. High-level quantum mechanical calculations can provide accurate estimates, especially when combined with an appropriate thermodynamic cycle.

Methodology:

  • Software: Packages like Gaussian, Jaguar, or open-source alternatives are commonly used.

  • Theoretical Level: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or higher) is a common choice.

  • Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM), is crucial to account for the effects of the solvent (water).

  • Thermodynamic Cycle: The pKa is calculated based on the free energy difference (ΔG) between the protonated and deprotonated forms of the molecule in solution. This involves calculating the gas-phase energies of the species and their solvation free energies.

G cluster_gas Gas Phase Calculations cluster_solv Solvation Calculations (PCM) BH_gas Protonated (BH⁺) Geometry Optimization + Frequency Calculation BH_solv Solvation Energy of BH⁺ BH_gas->BH_solv B_gas Deprotonated (B) Geometry Optimization + Frequency Calculation B_solv Solvation Energy of B B_gas->B_solv delta_G Calculate ΔG(aq) BH_solv->delta_G B_solv->delta_G start Input Structure start->BH_gas start->B_gas pKa Predicted pKa delta_G->pKa Apply Thermodynamic Cycle pKa = ΔG(aq) / 2.303RT

Caption: Workflow for computational pKa prediction via a thermodynamic cycle.

Conclusion and Forward Outlook

This guide establishes a well-reasoned prediction for the pKa of 1-(2-methylpropyl)-1H-imidazol-4-amine to be in the 8.0-9.0 range . This prediction is grounded in a comparative analysis of structurally related imidazoles, considering the combined electron-donating effects of the N1-isobutyl and C4-amino substituents.

While this analysis provides a strong directional hypothesis for drug design, we strongly advocate for experimental verification. The detailed protocols provided for both potentiometric titration and UV-Vis spectrophotometry represent robust, industry-standard methods for obtaining a definitive pKa value. This crucial experimental data point will enable precise modeling of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and facilitate its optimization as a potential drug candidate.

References

  • Title: Imidazole: A review of its synthesis and applications Source: ResearchGate URL: [Link]

  • Title: Histamine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Acidity of 4(5)-nitroimidazole in water and in aqueous solutions of acetone and dioxane Source: SpringerLink URL: [Link]

Safety Operating Guide

1-(2-methylpropyl)-1H-imidazol-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams on the safe handling and lifecycle management of highly functionalized organic intermediates. 1-(2-methylpropyl)-1H-imidazol-4-amine (often utilized and supplied as a dihydrochloride salt) is a versatile building block in drug development. However, its disposal requires precise operational control.

Improper handling of substituted aminoimidazoles not only poses direct toxicological risks to laboratory personnel but can also lead to dangerous cross-reactions in bulk waste streams. This guide outlines the mechanistic rationale and field-validated protocols for the proper segregation, neutralization, and disposal of this compound.

Physicochemical Hazard Matrix

Before initiating any disposal protocol, it is critical to understand the compound's hazard profile. The properties of 1-(2-methylpropyl)-1H-imidazol-4-amine dictate our choice of personal protective equipment (PPE) and waste routing.

Property / ParameterValue / ClassificationOperational Implication
CAS Number 2955708-11-7 (Dihydrochloride salt)Ensure accurate tracking under the correct registry for waste manifests[1].
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Mandates the use of nitrile gloves, a lab coat, and splash goggles during all handling[1].
Specific Target Organ STOT SE 3 (H336)All open-container disposal steps must be executed exclusively within a certified chemical fume hood[1].
Chemical Reactivity Basic amine / Imidazole derivativeMust be strictly segregated from acyl halides, sulfonyl halides, and strong oxidizers[2].
Disposal Target pH 6.0 - 8.0Prevents the formation of volatile free-base amines in waste carboys, reducing inhalation risks[3].

Mechanistic Routing & Segregation Logic

The fundamental rule of organic amine disposal is segregation from incompatible electrophiles and oxidizers. According to the National Research Council's Prudent Practices in the Laboratory, amines react readily with acyl halides, sulfonyl halides, and anhydrides, often resulting in violent exothermic reactions[2]. Therefore, 1-(2-methylpropyl)-1H-imidazol-4-amine must never be combined in waste carboys containing these reactive species[2].

Furthermore, as a hazardous chemical, it must be managed systematically from the point of generation to its final off-site incineration[4]. The decision matrix below illustrates the correct routing based on the physical state of the waste.

G Start 1-(2-methylpropyl)-1H-imidazol-4-amine Waste Generation Type Determine Waste State Start->Type Solid Solid / Powder Type->Solid Liquid Liquid / Solution Type->Liquid Labware Contaminated Labware Type->Labware SolidDisp Seal in compatible container. Label as Hazardous Organic Waste. Send for Incineration. Solid->SolidDisp LiquidCheck Aqueous or Organic? Liquid->LiquidCheck LabwareDisp Triple rinse with solvent. Collect rinsate as Liquid Waste. Dispose/Wash labware. Labware->LabwareDisp Aqueous Aqueous Solution (Check pH) LiquidCheck->Aqueous Organic Organic Solvent Mixture LiquidCheck->Organic AqDisp Neutralize to pH 6-8. Collect in Non-Halogenated Aqueous Waste. Aqueous->AqDisp OrgDisp Collect in Non-Halogenated Organic Waste Carboy. Organic->OrgDisp

Figure 1: Decision matrix for 1-(2-methylpropyl)-1H-imidazol-4-amine waste segregation.

Validated Disposal Protocols

To ensure safety and regulatory compliance, do not pour pure or concentrated chemicals down the sanitary sewer[5]. Utilize the following self-validating methodologies for processing your waste.

Protocol A: Neutralization and Collection of Aqueous Waste

Causality: Substituted aminoimidazoles can exist in an equilibrium between their protonated (salt) and unprotonated (free base) forms. The free base is significantly more volatile and potentially more skin-permeable. Neutralizing the waste to a pH of 6-8 ensures the compound remains in a stable, less volatile salt form, preventing dangerous pressure buildup or off-gassing in the waste carboy[3].

  • Initial Assessment: Measure the pH of the aqueous 1-(2-methylpropyl)-1H-imidazol-4-amine waste using broad-range pH indicator strips.

  • Titration: If the solution is highly acidic (e.g., resulting from the dissolution of the dihydrochloride salt), slowly add 1M Sodium Hydroxide (NaOH) dropwise while stirring. If the solution is basic, add 1M Hydrochloric Acid (HCl)[3].

  • System Validation: Continuously monitor the pH until it stabilizes between 6.0 and 8.0. Self-validation step: A stable pH reading that does not drift after 5 minutes of continuous stirring confirms complete neutralization.

  • Transfer: Funnel the neutralized solution into a designated, clearly labeled "Non-Halogenated Aqueous Hazardous Waste" carboy.

  • Secondary Containment: Place the waste carboy in a secondary containment tray to mitigate potential leaks, ensuring the container is tightly capped when not actively receiving waste[6].

Protocol B: Decontamination of Labware (Triple Rinse Method)

Causality: Residual amines on glassware can cross-contaminate future experiments and pose severe exposure risks to sanitation workers. The triple-rinse method leverages the partition coefficient of the chemical, exponentially decreasing its concentration with each consecutive wash, ensuring the final residue is statistically negligible[7].

  • First Rinse (Solubilization): Add a small volume of a compatible organic solvent (e.g., methanol or ethanol) to the contaminated flask or beaker. Swirl vigorously to dissolve the bulk of the 1-(2-methylpropyl)-1H-imidazol-4-amine residue.

  • First Transfer: Pour this primary rinsate into the "Non-Halogenated Organic Waste" container.

  • Second & Third Rinses (Dilution): Repeat the solvent rinse two more times. Self-validation step: By the third rinse, the solvent should appear completely optically clear and leave no residue upon evaporation, indicating the removal of macroscopic chemical traces.

  • Drying: Allow the glassware to air-dry completely in the ventilated chemical fume hood to evaporate any residual volatile organic solvents[7].

  • Final Wash: Transfer the dried, decontaminated glassware to the standard laboratory washing queue (detergent and water).

Final Disposition and Compliance

All collected waste must be clearly labeled with the accumulation start date, the specific chemical constituents, and the words "Hazardous Waste"[4]. Never intentionally dilute waste streams simply to comply with sink/sewer disposal requirements; all bulk material must be handed over to your institution's Environmental Health and Safety (EHS) department for professional incineration[5].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.